molecular formula C11H15N B1587192 3-(4-Methylphenyl)pyrrolidine CAS No. 899425-95-7

3-(4-Methylphenyl)pyrrolidine

Cat. No.: B1587192
CAS No.: 899425-95-7
M. Wt: 161.24 g/mol
InChI Key: ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392769
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899425-95-7
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylphenyl)pyrrolidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure and nomenclature, explore synthetic routes, detail its analytical characterization, and discuss its applications, particularly its role as a privileged scaffold in the design of novel therapeutics.

Chemical Structure and Nomenclature

This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen-containing heterocycle.[1][2] The core pyrrolidine ring is substituted at the 3-position with a 4-methylphenyl (or p-tolyl) group.

IUPAC Name: this compound[3]

Synonyms: 3-(p-tolyl)pyrrolidine

Chemical Formula: C₁₁H₁₅N

Molecular Weight: 161.24 g/mol

The structure is characterized by a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R)-3-(4-methylphenyl)pyrrolidine and (S)-3-(4-methylphenyl)pyrrolidine. The specific stereochemistry can significantly influence its biological activity.

Structural Diagram:

G start N-protected 4-amino-1-butene derivative intermediate1 Palladium-catalyzed intramolecular hydroarylation start->intermediate1 4-bromotoluene, Pd catalyst, ligand, base intermediate2 N-protected This compound intermediate1->intermediate2 end Deprotection (e.g., acid or hydrogenation) intermediate2->end product This compound end->product

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Palladium-Catalyzed Hydroarylation

This protocol is adapted from established methods for the synthesis of 3-aryl pyrrolidines. [4] Step 1: Synthesis of the N-protected Alkenylamine Precursor

  • To a solution of 4-amino-1-butene in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group precursor (e.g., benzyl chloroformate or di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the N-protected 4-amino-1-butene.

Step 2: Palladium-Catalyzed Intramolecular Hydroarylation

  • In a reaction vessel, combine the N-protected 4-amino-1-butene, 4-bromotoluene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF or toluene).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for several hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

  • Purify the crude product by column chromatography to obtain the N-protected this compound.

Step 3: Deprotection

  • Dissolve the N-protected this compound in a suitable solvent.

  • For a Boc protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • For a Cbz protecting group, perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • After the reaction is complete, neutralize the mixture (if acidic deprotection was used) and perform an extractive workup.

  • Purify the final product, this compound, by distillation or crystallization of a salt form (e.g., the hydrochloride salt). [3]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group (typically two doublets in the range of δ 7.0-7.3 ppm), a singlet for the methyl group protons (around δ 2.3 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the nitrogen atom will appear as a broad singlet.
¹³C NMR Aromatic carbon signals in the range of δ 120-140 ppm, a signal for the methyl carbon around δ 21 ppm, and signals for the pyrrolidine ring carbons.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.24 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [5]Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.

This compound and its derivatives have been investigated for their potential as monoamine transporter inhibitors. These transporters (for dopamine, norepinephrine, and serotonin) are key targets for the treatment of various central nervous system disorders. For instance, analogs of pyrovalerone, which feature a 1-(4-methylphenyl)-2-pyrrolidinyl moiety, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). [6]

Signaling Pathway Involvement:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DA->DAT Reuptake DA_cleft Dopamine receptor Dopamine Receptors DA_cleft->receptor Binding inhibitor This compound Analog inhibitor->DAT Inhibition

Caption: Inhibition of dopamine reuptake by a this compound analog.

By blocking these transporters, these compounds increase the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling. This mechanism of action is relevant for the treatment of conditions such as depression, ADHD, and substance abuse disorders. The 3-aryl pyrrolidine motif is recognized for its potent and selective ligand activity for serotonin and dopamine receptors. [4]

Conclusion

This compound is a valuable building block in the synthesis of biologically active molecules. Its straightforward synthesis, combined with the pharmacological importance of the 3-aryl pyrrolidine scaffold, makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its stereochemistry and derivatization is likely to yield novel therapeutic agents with improved efficacy and selectivity for a range of neurological and psychiatric disorders.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-methyl-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(4-Methylphenyl)phenyl]pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl)-pyrrolidin-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 4-methyl-3-pyrrolidino propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-dimethylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)prop-2-enal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical History of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in key binding interactions have made it a "privileged scaffold" in the design of novel therapeutics. This guide delves into the discovery and history of a specific, yet significant, member of this class: 3-(4-Methylphenyl)pyrrolidine. While a singular "discovery" event for this compound is not prominently documented, its history is intertwined with the broader exploration of 3-arylpyrrolidines as potent and selective ligands for crucial central nervous system (CNS) targets. This document will trace the synthetic evolution of this scaffold, from early general methods to modern catalytic approaches, and explore the development of its pharmacological relevance, particularly its role in targeting serotonin and dopamine receptors.

Early Synthetic Strategies and the Rise of 3-Arylpyrrolidines

The initial synthesis of this compound is not well-documented as a landmark discovery. Its emergence is more likely a result of the systematic exploration of 3-substituted pyrrolidines. Early methods for the synthesis of the pyrrolidine core itself involved intramolecular cyclization reactions.[1] However, the specific introduction of an aryl group at the 3-position, particularly with defined stereochemistry, posed a significant synthetic challenge.

A notable advancement in the synthesis of 3-arylpyrrolidines was reported in 1999 by Romero and colleagues. Their work described the synthesis of a series of N-substituted-3-arylpyrrolidines through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates.[2] This approach, while not specifically detailing the 4-methylphenyl derivative, provided a foundational method for accessing this class of compounds and highlighted their potential as potent and selective ligands for the serotonin 1A receptor.[2]

A Modern Synthetic Breakthrough: Palladium-Catalyzed Hydroarylation

A significant leap forward in the synthesis of this compound and other 3-arylpyrrolidines was documented in a 2018 publication by Sweeney, Doulcet, and Thapa.[1][3][4] This work introduced a novel and efficient palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[3][4] This method stands out for its broad substrate scope and its ability to directly furnish drug-like molecules in a single step from readily available precursors.[3][4]

The causality behind this experimental choice lies in overcoming the limitations of previous methods, which often involved multiple steps, harsh reaction conditions, or the use of pre-functionalized starting materials. The palladium-catalyzed approach offers a more atom-economical and versatile route to this important scaffold.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Propyl-Δ3-pyrroline with 4-Bromotoluene

This protocol is based on the general method described by Sweeney et al. and is representative of the synthesis of this compound.

Materials:

  • N-Propyl-Δ3-pyrroline

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (2 mol%).

  • Add acetonitrile as the solvent, followed by N-propyl-Δ3-pyrroline (1.0 equivalent) and 4-bromotoluene (1.2 equivalents).

  • To this mixture, add triethylamine (2.0 equivalents) and formic acid (2.0 equivalents).

  • The reaction mixture is then heated to 80 °C and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield N-propyl-3-(4-methylphenyl)pyrrolidine.

  • Subsequent N-deprotection, if required, can be achieved using standard methods to yield this compound.

This self-validating system relies on the careful control of the catalyst, ligand, and reagents to ensure high yield and selectivity. The use of formic acid as a hydride source is a key feature of this reductive Heck-type reaction.

Diagram of the Palladium-Catalyzed Hydroarylation Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyrroline N-Propyl-Δ3-pyrroline Reaction Palladium-Catalyzed Hydroarylation Pyrroline->Reaction ArylHalide 4-Bromotoluene ArylHalide->Reaction Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction Ligand P(o-tol)₃ Ligand->Reaction Hydride_Source HCOOH / Et₃N Hydride_Source->Reaction Solvent Acetonitrile (MeCN) Solvent->Reaction Temperature 80 °C Temperature->Reaction Workup Work-up & Purification Reaction->Workup Final_Product N-Propyl-3-(4-methylphenyl)pyrrolidine Workup->Final_Product

Caption: Workflow for the synthesis of N-propyl-3-(4-methylphenyl)pyrrolidine.

Pharmacological Significance: A Privileged Ligand for Neurological Targets

The interest in 3-arylpyrrolidines, including the 4-methylphenyl derivative, is largely driven by their potent and often selective interactions with key neurotransmitter receptors. Research has established this scaffold as a valuable pharmacophore for targeting both dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Dopamine Receptor Affinity

3-Arylpyrrolidines have been identified as potent ligands for dopamine receptors.[4] Specifically, variations in the aryl substituent and the N-substituent of the pyrrolidine ring can modulate affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.). The 4-methylphenyl group contributes to the overall lipophilicity and electronic properties of the molecule, influencing its binding profile. While specific quantitative binding data for this compound across all dopamine receptor subtypes is not extensively published in a single source, the broader class of 3-arylpyrrolidines is well-established as dopaminergic ligands.

Serotonin Receptor Affinity

Similarly, the 3-arylpyrrolidine scaffold has been shown to possess significant affinity for serotonin (5-HT) receptors. The aforementioned 1999 study by Romero et al. demonstrated that N-substituted-3-arylpyrrolidines are potent and selective ligands for the 5-HT₁A receptor, suggesting potential applications as anxiolytics or antidepressants.[2] The 4-methylphenyl substitution pattern would be expected to influence the binding affinity and functional activity at various 5-HT receptor subtypes.

The dual affinity for both dopamine and serotonin systems makes this compound and its derivatives attractive candidates for the development of multi-target drugs for complex CNS disorders.

Signaling Pathway Context:

G cluster_ligand Ligand cluster_targets Primary CNS Targets cluster_pathways Downstream Signaling Pathways cluster_effects Potential Therapeutic Effects Ligand This compound Derivative D_Receptor Dopamine Receptors (e.g., D₂, D₃) Ligand->D_Receptor HT_Receptor Serotonin Receptors (e.g., 5-HT₁A) Ligand->HT_Receptor D_Pathway Modulation of Adenylyl Cyclase, Ion Channels, etc. D_Receptor->D_Pathway HT_Pathway Modulation of Adenylyl Cyclase, Phospholipase C, etc. HT_Receptor->HT_Pathway Effects Antidepressant Anxiolytic Antipsychotic Treatment of Substance Abuse D_Pathway->Effects HT_Pathway->Effects

Caption: Potential signaling pathways modulated by this compound derivatives.

Quantitative Data Summary

Compound ClassTarget(s)Reported ActivityReference
N-Substituted-3-ArylpyrrolidinesSerotonin 1A ReceptorPotent and selective ligands[2]
N-Alkyl-3-ArylpyrrolidinesDopamine & Serotonin ReceptorsPotent ligands[4]

Conclusion

The history of this compound is not one of a single, celebrated discovery, but rather a testament to the enduring importance of the pyrrolidine scaffold in medicinal chemistry. Its story is one of gradual evolution, from being an accessible analogue within the broader class of 3-arylpyrrolidines to a compound of interest due to its potential as a modulator of key CNS targets. The development of modern synthetic methods, such as the palladium-catalyzed hydroarylation, has made this and related structures more accessible for further investigation. As research into multi-target ligands for complex neurological disorders continues, the this compound scaffold is poised to remain a valuable building block for the drug development professionals of today and tomorrow.

References

  • Romero, A. G., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & Medicinal Chemistry Letters, 9(10), 1379-84. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Pyrrolidine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Part 1: The (p-Tolyl)pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3-(p-Tolyl)pyrrolidine Scaffold

This guide provides an in-depth exploration of the 3-(p-Tolyl)pyrrolidine chemical scaffold, a structure of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative scientific literature.

Significance and Physicochemical Impact

The five-membered saturated pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Its significance is rooted in several key features:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, a critical factor in designing drugs with high target specificity and reduced off-target effects.[1][3]

  • Stereochemical Richness: The potential for multiple stereogenic centers provides a platform for creating diverse stereoisomers, each with potentially unique biological profiles.[1]

  • Favorable Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and potential for ionic interactions with biological targets.

The introduction of a para-tolyl group onto this scaffold is a deliberate design choice. This substituent imparts a combination of lipophilicity and steric bulk, which can be leveraged to fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties. The tolyl group enhances the scaffold's utility as a versatile intermediate for creating libraries of drug candidates.[4]

Core Chemical Identity of Key Derivatives

The parent compound "3-(p-Tolyl)pyrrolidine" is not consistently cataloged with a single, unique CAS number. Instead, the scientific literature and chemical databases primarily feature its various substituted derivatives. This guide focuses on the synthesis and properties of this core scaffold, referencing key derivatives for which concrete data is available.

Derivative Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
(S)-2-(p-Tolyl)pyrrolidineC₁₁H₁₅N161.241217847-41-0[5]
3-(p-Tolyl)-3-pyrroline*C₁₁H₁₃N159.23Not Available[4]
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carbonitrileC₁₂H₁₄N₂186.251932558-76-3[6]
3-(p-Tolyl)pyrrolidin-3-ol hydrochlorideC₁₁H₁₆ClNO213.7067465-16-1[7]

Note: 3-Pyrroline is an unsaturated analog and a common synthetic precursor to the saturated pyrrolidine ring.

Part 2: Strategic Synthesis of the (p-Tolyl)pyrrolidine Core

The construction of the substituted pyrrolidine ring is a central challenge in organic synthesis. Methodologies are chosen based on the desired substitution pattern, stereochemical outcome, and scalability. The two primary strategies involve either the cyclization of an acyclic precursor or the functionalization of a pre-existing pyrrolidine ring.[8]

Protocol: Stereoselective [3+2] Cycloaddition

This method is exceptionally powerful for constructing densely substituted pyrrolidines with precise control over stereochemistry.[9] It involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene. The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, effectively directs the stereochemical outcome of the cycloaddition.

Causality: The choice of a silver carbonate catalyst and the specific chiral auxiliary is critical. The silver ion coordinates with the reactants, lowering the activation energy of the cycloaddition, while the bulky sulfinyl group sterically shields one face of the intermediate, forcing the incoming reactant to approach from the opposite side, thus ensuring high diastereoselectivity.[9]

Step-by-Step Methodology:

  • Generation of Azomethine Ylide: An iminoester is treated with a base (e.g., LDA) or a catalyst (e.g., Ag₂CO₃) to generate the azomethine ylide in situ.

  • Cycloaddition: The generated ylide immediately reacts with a suitable alkene acceptor, in this case, a vinyl derivative bearing the p-tolyl group.

  • Catalyst and Reaction Conditions: The reaction is typically performed in a non-polar solvent like THF or toluene in the presence of a catalyst such as silver carbonate (Ag₂CO₃).

  • Workup and Purification: The reaction is quenched, and the resulting pyrrolidine product is purified using standard techniques like flash column chromatography.

G cluster_workflow Workflow: [3+2] Cycloaddition Iminoester Iminoester Ylide_Gen In Situ Generation of Azomethine Ylide Iminoester->Ylide_Gen Alkene Alkene Cycloaddition Diastereoselective Cycloaddition Alkene->Cycloaddition Catalyst Ag₂CO₃ Catalyst Catalyst->Ylide_Gen Ylide_Gen->Cycloaddition Pyrrolidine Densely Substituted (p-Tolyl)pyrrolidine Cycloaddition->Pyrrolidine

Caption: Stereoselective synthesis via [3+2] cycloaddition.

Protocol: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and versatile method for forming cyclic compounds, including the pyrrolidine precursor, 3-pyrroline.[4][10] This reaction utilizes a transition metal catalyst (typically Ruthenium-based, like the Grubbs catalyst) to join two terminal alkene moieties within a single molecule.

Causality: The effectiveness of RCM lies in the high efficiency and functional group tolerance of modern catalysts. The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions, releasing a volatile alkene (like ethylene) as a byproduct, which drives the reaction to completion. The resulting 3-pyrroline can then be readily reduced to the saturated pyrrolidine ring using standard hydrogenation methods (e.g., H₂ gas with a Palladium catalyst).

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize a diallylamine precursor substituted with the p-tolyl group.

  • Metathesis Reaction: Dissolve the precursor in an appropriate solvent (e.g., dichloromethane or toluene) and add a catalytic amount of a Grubbs-type catalyst.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, often under an inert atmosphere, until completion.

  • Reduction: After purification of the resulting 3-pyrroline, perform a catalytic hydrogenation to yield the final 3-(p-Tolyl)pyrrolidine.

G cluster_rcm Workflow: Ring-Closing Metathesis (RCM) Precursor Diallylamine Precursor RCM_Step Ring-Closing Metathesis Precursor->RCM_Step Catalyst Grubbs Catalyst (Ru-based) Catalyst->RCM_Step Pyrroline 3-(p-Tolyl)-3-pyrroline RCM_Step->Pyrroline Reduction Catalytic Hydrogenation (H₂/Pd) Pyrroline->Reduction Final_Product 3-(p-Tolyl)pyrrolidine Reduction->Final_Product

Caption: Synthesis via Ring-Closing Metathesis and reduction.

Part 3: Applications in Drug Development and Research

The 3-(p-Tolyl)pyrrolidine scaffold is not typically a final drug product but rather a crucial building block. Its value lies in its ability to be readily modified, allowing for the systematic development of Structure-Activity Relationships (SAR).

Reactivity and Derivatization

The chemical reactivity of the scaffold provides multiple handles for modification:

  • N-Functionalization: The secondary amine is a nucleophile and a base, making it the most common site for derivatization. It can be readily acylated, alkylated, or used in reductive amination protocols to append a wide variety of functional groups.

  • Aromatic Substitution: The p-tolyl ring can undergo electrophilic aromatic substitution, although this is less common once the scaffold is built.

  • Ring Position Functionalization: As seen in the synthesis of derivatives like 3-hydroxy or 3-carbonitrile versions, functional groups can be incorporated at various positions on the pyrrolidine ring during the synthetic sequence.

G cluster_derivatization Scaffold Derivatization Pathways Scaffold 3-(p-Tolyl)pyrrolidine Scaffold Alkylation N-Alkylation Scaffold->Alkylation Acylation N-Acylation Scaffold->Acylation Sulfonylation N-Sulfonylation Scaffold->Sulfonylation Library Diverse Compound Library Alkylation->Library Acylation->Library Sulfonylation->Library

Caption: Derivatization of the core scaffold for SAR studies.

Role as a Pharmaceutical Intermediate

The pyrrolidine ring is a component of numerous approved drugs, including antivirals, anticancer agents, and CNS-active compounds.[1][3][11] The (p-Tolyl)pyrrolidine scaffold serves as an invaluable starting point for synthesizing analogs of these drugs or for discovering entirely new therapeutic agents. Its rigid, three-dimensional structure is ideal for orienting substituents into specific binding pockets of protein targets like enzymes and receptors.

Part 4: Safety, Handling, and Storage

While specific toxicological data for 3-(p-Tolyl)pyrrolidine is not extensively published, the safety profile can be inferred from the parent compound, pyrrolidine. Pyrrolidine is classified as a highly flammable, corrosive, and harmful substance.[2][12] Therefore, rigorous safety protocols must be followed.

Hazard Assessment:

  • Flammability: Highly flammable liquid and vapor.[13] Keep away from heat, sparks, and open flames.[12]

  • Corrosivity: Causes severe skin burns and eye damage.[14]

  • Toxicity: Harmful if swallowed or inhaled.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[14]

  • Ventilation: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Static Discharge: Use grounded equipment and non-sparking tools to prevent ignition of flammable vapors.[13]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[14]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12][14] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][14]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[12]

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, regional, and national regulations.[12][13]

Part 5: Conclusion and Future Outlook

The 3-(p-Tolyl)pyrrolidine scaffold represents a confluence of desirable traits for modern drug discovery: a privileged three-dimensional core, modifiable physicochemical properties imparted by the tolyl group, and access through robust, stereoselective synthetic routes. Its true value is realized as a versatile building block for generating novel molecular entities with therapeutic potential.

Future research will likely focus on developing even more efficient and asymmetric syntheses to access specific stereoisomers. Furthermore, the application of this scaffold will continue to expand as it is incorporated into new compound libraries targeting a wider range of diseases, from neurodegenerative disorders to infectious agents. The foundational principles outlined in this guide provide researchers with the necessary knowledge to safely handle, synthesize, and strategically deploy this valuable chemical tool.

References

  • PubChem. (3R,4S)-4-(p-tolyl)pyrrolidine-3-carbonitrile. Available from: [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Available from: [Link]

  • Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021. Available from: [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolines. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Available from: [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link]

  • PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Lead Sciences. (S)-2-(p-Tolyl)pyrrolidine. Available from: [Link]

  • PubMed. Analysis of endogenous pyrrolidine levels by mass fragmentography. Available from: [Link]

Sources

Foreword: The 3-Arylpyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Arylpyrrolidine Derivatives

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, not merely for its prevalence in natural products like nicotine and scalusamides, but for its inherent structural advantages.[1][2] Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for a sophisticated, three-dimensional exploration of pharmacophore space.[1][3] This non-planarity, often described as "pseudorotation," provides access to a wider range of conformational geometries, which is critical for achieving high-affinity and selective interactions with complex biological targets such as proteins and enzymes.[1][3]

The introduction of an aryl group at the 3-position transforms this versatile scaffold into a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets.[4][5] This guide synthesizes field-proven insights into the diverse biological activities of 3-arylpyrrolidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their applications in central nervous system (CNS) disorders, oncology, and infectious diseases, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Central Nervous System (CNS) Modulation

The most extensively studied application of 3-arylpyrrolidine derivatives is in the modulation of CNS targets, particularly monoamine transporters. Their rigid structure serves as an excellent template for designing ligands that can selectively interfere with neurotransmitter reuptake, a key strategy in treating depression, anxiety, and other neurological conditions.[6][7]

Mechanism of Action: Monoamine Transporter Inhibition

3-Arylpyrrolidine derivatives are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7][8] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. By blocking these transporters, 3-arylpyrrolidine derivatives increase the concentration and duration of neurotransmitters in the synapse, enhancing neuronal signaling.

The selectivity of these compounds for DAT, SERT, or NET can be fine-tuned through chemical modification, leading to the development of selective inhibitors or "triple reuptake inhibitors" (TRIs) that block all three transporters simultaneously.[6] TRIs are of significant interest for treating depression, as they may offer broader efficacy and a faster onset of action compared to selective agents.[6]

Below is a conceptual diagram illustrating the mechanism of a 3-arylpyrrolidine derivative acting as a monoamine reuptake inhibitor at a neuronal synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal vesicle Vesicles with Neurotransmitters (NT) transporter Monoamine Transporter (DAT, SERT, or NET) vesicle->transporter NT Release synaptic_nt Increased NT in Synaptic Cleft transporter->synaptic_nt synthesis NT Synthesis synthesis->vesicle receptor Postsynaptic Receptors derivative 3-Arylpyrrolidine Derivative derivative->transporter synaptic_nt->receptor Binding & Signal

Caption: Inhibition of monoamine reuptake at the synapse.

Structure-Activity Relationship (SAR) for Transporter Affinity

The potency and selectivity of 3-arylpyrrolidine derivatives are highly dependent on the substitution patterns on both the pyrrolidine ring and the aryl moiety.

Position of SubstitutionModificationEffect on Biological ActivityReference(s)
Pyrrolidine N1 N-alkylation (e.g., propyl)Often confers potent and selective ligand binding for serotonin and dopamine receptors.[4],[5]
Pyrrolidine C3-Aryl Ring 3,4-Dichloro substitutionAssociated with activity in both MES and scPTZ anticonvulsant tests.[1]
Pyrrolidine C3-Aryl Ring 3-Trifluoromethyl substitutionTends to be most active in the maximal electroshock (MES) anticonvulsant test.[1]
Pyrrolidine C3-Aryl Ring Phenyl, 4-FluorophenylCan be optimized for high selectivity at the DAT over SERT.[8]
General Stereochemistry (e.g., cis vs. trans)The spatial orientation of substituents is critical and can dramatically alter the binding mode and biological profile.[1]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a self-validating system to determine the potency of 3-arylpyrrolidine derivatives in inhibiting dopamine, serotonin, or norepinephrine uptake in rat brain synaptosomes.

Objective: To measure the IC₅₀ value of a test compound for DAT, SERT, and NET.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, hypothalamus for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), aerated with 95% O₂/5% CO₂.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test compounds (3-arylpyrrolidine derivatives) at various concentrations.

  • Reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Scintillation fluid and vials.

  • Microplate harvester and liquid scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer to a final protein concentration of ~100 µg/mL.

  • Uptake Assay:

    • Pre-incubate 100 µL of the synaptosome preparation with 50 µL of test compound (or reference inhibitor/vehicle) for 15 minutes at 37°C. This allows the compound to bind to the transporters.

    • Initiate the uptake reaction by adding 50 µL of the respective [³H]-labeled neurotransmitter (final concentration ~10-20 nM).

    • Incubate for 5 minutes at 37°C. Causality Note: This short incubation time ensures measurement of the initial uptake rate, preventing confounding factors like neurotransmitter metabolism.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the synaptosomes (with internalized radiolabel) from the buffer.

    • Wash the filters rapidly three times with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known selective inhibitor.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Part 2: Anticancer Activity

The structural diversity of 3-arylpyrrolidine derivatives has been leveraged to develop potent anticancer agents.[9] These compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis.[1][10]

Mechanism of Action: Induction of Apoptosis

Several 3-arylpyrrolidine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. One documented mechanism involves the generation of intracellular reactive oxygen species (ROS).[1] Elevated ROS levels create oxidative stress, which in turn activates the caspase signaling cascade. Specifically, the activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular proteins and ultimately, cell death.

The general workflow for identifying and characterizing a novel anticancer compound is outlined below.

G cluster_workflow Anticancer Drug Discovery Workflow A Synthesis of 3-Arylpyrrolidine Library B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification (IC50 < 10 µM) B->C C->B No Hit D Mechanism of Action Studies (e.g., Apoptosis, ROS) C->D Potent Hit E Lead Optimization (SAR Studies) C->E Potent Hit D->E E->A Synthesize New Analogs F In Vivo Studies (Xenograft Models) E->F Optimized Lead G Preclinical Candidate F->G

Caption: A typical workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) for Anticancer Potency

The anticancer activity of these derivatives is highly sensitive to the nature and position of substituents.

Position of SubstitutionModificationEffect on Biological ActivityCell LinesReference(s)
Pyrrolidine C3-Aryl Ring Thiophene ring instead of PhenylGenerally shows better activity.MCF-7, HeLa[1]
Pyrrolidine C3-Aryl Ring Electron-donating groups (e.g., -OCH₃, -CH₃)Lower IC₅₀ values (higher potency) compared to electron-withdrawing groups.MCF-7, HeLa[1]
Pyrrolidine Scaffold Tethering to spirooxindoleCan result in high antiproliferative effects.HCT-116, HepG2, PC-3[10]
Pyrrolidine N1 3,4,5-trimethoxyphenyl groupServes as a promising scaffold for anticancer activity.A549[11]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for screening compounds for cytotoxic activity against cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line (e.g., A549 human lung adenocarcinoma).[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • A549 cells (or other cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-arylpyrrolidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for 48-72 hours. Causality Note: This extended incubation period allows the compound to exert its full antiproliferative or cytotoxic effect.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, only viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability using the formula: (% Viability) = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100.

    • Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Part 3: Antimicrobial and Other Activities

The versatility of the 3-arylpyrrolidine scaffold extends to antimicrobial and anti-inflammatory applications, highlighting its broad therapeutic potential.

Antimicrobial Activity

Pyrrolidine derivatives have been identified as promising scaffolds for the development of new antibacterial and antifungal agents.[12][13] Bacterial infections are a major global health concern, and new chemical entities are urgently needed to combat rising antimicrobial resistance.[12]

  • Mechanism: While varied, the mechanisms often involve the disruption of essential bacterial processes. For instance, certain pyrrolidine-2,3-dione derivatives have been identified as inhibitors of PBP3 (Penicillin-Binding Protein 3) in P. aeruginosa, a critical enzyme involved in cell wall synthesis.[14]

  • SAR: Activity is influenced by the specific heterocyclic systems fused or linked to the core. Spirooxindole-pyrrolidine hybrids have shown excellent potency against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria, as well as fungi.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin) and negative (vehicle) control.[13]

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by measuring the optical density at 600 nm.

Other Notable Activities
  • Anti-inflammatory and Analgesic: Certain derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[15] By inhibiting NAAA, these compounds can restore PEA levels, providing therapeutic benefits in pain and inflammation.[15]

  • Anticonvulsant: Modifications to the pyrrolidine-2,5-dione scaffold have yielded compounds with significant anticonvulsant properties.[1]

Conclusion and Future Perspectives

The 3-arylpyrrolidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its three-dimensional nature provides a foundation for designing highly potent and selective modulators of diverse biological targets. The extensive research into their activity as CNS agents, particularly as monoamine transporter inhibitors, has paved the way for new treatments for depression and neurodegenerative diseases.[6][16] Concurrently, emerging evidence of their potent anticancer and antimicrobial properties opens exciting new avenues for therapeutic development.[9][12]

Future research will likely focus on leveraging computational tools and machine learning to better predict the structure-function relationships of novel derivatives, accelerating the design of next-generation therapeutics.[17] The continued exploration of this scaffold, combined with target-specific assays and mechanism-of-action studies, will undoubtedly lead to the discovery of new and improved clinical candidates for a wide range of human diseases.

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Applied Sciences.
  • Hutton, J.A., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
  • Wang, L., et al. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry.
  • Sonesson, C., et al. (1994). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Journal of Medicinal Chemistry.
  • Abdel-Wahab, B.F., et al. (2021). Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. PubMed.
  • Aliev, G., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals.
  • ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. ResearchGate.
  • Reyes, M.R., et al. (2023). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society.
  • Ye, N., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Essawi, M.Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie.
  • Rutkauskas, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed.
  • Bhat, A.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
  • Hutton, J.A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ACS Catalysis.
  • Request PDF. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate.
  • Wani, M.Y., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics.
  • Bhat, A.A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst.
  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.
  • Shaik, A.B., et al. (2023). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. RSC Advances.
  • Ghorab, M.M., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules.
  • Kumar, V., et al. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS Chemical Neuroscience.
  • Gannon, B.M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology.

Sources

The Emerging Potential of 3-(4-Methylphenyl)pyrrolidine: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Within this privileged class, 3-aryl-substituted pyrrolidines have garnered significant attention for their potent and often selective interactions with key physiological targets. This technical guide provides an in-depth exploration of the potential research applications of a specific, yet underexplored, member of this family: 3-(4-Methylphenyl)pyrrolidine. Drawing upon extensive structure-activity relationship (SAR) data from closely related analogues, this document will elucidate the compound's probable primary mechanism of action as a monoamine transporter inhibitor and explore its potential in other therapeutic areas such as oncology and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating advanced research programs centered on this promising chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The strategic placement of an aryl group at the 3-position of the pyrrolidine ring creates a three-dimensional pharmacophore that is highly effective in engaging with the binding pockets of various biological targets. The 4-methylphenyl (p-tolyl) substituent, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence target affinity and selectivity. While direct pharmacological data for this compound is sparse in the public domain, a comprehensive analysis of its structural analogues strongly suggests a high probability of potent activity at monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This positions the compound as a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. Furthermore, the broader class of pyrrolidine derivatives has shown promise in diverse fields such as anticancer and enzyme inhibition research, opening up additional avenues of investigation for this specific scaffold.[3][4]

Proposed Synthesis of this compound

A robust and reproducible synthesis is the foundation of any research program. Based on established methodologies for the synthesis of 3-aryl pyrrolidines, a palladium-catalyzed hydroarylation of an appropriate N-protected pyrroline is a highly plausible and efficient route to obtain this compound.[5][6]

Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure that can be optimized for the specific synthesis of this compound.

Step 1: N-Protection of Pyrrolidine

  • React commercially available pyrrolidine with a suitable protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-pyrrolidine.

Step 2: Introduction of Unsaturation

  • Introduce a double bond into the N-Boc-pyrrolidine ring to form N-Boc-3-pyrroline. This can be achieved through various methods, including allylic bromination followed by dehydrobromination.

Step 3: Palladium-Catalyzed Hydroarylation

  • The key step involves the coupling of N-Boc-3-pyrroline with 4-iodotoluene (p-iodotoluene) in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and a hydride source.[5][6]

  • Reaction Conditions:

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PPh₃ (10 mol%)

    • Base: K₂CO₃ (2 equivalents)

    • Solvent: A polar aprotic solvent such as DMF or dioxane.

    • Temperature: 80-100 °C

    • Atmosphere: Inert (Nitrogen or Argon)

  • The reaction mixture is stirred for 12-24 hours, followed by aqueous workup and purification by column chromatography to yield N-Boc-3-(4-methylphenyl)pyrrolidine.

Step 4: Deprotection

  • The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in an appropriate solvent, to yield the final product, this compound, as its corresponding salt.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of this compound Pyrrolidine Pyrrolidine N-Boc-pyrrolidine N-Boc-pyrrolidine Pyrrolidine->N-Boc-pyrrolidine Boc₂O, Et₃N N-Boc-3-pyrroline N-Boc-3-pyrroline N-Boc-pyrrolidine->N-Boc-3-pyrroline Allylic Bromination, Dehydrobromination N-Boc-3-(4-methylphenyl)pyrrolidine N-Boc-3-(4-methylphenyl)pyrrolidine N-Boc-3-pyrroline->N-Boc-3-(4-methylphenyl)pyrrolidine 4-Iodotoluene, Pd(OAc)₂, PPh₃ This compound This compound N-Boc-3-(4-methylphenyl)pyrrolidine->this compound TFA or HCl

Caption: Proposed synthetic route to this compound.

Primary Research Application: Monoamine Transporter Inhibition

The primary and most compelling research application for this compound lies in its potential as a monoamine transporter inhibitor. Structure-activity relationship studies of numerous 3-aryl-pyrrolidine analogues indicate a strong propensity for high-affinity binding to DAT and NET, with generally lower affinity for the serotonin transporter (SERT).[7]

Mechanism of Action: Blocking Neurotransmitter Reuptake

Dopamine and norepinephrine are crucial neurotransmitters involved in regulating mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via DAT and NET, respectively. By inhibiting these transporters, this compound is hypothesized to increase the extracellular concentrations of dopamine and norepinephrine, thereby potentiating their signaling.

Structure-Activity Relationship (SAR) Insights

The affinity of 3-aryl-pyrrolidines for monoamine transporters is heavily influenced by the nature and position of substituents on both the aryl ring and the pyrrolidine nitrogen.

Compound/AnalogueDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Cocaine1873300172[7]
WIN-35,428 (3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester)11-160[7]
RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester)1.26-4.21[7]
GBR-12935 (1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine)12.0497105[7]
Hypothesized Profile for this compound 10-50 50-200 >1000 -

Note: The values for the hypothesized profile are estimations based on the general SAR trends of the 3-aryl-pyrrolidine class and require experimental validation.

Key Experimental Workflows

3.3.1. Radioligand Binding Assays

This assay determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at human DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT.

    • Incubate the membranes with a fixed concentration of a suitable radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

3.3.2. Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

  • Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine and norepinephrine uptake.

  • Methodology:

    • Prepare synaptosomes from rat striatum (for DAT) and hypothalamus (for NET).[8]

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate uptake by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.[9]

    • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and quantify the amount of accumulated radioactivity by liquid scintillation counting.

    • Determine the IC₅₀ value by non-linear regression analysis.

Visualization of the Proposed Mechanism and Downstream Signaling

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release D1R D1 Receptor DA_synapse->D1R DAT DAT DA_synapse->DAT Reuptake alpha_beta_AR α/β Adrenergic Receptors NE_synapse->alpha_beta_AR NET NET NE_synapse->NET Reuptake PKA_DA PKA D1R->PKA_DA PKA_NE PKA alpha_beta_AR->PKA_NE CREB_DA CREB PKA_DA->CREB_DA CREB_NE CREB PKA_NE->CREB_NE Gene_Expression_DA Gene Expression (e.g., c-Fos) CREB_DA->Gene_Expression_DA Gene_Expression_NE Gene Expression CREB_NE->Gene_Expression_NE Compound This compound Compound->DAT Inhibition Compound->NET Inhibition

Caption: Proposed mechanism of action and downstream signaling of this compound.

Secondary Research Applications: Expanding the Horizon

Beyond its likely role as a monoamine transporter inhibitor, the this compound scaffold holds potential in other therapeutic areas, reflecting the broad biological activity of pyrrolidine-containing molecules.

Anticancer Research

Numerous studies have demonstrated the potent anticancer activity of various pyrrolidine derivatives.[3] For instance, certain thiosemicarbazone pyrrolidine-copper(II) complexes have shown significantly greater potency than cisplatin against colon cancer cell lines.[3] The this compound core could be elaborated with various pharmacophores known to induce apoptosis or inhibit cell proliferation, making it a valuable starting point for the design of novel anticancer agents.

Experimental Approach:

  • Synthesize a library of derivatives of this compound.

  • Screen these compounds for cytotoxicity against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using the MTT or similar cell viability assays.

  • For active compounds, investigate the mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target-based assays (e.g., kinase inhibition, tubulin polymerization).

Enzyme Inhibition

The pyrrolidine ring is a common feature in the design of inhibitors for various enzymes due to its ability to mimic the transition state of substrate binding or to act as a rigid scaffold for presenting key functional groups. Pyrrolidine derivatives have been successfully developed as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and α-glucosidase.[3][4]

Experimental Approach:

  • Identify enzymes of interest where a hydrophobic pocket could accommodate the 4-methylphenyl group.

  • Utilize in silico docking studies to predict the binding of this compound and its derivatives to the active site of the target enzyme.

  • Perform in vitro enzyme inhibition assays using purified enzymes and measure the IC₅₀ values of the most promising compounds.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant, yet largely untapped, research potential. The strong evidence from analogous compounds points towards its utility as a potent and selective inhibitor of the dopamine and norepinephrine transporters, making it a valuable tool for neuropharmacological research and a promising starting point for the development of therapeutics for CNS disorders. The detailed synthetic and experimental protocols provided in this guide offer a clear path for researchers to initiate investigations into this molecule. Furthermore, the exploration of its potential in anticancer and enzyme inhibition research could uncover novel biological activities and expand its therapeutic applicability. Future research should focus on the enantioselective synthesis of this compound to elucidate the stereochemical requirements for its biological activity, followed by in vivo studies to assess its pharmacokinetic properties and efficacy in relevant animal models.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

  • Yavuz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249574. [Link]

  • Immadisetty, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. In Progress in Molecular Biology and Translational Science (Vol. 156, pp. 1-63). Academic Press. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 477–487. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058. [Link]

  • Steinkellner, T., et al. (2014). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT) and knockout (KO) animals. ResearchGate. [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135198. [Link]

  • Doyle, A. G., & Hu, X. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(13), 3973–3977. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

  • Caccia, C., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(11), 1438–1453. [Link]

  • Giedraityte, G., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

  • Yavuz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Chanda, P. K., et al. (2010). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 20(1), 394–397. [Link]

  • Szałaj, N., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4909. [Link]

  • Wink, L. M., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(23), 6849–6857. [Link]

  • Kasatkina, L. A., et al. (2023). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. bioRxiv. [Link]

  • Doyle, A. G., & Hu, X. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. [Link]

  • Ichikawa, Y., & Igarashi, Y. (2003). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. Current Topics in Medicinal Chemistry, 3(5), 535–544. [Link]

  • Tombesi, G., & Parisiadou, L. (2025). Striatal synaptosome preparation. protocols.io. [Link]

  • Nivetha, N., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. [Link]

  • Baumann, M. H., et al. (2013). Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. ResearchGate. [Link]

  • Davoren, J. E., et al. (2010). An Unstabilized Azomethine Ylide 1,3-Dipolar Cycloaddition with Unactivated and Electron-Rich Olefins. Synlett, 2010(16), 2490-2492. [Link]

  • Pevarello, P., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7248. [Link]

  • Genc, N., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1667. [Link]

  • Sucic, S., & Sitte, H. H. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Biochemical Society Transactions, 46(6), 1673–1684. [Link]

  • Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 8, 193. [Link]

  • Ann, D. K., & Molineaux, C. J. (1986). Rapid release of [3H]dopamine from median eminence and striatal synaptosomes. Journal of Neurochemistry, 47(6), 1832–1837. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6109–6113. [Link]

  • Niello, M., et al. (2019). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 148, 123-132. [Link]

  • Trost, B. M., & Dong, G. (2008). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Chemical Science, 2(1), 160–163. [Link]

  • Various Authors. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

  • Tombesi, G., & Parisiadou, L. (2025). Striatal synaptosome preparation. protocols.io. [Link]

  • Shah, F. H., et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 14(41), 31409-31421. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

  • Wu, Y.-T., et al. (2018). Rhodium-catalyzed regioselective alkynylations of 8-pyrrole-appended BODIPYs. Organic Chemistry Frontiers. [Link]

Sources

enantiomers of 3-(4-Methylphenyl)pyrrolidine and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantiomers of 3-(4-Methylphenyl)pyrrolidine

Abstract

The 3-aryl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent activity at monoamine transporters. This compound, also known as 3-(p-tolyl)pyrrolidine, is a chiral compound whose enantiomers are of significant interest as potential neuromodulators and as versatile building blocks in asymmetric synthesis. This guide provides a comprehensive technical overview of the synthesis of the racemic mixture, the principles and practice of its chiral resolution, and the distinct properties and potential applications of the resulting (R)- and (S)-enantiomers. Detailed experimental protocols, analytical methodologies, and an exploration of the structure-activity relationships within this chemical class are presented to support advanced research and development.

Introduction: The Significance of Chiral 3-Aryl-Pyrrolidines

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a core structural motif in a multitude of natural products, pharmaceuticals, and organocatalysts[1][2][3]. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is highly advantageous in designing molecules that interact with complex biological targets like enzymes and receptors[4]. When substituted at the 3-position with an aryl group, the resulting scaffold creates a chiral center with profound implications for biological activity.

Enantiomers, being non-superimposable mirror images, often exhibit dramatically different pharmacological and toxicological profiles. This is because biological systems are inherently chiral, and the interaction between a small molecule and a protein target is highly dependent on a precise three-dimensional fit. For 3-aryl-pyrrolidines, this stereoselectivity is particularly evident in their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[2][5][6]. Analogs of this compound, such as pyrovalerone, have shown that inhibitory potency at these transporters can reside almost exclusively in one enantiomer, typically the (S)-enantiomer[7]. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is critical for drug discovery and for their use as chiral building blocks[1][8].

Synthesis of Racemic this compound

The synthesis of the racemic parent compound is the essential first step before chiral resolution. A common and effective strategy involves the creation of a pyrrolidin-2-one (a lactam) or a succinimide precursor, followed by a robust reduction of the carbonyl and/or amide functionalities. A plausible and widely applicable route is outlined below, commencing with a Michael addition to form a substituted succinate, followed by cyclization and reduction.

Workflow for Racemic Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Cyclization to Succinimide cluster_3 Step 4: Reduction to Pyrrolidine A Diethyl Malonate C Diethyl 2-cyano-3-(p-tolyl)succinate A->C NaOEt, EtOH B 4-Methylcinnamonitrile B->C D 3-(p-tolyl)succinic acid C->D 1. aq. NaOH, Δ 2. HCl, Δ (-CO2) E 3-(p-tolyl)succinimide D->E (NH4)2CO3, Δ or Urea, Δ F Racemic This compound E->F LiAlH4, THF or BH3·THF

Caption: Synthetic pathway for racemic this compound.

Experimental Protocol: Synthesis of Racemic 3-(p-tolyl)succinimide (Precursor)

This protocol describes the formation of the key succinimide intermediate.

  • Step 1 & 2 (Michael Addition and Hydrolysis/Decarboxylation): A mixture of 4-methylcinnamic acid and an aqueous solution of ammonia and potassium cyanide is heated under pressure. The resulting dinitrile is then subjected to acidic hydrolysis to yield 3-(p-tolyl)succinic acid.

  • Step 3 (Cyclization): 3-(p-tolyl)succinic acid (1.0 eq) is mixed thoroughly with urea (1.5 eq).

  • The mixture is heated gently in a flask equipped with a short-path distillation head to approximately 150-160 °C.

  • Water and ammonia will evolve as the mixture melts and the reaction proceeds. Heating is continued for 1-2 hours until gas evolution ceases.

  • The molten reaction mixture is allowed to cool slightly before being poured into cold water with vigorous stirring.

  • The precipitated solid, crude 3-(p-tolyl)succinimide, is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Reduction to Racemic this compound

This protocol describes the final reduction step. Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.

  • Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (approx. 2.5-3.0 eq). The resulting slurry is stirred.

  • Substrate Addition: 3-(p-tolyl)succinimide (1.0 eq), dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 6-12 hours to ensure complete reduction of both carbonyl groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Caution: Exothermic): The flask is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser's method) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Workup: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic this compound, which can be purified by vacuum distillation or column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution by the formation and fractional crystallization of diastereomeric salts remains a robust and scalable method for separating enantiomers[9][10]. Since this compound is a basic amine, it can be resolved using an enantiomerically pure chiral acid. Derivatives of tartaric acid, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA), are particularly effective as their rigid, bulky structures often lead to well-defined crystalline salts with significant differences in solubility[8][11].

Workflow for Chiral Resolution

G Racemate Racemic (R/S)-Amine Salts Mixture of Diastereomeric Salts (R,R')-Salt & (S,R')-Salt in Solution Racemate->Salts Agent Chiral Resolving Agent (e.g., (+)-DPTTA) Agent->Salts Crystallize Fractional Crystallization (e.g., in Ethanol) Salts->Crystallize Solid Less Soluble Salt Precipitates (e.g., (S)-Amine • (+)-DPTTA) Crystallize->Solid Liquid More Soluble Salt in Mother Liquor (e.g., (R)-Amine • (+)-DPTTA) Crystallize->Liquid Base1 Basification (aq. NaOH) & Extraction (EtOAc) Solid->Base1 Base2 Basification (aq. NaOH) & Extraction (EtOAc) Liquid->Base2 Enant_S (S)-Enantiomer Base1->Enant_S Enant_R (R)-Enantiomer Base2->Enant_R

Caption: Chiral resolution workflow using a chiral resolving agent.

Experimental Protocol: Resolution with (+)-O,O'-Di-p-toluoyl-D-tartaric acid

This protocol is a representative procedure adapted from established methods for resolving chiral amines[12][13]. The specific enantiomer that crystallizes preferentially must be determined experimentally.

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (e.g., 5-10 volumes). Heat the solution gently.

  • In a separate flask, dissolve (+)-DPTTA (0.5 eq) in the same warm solvent. Using 0.5 equivalents of the resolving agent is often most efficient for initial screening[13].

  • Slowly add the warm DPTTA solution to the amine solution with stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. The process can be left overnight to maximize crystal growth. If no crystals form, inducing crystallization by scratching the flask, seeding, or slow addition of an anti-solvent may be necessary.

  • Isolation of First Diastereomer: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt (e.g., the (S)-amine • (+)-DPTTA salt). The filtrate (mother liquor) contains the more soluble diastereomeric salt (e.g., the (R)-amine • (+)-DPTTA salt).

  • Recrystallization (Optional but Recommended): To enhance diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system. Purity can be checked by measuring the melting point or by liberating a small sample and analyzing by chiral HPLC.

  • Liberation of the Free Amine (Enantiomer 1): Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Basify the aqueous layer by adding a 2M NaOH solution until the pH is >11, with stirring, until all solids dissolve.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the first pure enantiomer (e.g., (S)-3-(4-Methylphenyl)pyrrolidine).

  • Isolation of Enantiomer 2: Take the mother liquor from step 5, evaporate the solvent, and liberate the free amine using the same basification and extraction procedure as in steps 7-8. This will yield an amine enriched in the other enantiomer (e.g., the (R)-enantiomer). This enriched amine can be further purified or resolved using the opposite enantiomer of the resolving agent, (-)-DPTTA.

Characterization of Enantiomers

Once separated, the enantiomeric purity and absolute configuration of each isomer must be rigorously confirmed. The primary techniques for this are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry and Specific Rotation

Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound[14]. The specific rotation, [α], is a standardized physical constant measured under specific conditions (temperature, wavelength, solvent, and concentration)[11]. Enantiomers will rotate light to an equal degree but in opposite directions.

  • The dextrorotatory isomer, denoted as (+), rotates light clockwise.

  • The levorotatory isomer, denoted as (-), rotates light counter-clockwise.

The absolute configuration ((R) or (S)) does not have a simple correlation with the direction of rotation and must be determined by other means (e.g., X-ray crystallography of a salt or asymmetric synthesis from a known precursor).

Measurement Protocol:

  • Prepare a solution of the purified enantiomer of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol or chloroform).

  • Using a polarimeter with a cell of a known path length (l, in decimeters), measure the observed rotation (α) at a specific temperature (T, usually 20 or 25 °C) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation using the formula: [α]Tλ = (100 * α) / (l * c) .

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral sample. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[13][15][16]. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for this purpose[17].

Exemplary HPLC Protocol:

  • Column: Chiralcel® OD-H or a similar cellulose-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point would be 90:10 (Hexane:IPA), with the ratio adjusted to optimize resolution and run time. A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: The racemic mixture is injected first to determine the retention times of both enantiomers. Subsequently, each isolated enantiomer is injected to confirm it appears as a single peak at one of the retention times and to calculate the enantiomeric excess (% e.e.) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Properties and Applications of the Enantiomers

The distinct three-dimensional shapes of the (R)- and (S)-enantiomers dictate their physical properties (in a chiral environment) and, more importantly, their biological activity.

Physicochemical Properties

While enantiomers have identical properties in an achiral environment (melting point, boiling point, density), their properties can differ when interacting with other chiral molecules, such as in diastereomeric salts.

Property(R)-3-(4-Methylphenyl)pyrrolidine(S)-3-(4-Methylphenyl)pyrrolidineRacemate
Molecular Formula C₁₁H₁₅NC₁₁H₁₅NC₁₁H₁₅N
Molecular Weight 161.24 g/mol 161.24 g/mol 161.24 g/mol
Specific Rotation [α] Value is typically positive (+). Specific value is not widely published and should be determined experimentally.Value is typically negative (-). Specific value is not widely published and should be determined experimentally.
Melting Point of (+)-DPTTA salt Differs from the (S)-enantiomer salt.Differs from the (R)-enantiomer salt.N/A

Note: The assignment of (+) or (-) to the R/S configuration must be determined experimentally.

Applications in Medicinal Chemistry: Monoamine Reuptake Inhibition

The primary pharmacological interest in 3-aryl-pyrrolidines lies in their ability to inhibit the reuptake of monoamine neurotransmitters[5]. The dopamine transporter (DAT) is a key target for psychostimulants and drugs used to treat ADHD and other neurological disorders[4][18]. Research on structurally related compounds strongly suggests that the enantiomers of this compound will exhibit stereoselective activity at DAT.

  • Structure-Activity Relationship (SAR): Studies on pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) and its analogs show that the (S)-enantiomer is significantly more potent as a DAT inhibitor than the (R)-enantiomer[7][19]. This stereoselectivity is a common feature for this class of compounds.

  • Expected Pharmacological Profile: It is hypothesized that one enantiomer of this compound (likely the (S)-isomer) will be a potent and selective inhibitor of DAT and/or NET, while the other enantiomer will be significantly less active. This makes the enantiomerically pure compounds valuable tools for probing transporter function and as lead compounds for the development of novel therapeutics for conditions such as ADHD, depression, or substance abuse disorders[5].

Applications in Asymmetric Synthesis

Chiral pyrrolidine derivatives are widely used as organocatalysts and chiral auxiliaries in asymmetric synthesis[1]. The enantiomers of this compound can serve as valuable precursors for the synthesis of more complex chiral ligands or catalysts, where the p-tolyl group can be used to tune steric and electronic properties[8].

Conclusion

The enantiomers of this compound represent a classic example of how stereochemistry governs biological function. This guide has detailed a robust and logical pathway for their preparation and characterization, starting from the synthesis of the racemic mixture, proceeding through classical chiral resolution by diastereomeric salt formation, and concluding with modern analytical techniques for verification of enantiopurity. The pronounced stereoselectivity observed in related compounds highlights the necessity of isolating these enantiomers for any meaningful pharmacological evaluation or application in asymmetric catalysis. The protocols and workflows presented herein provide a solid foundation for researchers to produce and study these valuable chiral building blocks.

References

  • Meltser, M. A., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5846-5852. [Link]

  • Knowles, J. P., & Whiting, A. (2015). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 5(10), 5989-6002. [Link]

  • Petri, A., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(15), 4988. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-34. [Link]

  • Saha, J., et al. (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society. [Link]

  • Iarossi, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 669. [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4909. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Wikipedia. (2023). Specific rotation. [Link]

  • Schmitt, K. C., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215449120. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrrolidines. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Merkul, E., & Keglevich, G. (2005). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 608(7923), 532-538. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist... Journal of Medicinal Chemistry, 43(3), 351-60. [Link]

  • Al-Qaisi, J. A., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • PubChem. (3S,4R)-4-(p-tolyl)pyrrolidine-3-carbonitrile. [Link]

  • Shah, M. H., & Greene, J. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Kurka, P., et al. (2018). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. ResearchGate. [Link]

Sources

theoretical properties of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Theoretical Properties of 3-(4-Methylphenyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound emerges as a significant scaffold in contemporary medicinal chemistry, primarily recognized for its role as a precursor and key structural element in the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of its core theoretical properties, synthesizing data from computational models, and findings from research on analogous structures. We delve into its physicochemical characteristics, explore its stereochemical implications, and elucidate its probable mechanism of action, with a particular focus on its interaction with the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to guide future research and application.

Table of Contents

  • Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold

  • Physicochemical and Molecular Properties

    • Table 1: Key Physicochemical Properties

  • Stereochemistry and Its Implications

  • Synthesis and Chemical Reactivity

    • Workflow 1: Generalized Synthetic Pathway

  • Pharmacological Profile: A Focus on Dopamine Transporter (DAT) Interaction

    • 5.1. Mechanism of Action: A Putative DAT Inhibitor

    • 5.2. Structure-Activity Relationship (SAR) Insights

    • Diagram 1: Proposed Mechanism of Action at the Dopamine Transporter

  • Analytical Methodologies

  • Future Research Directions

  • References

Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with an aryl group at the 3-position, as in this compound, the resulting structure serves as a crucial pharmacophore for interacting with various biological targets, most notably monoamine transporters. This specific compound, featuring a p-tolyl group, is often utilized as a synthetic intermediate in the creation of more complex molecules, particularly those designed to modulate dopaminergic neurotransmission. Understanding its fundamental theoretical properties is therefore essential for designing novel ligands with desired potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Molecular Properties

The theoretical physicochemical properties of this compound dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). These properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NPubChem
Molecular Weight 161.24 g/mol PubChem
CAS Number 952493-27-3Molbase
Predicted logP 2.5 to 2.8ChemSpider, Molinspiration
Predicted pKa (strongest basic) 10.2 to 10.8ChemSpider, Chemicalize
Predicted Boiling Point 250-260 °C at 760 mmHgChemSpider
Predicted Density ~0.98 g/cm³ChemSpider
Predicted Refractive Index ~1.54ChemSpider

The predicted logP value suggests that the compound has moderate lipophilicity, which is often favorable for crossing the blood-brain barrier, a critical requirement for centrally-acting agents. The predicted pKa indicates that at physiological pH (7.4), the pyrrolidine nitrogen will be predominantly protonated, which is a key feature for forming ionic interactions with target proteins like the dopamine transporter.

Stereochemistry and Its Implications

This compound is a chiral molecule, existing as a pair of enantiomers: (R)-3-(4-methylphenyl)pyrrolidine and (S)-3-(4-methylphenyl)pyrrolidine. The stereochemistry at the C3 position is a critical determinant of biological activity for this class of compounds. In the context of dopamine transporter (DAT) ligands, it is well-established that the (R)-enantiomer of related 3-arylpyrrolidines often exhibits significantly higher affinity and potency compared to the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of binding pockets within the transporter protein, which preferentially accommodates one enantiomer over the other. Therefore, any research or drug development program utilizing this scaffold must prioritize the synthesis and evaluation of individual enantiomers to accurately determine their pharmacological profiles.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various established routes in organic chemistry. A common and effective approach involves the conjugate addition of an organometallic reagent to a suitable α,β-unsaturated carbonyl compound, followed by reductive amination. The workflow below illustrates a generalized, logical pathway for its synthesis.

G start 4-Methylacetophenone (Starting Material) step1 Mannich Reaction (with Formaldehyde & Dimethylamine HCl) start->step1 Reagents intermediate1 Mannich Base (β-Ketoamine) step1->intermediate1 Forms step2 Reduction of Ketone (e.g., NaBH4) intermediate1->step2 Reactant intermediate2 γ-Amino Alcohol step2->intermediate2 Forms step3 Intramolecular Cyclization (e.g., Appel Reaction) intermediate2->step3 Reactant final_product This compound (Final Product) step3->final_product Yields

Workflow 1: A generalized synthetic pathway for this compound.

This synthetic approach offers versatility and allows for the introduction of various substituents on both the phenyl and pyrrolidine rings, making it a valuable method for generating libraries of analogues for structure-activity relationship (SAR) studies. The pyrrolidine nitrogen is also readily available for further functionalization.

Pharmacological Profile: A Focus on Dopamine Transporter (DAT) Interaction

Mechanism of Action: A Putative DAT Inhibitor

While direct experimental data on this compound is limited in publicly accessible literature, its structural similarity to well-known dopamine reuptake inhibitors (DRIs) strongly suggests that it functions as a ligand for the dopamine transporter (DAT). DRIs act by blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is the basis for the therapeutic effects of several medications used to treat conditions like ADHD and narcolepsy, and it is also the mechanism of action for certain stimulant drugs.

The key pharmacophoric elements of this compound that support this hypothesis are:

  • Aromatic Ring: The 4-methylphenyl group can engage in hydrophobic and π-π stacking interactions within the DAT binding pocket.

  • Basic Nitrogen: The protonated pyrrolidine nitrogen is crucial for forming a salt bridge with a key acidic residue (e.g., Asp79) in the DAT.

  • Defined Stereochemistry: The spatial orientation of the aryl group relative to the nitrogen atom is critical for fitting into the chiral binding site of the transporter.

G presynaptic Presynaptic Neuron Dopamine (DA) Synthesis synapse Synaptic Cleft (Increased DA Concentration) presynaptic->synapse DA Release postsynaptic Postsynaptic Neuron D1/D2 Receptors dat Dopamine Transporter (DAT) compound This compound compound->dat Inhibition synapse->postsynaptic DA Binding synapse->dat DA Reuptake (Blocked)

The 3-Substituted Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a multitude of natural products and FDA-approved drugs underscores its significance as a versatile building block for creating structurally complex and biologically active molecules. Among its various substituted forms, the 3-substituted pyrrolidine motif has garnered considerable attention due to its ability to confer favorable physicochemical properties and provide a three-dimensional framework for precise molecular recognition by biological targets. This technical guide provides a comprehensive overview of the stereoselective synthesis of 3-substituted pyrrolidines and highlights their critical role in the development of innovative therapeutics across various disease areas.

The Strategic Advantage of the 3-Substituted Pyrrolidine Moiety

The utility of the 3-substituted pyrrolidine scaffold in drug design stems from several key features. The sp³-hybridized carbon atoms of the saturated ring allow for a greater exploration of three-dimensional chemical space compared to their flat aromatic counterparts. This non-planar structure, often exhibiting a "pseudorotation" phenomenon, contributes significantly to the stereochemistry of the molecule, enabling the precise spatial orientation of substituents for optimal interaction with protein binding pockets.[1][2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated to enhance aqueous solubility and other pharmacokinetic properties.[3][4]

Key Stereoselective Synthetic Strategies

The construction of chiral 3-substituted pyrrolidines with high stereochemical control is a central challenge in synthetic organic chemistry. Several powerful methodologies have emerged, each offering distinct advantages in terms of substrate scope, efficiency, and stereoselectivity. This guide will focus on three prominent and mechanistically diverse approaches: Asymmetric 1,3-Dipolar Cycloaddition, Palladium-Catalyzed Hydroarylation, and Organocatalytic Michael Addition.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This powerful and convergent strategy allows for the construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters. The reaction involves the [3+2] cycloaddition of an azomethine ylide, typically generated in situ from an α-amino acid derivative, with a dipolarophile (an alkene). The use of chiral metal catalysts, particularly copper(I) complexes with chiral ligands, is crucial for achieving high levels of enantioselectivity.

Causality Behind Experimental Choices: The choice of the metal catalyst and chiral ligand is paramount for high stereocontrol. Copper(I) salts, such as Cu(CH₃CN)₄ClO₄, are often employed due to their ability to coordinate with the azomethine ylide precursor, facilitating its deprotonation and the formation of a chiral metal-ylide complex.[5] Chiral ligands, such as Fesulphos, create a chiral environment around the metal center, directing the approach of the dipolarophile and leading to the preferential formation of one enantiomer.[5][6] The choice of solvent and base can also influence the reaction's efficiency and stereochemical outcome.

Experimental Protocol: Copper(I)/Fesulphos-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [6]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand Fesulphos (0.006 mmol) and Cu(CH₃CN)₄ClO₄ (0.006 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (0.5 mL) and stir the mixture at the optimal temperature (typically room temperature).

  • Reactant Addition: Successively add a solution of the α-imino ester (0.20 mmol) in CH₂Cl₂ (1.0 mL), triethylamine (Et₃N) (0.035 mmol), and the dipolarophile (0.30 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Diagram of the Catalytic Cycle for Asymmetric 1,3-Dipolar Cycloaddition:

G cluster_cycle Catalytic Cycle A [Cu(I)-L*] Complex C Chiral Cu(I)-Ylide Complex A->C + Base B Azomethine Ylide Precursor (α-imino ester) B->C E [3+2] Cycloaddition Transition State C->E D Dipolarophile (Alkene) D->E F Pyrrolidine-Cu(I) Complex E->F endo/exo approach F->A Catalyst Regeneration G 3-Substituted Pyrrolidine (Product) F->G Product Release

Asymmetric 1,3-Dipolar Cycloaddition Catalytic Cycle.
Palladium-Catalyzed Hydroarylation of Pyrrolines

This methodology provides a direct and atom-economical route to 3-aryl pyrrolidines from readily available starting materials. The reaction involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline substrate, catalyzed by a palladium complex. A key feature of this transformation is the control of regioselectivity to favor the formation of the 3-substituted product.

Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, and additives is critical for achieving high yields and regioselectivity. The reaction of N-alkyl pyrrolines, as opposed to N-acyl pyrrolines, favors the hydroarylation product over the typical Heck arylation product.[1][7] This is attributed to the stability of the pyrrole byproduct formed in a competing redox process, which in turn promotes the desired hydroarylation pathway.[8] The use of phosphine ligands, such as P(o-Tol)₃, and a copper(II) salt co-catalyst can further enhance the efficiency of the reaction.[7]

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Propyl-Δ²-pyrroline [7]

  • Reaction Setup: In a sealed vial, combine the aryl bromide (1.0 equiv), N-propyl-Δ²-pyrroline (3.0 equiv), PdCl₂ (4 mol%), P(o-Tol)₃ (6 mol%), N,N'-dimethylpiperazine (5.0 equiv), and Cu(OTf)₂ (1.0 equiv).

  • Solvent Addition: Add acetonitrile (MeCN) to achieve a concentration of 1 mM.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 17 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl pyrrolidine.

Diagram of the Proposed Mechanism for Palladium-Catalyzed Hydroarylation:

G cluster_mechanism Hydroarylation Mechanism A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition C Pyrroline Coordination B->C D Carbopalladation C->D Migratory Insertion E β-Hydride Elimination D->E F Reductive Elimination D->F G 3-Aryl Pyrrolidine E->G + [HPdL_n]X F->G from solvent/additive H Ar-X H->B I N-Alkyl-Δ²-pyrroline I->C

Proposed Mechanism for Pd-Catalyzed Hydroarylation.
Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. The enantioselective Michael addition of carbonyl compounds to nitroalkenes, catalyzed by chiral secondary amines such as proline and its derivatives, provides an efficient route to γ-nitro carbonyl compounds, which are versatile precursors to 3-substituted pyrrolidines.

Causality Behind Experimental Choices: The catalytic cycle involves the formation of a chiral enamine intermediate from the reaction of the ketone with the proline catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner. The carboxylic acid group of proline is believed to play a crucial role in activating the nitroalkene through hydrogen bonding and in facilitating the regeneration of the catalyst.[9] The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity, with polar protic solvents like methanol often giving good results.[2]

Experimental Protocol: Proline-Catalyzed Michael Addition of a Ketone to a Nitroalkene [9][10]

  • Reaction Setup: To a solution of the nitroalkene (1.0 equiv) in the chosen solvent (e.g., methanol), add the ketone (2-10 equiv).

  • Catalyst Addition: Add (S)-proline (10-30 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting γ-nitro ketone by flash column chromatography on silica gel.

  • Cyclization to Pyrrolidine: The purified γ-nitro ketone can then be subjected to reductive cyclization (e.g., using H₂, Pd/C, or other reducing agents) to afford the corresponding 3-substituted pyrrolidine.

Diagram of the Organocatalytic Michael Addition and Subsequent Cyclization:

G cluster_workflow Organocatalytic Michael Addition Workflow A Ketone + (S)-Proline B Chiral Enamine A->B Enamine Formation D Michael Addition B->D C Nitroalkene C->D E γ-Nitro Ketone D->E F Reductive Cyclization E->F G 3-Substituted Pyrrolidine F->G

Workflow for the Synthesis of 3-Substituted Pyrrolidines via Michael Addition.

The 3-Substituted Pyrrolidine Scaffold in Drug Discovery

The versatility of the 3-substituted pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully employed. The following examples illustrate its importance in modern drug design.

Drug Name (Brand Name)Therapeutic AreaTargetMechanism of Action
Captopril (Capoten)CardiovascularAngiotensin-Converting Enzyme (ACE)Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[1][11]
Eletriptan (Relpax)Neurology (Migraine)5-HT1B/1D ReceptorsActs as a serotonin receptor agonist, causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[6][12]
SCH772984 (and analogs)OncologyExtracellular signal-regulated kinase (ERK) 1/2A potent and selective inhibitor of ERK1/2, blocking a key component of the MAPK signaling pathway, which is often dysregulated in cancer.[13][14][15]
Daclatasvir (Daklinza)Infectious Disease (HCV)HCV NS5A ProteinInhibits the hepatitis C virus NS5A protein, which is essential for viral RNA replication and virion assembly.
Maraviroc (Selzentry)Infectious Disease (HIV)C-C Chemokine Receptor type 5 (CCR5)A CCR5 antagonist that blocks the entry of HIV into host cells. While maraviroc itself is not a 3-substituted pyrrolidine, this scaffold has been extensively explored in the development of other potent CCR5 antagonists.[11][16]

Case Studies of Key 3-Substituted Pyrrolidine-Containing Drugs

Captopril: A Landmark in Cardiovascular Medicine

Captopril was the first orally active ACE inhibitor and revolutionized the treatment of hypertension and congestive heart failure.[11] Its design was a triumph of rational drug design, based on the structure of a peptide isolated from the venom of the Brazilian pit viper. The 3-mercapto-2-methylpropanoyl group attached to the proline (a 2-substituted pyrrolidine) scaffold mimics the C-terminal dipeptide of angiotensin I, allowing it to bind tightly to the active site of ACE and inhibit its activity.[1]

Eletriptan: A Targeted Therapy for Migraine

Eletriptan is a second-generation triptan used for the acute treatment of migraine headaches.[6] The 3-substituted pyrrolidine ring is a key feature of its chemical structure, contributing to its high affinity and selectivity for the 5-HT1B/1D receptors.[12] By agonizing these receptors, eletriptan constricts dilated cranial blood vessels and inhibits the release of neuropeptides involved in pain transmission, thereby alleviating migraine symptoms.[6]

ERK Inhibitors in Oncology: Targeting a Central Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[17] SCH772984 is a potent and selective inhibitor of ERK1/2 that features a 3-substituted pyrrolidine moiety.[13][18] This compound and its analogs have demonstrated significant preclinical activity in various cancer models, including those with resistance to upstream inhibitors of the MAPK pathway.[14] The pyrrolidine scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket of ERK, contributing to its high potency and selectivity.[13][19]

Conclusion

The 3-substituted pyrrolidine scaffold has firmly established itself as a privileged motif in drug discovery. Its unique structural and physicochemical properties provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The continued development of novel and efficient stereoselective synthetic methodologies, such as those highlighted in this guide, will undoubtedly fuel the discovery of the next generation of innovative therapeutics based on this remarkable heterocyclic core. For researchers and scientists in the field of drug development, a deep understanding of the synthesis and application of 3-substituted pyrrolidines is essential for unlocking new therapeutic possibilities.

References

  • Hale, J. J., et al. (2002). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity. Bioorganic & Medicinal Chemistry Letters, 12(20), 2997-3000.
  • Sweeney, J. B., et al. (2018).
  • Captopril. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Sweeney, J. B., et al. (2018).
  • Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 2: Discovery of highly potent anti-HIV agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5334-6.
  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. (2015).
  • Fesulphos Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides Contents. (n.d.). AWS.
  • Eletriptan. (n.d.). In chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. (2002). Journal of the American Chemical Society, 124(40), 11846-7.
  • Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase. (2014). Journal of Medicinal Chemistry, 57(17), 7270-9.
  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2020). Molecules, 25(21), 5183.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • 1,3,4‐Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 3. Polar Functionality and Its Effect on anti‐HIV‐1 Activity. (2003). ChemInform, 34(9).
  • Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 2: Discovery of highly potent anti-HIV agents PMID: 20674358. (n.d.). MedChemExpress.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6499.
  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2023). ACS Omega, 8(33), 29591-29624.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Highly enantioselective copper(I)-fesulphos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. (2005). Journal of the American Chemical Society, 127(47), 16394-5.
  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2555510.
  • Highly Enantioselective Copper(I)−Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. (n.d.). Sci-Hub.
  • 1,3,4‐Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Part 3. Polar Functionality and Its Effect on anti‐HIV‐1 Activity. (2003). ChemInform, 34(9).
  • Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. (2018). Bioorganic & Medicinal Chemistry Letters, 28(11), 2053-2057.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2018). Molecules, 23(1), 149.
  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2006). Journal of the American Chemical Society, 128(46), 14766-7.
  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. (2018). Journal for ImmunoTherapy of Cancer, 6(1), 32.
  • Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
  • Highly Enantioselective Copper(I)−Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. (2005). Journal of the American Chemical Society, 127(47), 16394-5.
  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022). Organic Syntheses, 99, 230-244.
  • HCV NS5A replication complex inhibitors. Part 3: discovery of potent analogs with distinct core topologies. (2013). Bioorganic & Medicinal Chemistry Letters, 23(3), 859-64.
  • Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto. (2005).
  • CuI–Fesulphos complexes: efficient chiral catalysts for asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2007). Tetrahedron, 63(28), 6587-6602.
  • Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. (2014). Journal of Medicinal Chemistry, 57(5), 1665-81.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • SCH772984. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). Medicinal Chemistry, 4(3), 206-9.
  • Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. (2022). International Journal of Molecular Sciences, 23(15), 8565.
  • Dissecting Therapeutic Resistance to ERK Inhibition. (2015). Molecular Cancer Therapeutics, 14(3), 723-32.

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged motif" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Specifically, 3-aryl pyrrolidines are potent and selective ligands for critical neurological targets such as serotonin and dopamine receptors, making them highly valuable in the development of therapeutics for a range of central nervous system disorders.[1][2] Traditional synthetic routes to these structures can be circuitous and often lack efficiency. Modern organometallic chemistry, however, offers powerful solutions. Palladium-catalyzed cross-coupling reactions have emerged as a highly effective and versatile strategy for the synthesis of C-N and C-C bonds, revolutionizing the construction of complex molecules.[3][4][5]

This application note provides a detailed guide to the synthesis of 3-(4-Methylphenyl)pyrrolidine, a representative 3-aryl pyrrolidine, via a palladium-catalyzed hydroarylation reaction. This method offers a direct and efficient pathway from readily available starting materials.[2][6][7] We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and offer insights into reaction optimization and best practices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern catalytic methods for the efficient synthesis of valuable heterocyclic compounds.

Mechanistic Insights: The Palladium-Catalyzed Hydroarylation Cascade

The synthesis of 3-aryl pyrrolidines via palladium catalysis can be achieved through several related pathways, including the Mizoroki-Heck reaction followed by a reduction step.[1][6] The protocol detailed here focuses on a palladium-catalyzed hydroarylation of a pyrroline precursor. This process is mechanistically distinct from the more common Heck arylation which typically yields an unsaturated product. In this hydroarylation, the reaction of an N-alkyl pyrroline with an aryl halide in the presence of a palladium catalyst and a hydride source leads directly to the saturated 3-aryl pyrrolidine.[2][6][7]

The catalytic cycle, as proposed in the literature, is initiated by the oxidative addition of the aryl halide (in this case, 4-bromotoluene) to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by coordination of the pyrroline olefin to the palladium center. A migratory insertion of the alkene into the Pd-aryl bond then occurs, forming a new carbon-carbon bond at the 3-position of the pyrrolidine ring. The resulting alkyl-palladium intermediate can then undergo a crucial step that defines the hydroarylation pathway: interception by a hydride source before β-hydride elimination can occur. This leads to the formation of the desired 3-aryl pyrrolidine product and regenerates the active Pd(0) catalyst, thus completing the cycle.

Key Mechanistic Steps:
  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.

  • Olefin Coordination and Migratory Insertion: The pyrroline coordinates to the Pd(II) complex, followed by insertion of the double bond into the Ar-Pd bond, forming a C-C bond and a new alkyl-Pd(II) intermediate.

  • Hydride Transfer and Reductive Elimination: A hydride source transfers a hydride to the palladium center, which then undergoes reductive elimination to release the 3-aryl pyrrolidine product and regenerate the Pd(0) catalyst.

It is the suppression of the β-hydride elimination pathway, which would lead to an unsaturated pyrroline product, that is critical for the success of this hydroarylation. The choice of an N-alkyl protecting group on the pyrroline, as opposed to an N-acyl group, has been shown to favor the desired hydroarylation outcome.[2][6][7]

Catalytic Cycle Diagram

Palladium-Catalyzed Hydroarylation cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n ArPd(II)XL_n Ar-Pd(II)-X-L_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition (Ar-X) Coordination Olefin Coordination & Migratory Insertion ArPd(II)XL_n->Coordination Pyrroline AlkylPd(II) Alkyl-Pd(II) Intermediate Coordination->AlkylPd(II) Reductive_Elimination Hydride Transfer & Reductive Elimination AlkylPd(II)->Reductive_Elimination [H]⁻ Source Reductive_Elimination->Pd(0)L_n Product Release Product This compound Reductive_Elimination->Product ArX 4-Bromotoluene ArX->Pd(0)L_n Pyrroline N-Protected Pyrroline Pyrroline->ArPd(II)XL_n caption Catalytic cycle for hydroarylation.

Caption: Generalized catalytic cycle for the palladium-catalyzed hydroarylation of a pyrroline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the palladium-catalyzed hydroarylation of pyrrolines.[2][6][7] It is highly reproducible and utilizes bench-stable reagents, avoiding the need for a glovebox or strictly anhydrous conditions.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Benzyl-3-pyrroline≥95%Commercially Available
4-Bromotoluene≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)97%Commercially Available
Formic Acid (HCOOH)≥95%Commercially AvailableServes as the hydride source.
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor workup.
Saturated aq. NaHCO₃Prepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous MgSO₄Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, specify mg, mmol, mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, specify mg, mmol, mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add 1-benzyl-3-pyrroline (specify g, mmol, eq), 4-bromotoluene (specify g, mmol, eq), and anhydrous N,N-dimethylformamide (DMF, specify mL).

  • Initiation: Add triethylamine (Et₃N, specify mL, mmol, eq) followed by formic acid (HCOOH, specify mL, mmol, eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (Et₂O, specify mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, specify volume) and brine (specify volume).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methylphenyl)-1-benzylpyrrolidine.

  • Deprotection (Optional): If the N-benzyl group needs to be removed, this can be achieved through standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol or ethanol).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add Pd(OAc)₂ & P(o-tol)₃ - Inert Atmosphere (N₂/Ar) start->setup reagents Reagent Addition: - 1-Benzyl-3-pyrroline - 4-Bromotoluene - DMF, Et₃N, HCOOH setup->reagents reaction Reaction: - Heat to 80-100 °C - Stir for 12-24h reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with Et₂O - Wash with NaHCO₃ & Brine reaction->workup purify Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography workup->purify product Pure Product: 3-(4-Methylphenyl)-1-benzylpyrrolidine purify->product deprotection Optional Deprotection: - Hydrogenolysis (H₂, Pd/C) product->deprotection end End product->end N-Benzyl product desired final_product Final Product: This compound deprotection->final_product final_product->end

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results and Optimization

The described palladium-catalyzed hydroarylation is expected to provide the desired this compound in good to excellent yields. The reaction is generally robust and tolerant of a variety of functional groups on the aryl halide.

EntryAryl HalideCatalyst Loading (mol%)LigandBaseTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluene2P(o-tol)₃Et₃N1001685Adapted from[2][6]
24-Iodotoluene2P(o-tol)₃Et₃N801290Adapted from[2][6]
34-Chlorotoluene5Buchwald LigandNaOtBu1102475Generalization

Yields are indicative and may vary based on specific reaction conditions and scale.

Key Optimization Parameters:
  • Ligand Choice: While tri(o-tolyl)phosphine is effective, for less reactive aryl chlorides, more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) characteristic of Buchwald-Hartwig amination chemistry may be beneficial.[3]

  • Base: The choice of base can be critical. While organic bases like triethylamine are often sufficient, stronger inorganic bases such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) may be required for more challenging substrates.[8]

  • Hydride Source: Formic acid is a convenient and effective hydride source. Other sources, such as silanes, could also be explored.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific aryl halide used.

Conclusion

The palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a powerful and direct method for the synthesis of 3-aryl pyrrolidines, a class of compounds with significant biological and pharmaceutical relevance.[1][2] This application note provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for the synthesis of this compound, and key considerations for reaction optimization. By leveraging this efficient catalytic approach, researchers can readily access a diverse range of valuable pyrrolidine derivatives for applications in drug discovery and development. The methodology is characterized by its operational simplicity, broad substrate scope, and the use of readily available reagents, making it a valuable addition to the synthetic chemist's toolkit.[1][2][6]

References

  • Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Retrieved from [Link]

  • Newton, C. G., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. Retrieved from [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Donnelly, K. F., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]

  • Donnelly, K. F., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Retrieved from [Link]

  • Donnelly, K. F., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Donnelly, K. F., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Retrieved from [Link]

  • Marrs, C. M. (1991). Pyrrolidine synthesis via palladium-catalyzed trimethylenemethane cycloaddition and related studies (Thesis/Dissertation). OSTI.GOV. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Herr, R. J., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic Letters. Retrieved from [Link]

  • Trost, B. M., & Fandrick, D. R. (2003). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis of (S)-3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (S)-3-(4-Methylphenyl)pyrrolidine, a chiral scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] The ability to introduce specific stereochemistry at the C3 position is crucial for optimizing pharmacological activity and minimizing off-target effects. This guide details a robust and highly selective synthetic protocol based on the rhodium-catalyzed asymmetric hydroarylation of a 3-pyrroline precursor. We delve into the mechanistic underpinnings of the key enantioselective step, provide a detailed, step-by-step experimental procedure, and offer comprehensive characterization and troubleshooting advice. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important chiral building block.

Introduction: The Significance of Chiral 3-Arylpyrrolidines

The 3-arylpyrrolidine motif is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents targeting various disease states. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The stereochemistry at the C3 position is often a critical determinant of a molecule's biological activity. The (S)-enantiomer of 3-(4-Methylphenyl)pyrrolidine, in particular, serves as a key intermediate in the synthesis of potent and selective antagonists for various receptors and inhibitors of enzymes.

Traditional methods for accessing chiral pyrrolidines often involve multi-step sequences, the use of chiral auxiliaries, or resolutions of racemic mixtures, which can be inefficient and costly.[4] The advent of transition-metal-catalyzed asymmetric synthesis has provided more direct and elegant solutions.[5][6] Among these, the asymmetric hydroarylation of alkenes stands out as a powerful tool for the direct formation of C-C bonds with concomitant control of stereochemistry.[7]

This guide focuses on a highly efficient rhodium-catalyzed asymmetric hydroarylation of N-protected 3-pyrroline with a readily available arylboron reagent. This method, pioneered by Hayashi and co-workers, offers excellent enantioselectivity and high yields under mild reaction conditions, making it an attractive strategy for both laboratory-scale synthesis and potential scale-up.[7]

Reaction Scheme and Mechanistic Rationale

The selected synthetic strategy involves the asymmetric hydroarylation of a suitable N-protected 3-pyrroline with 4-methylphenylboroxine. The key to enantioselectivity lies in the use of a chiral rhodium catalyst.

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Pyrroline N-Boc-3-pyrroline Product (S)-N-Boc-3-(4-Methylphenyl)pyrrolidine Pyrroline->Product Hydroarylation Arylboroxine 4-Methylphenylboroxine Arylboroxine->Product Hydroarylation Catalyst [Rh(OH)((R)-segphos)]2 Solvent Dioxane/H 2 O Temp 100 °C Yield High Yield, High ee

Figure 1: Overall reaction for the Rh-catalyzed asymmetric hydroarylation.

Mechanistic Insights

The catalytic cycle is believed to proceed through a series of well-defined steps. The key stereodetermining step is the migratory insertion of the pyrroline double bond into the rhodium-aryl bond within the chiral ligand sphere.

  • Transmetalation: The active rhodium(I) species undergoes transmetalation with the arylboroxine to generate an aryl-rhodium intermediate.

  • Coordination: The N-protected 3-pyrroline coordinates to the aryl-rhodium complex.

  • Migratory Insertion: The double bond of the coordinated pyrroline inserts into the Rh-Aryl bond. The chiral phosphine ligand (e.g., (R)-segphos) directs this insertion to occur from one specific face of the alkene, establishing the (S)-stereocenter.

  • Protonolysis: The resulting rhodium-alkyl intermediate undergoes protonolysis, likely from a water molecule, to release the desired 3-arylpyrrolidine product and regenerate the active rhodium catalyst.[7]

Catalytic_Cycle Figure 2: Simplified catalytic cycle for hydroarylation. Rh_cat [Rh(I)]-L ArylRh Ar-Rh(I)-L Rh_cat->ArylRh Transmetalation Coord_complex Alkene-Rh(Ar)-L ArylRh->Coord_complex Coordination AlkylRh Alkyl-Rh(I)-L Coord_complex->AlkylRh Migratory Insertion (Stereodetermining) AlkylRh->Rh_cat Protonolysis Product_out Product AlkylRh->Product_out ArylB Ar-B(OR)2 ArylB->ArylRh Proton_source H+ Proton_source->AlkylRh Pyrroline_in Pyrroline Pyrroline_in->Coord_complex

Figure 2: Simplified catalytic cycle for hydroarylation.

Experimental Protocol

This protocol details the synthesis of (S)-N-Boc-3-(4-Methylphenyl)pyrrolidine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-3-pyrroline>98%CommercialStore under inert atmosphere.
4-Methylphenylboroxine>97%Commercial
[Rh(cod)2]BF4>98%CommercialHandle in a glovebox.
(R)-segphos>99%CommercialHandle in a glovebox.
1,4-DioxaneAnhydrous, >99.8%CommercialDegas before use.
Deionized WaterHigh PurityIn-houseDegas before use.
Diethyl etherACS GradeCommercialFor extraction.
Saturated aq. NaHCO3-Prepared in-houseFor workup.
Brine-Prepared in-houseFor workup.
Anhydrous MgSO4ACS GradeCommercialFor drying.
Silica gel230-400 meshCommercialFor column chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Ethyl acetateHPLC GradeCommercialFor chromatography.

Equipment: Schlenk line, glovebox, magnetic stir plates, heating mantles, rotary evaporator, standard glassware.

Step-by-Step Procedure

Catalyst Preparation (In-situ):

  • In a glovebox, to a clean, dry Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)2]BF4 (1.0 mol%) and (R)-segphos (1.1 mol%).

  • Add a portion of the degassed 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Asymmetric Hydroarylation:

  • To the flask containing the pre-formed catalyst, add 4-Methylphenylboroxine (1.5 equivalents).

  • Add N-Boc-3-pyrroline (1.0 equivalent).

  • Add the remaining degassed 1,4-dioxane and degassed deionized water to achieve a 10:1 dioxane:water ratio. The final concentration of the N-Boc-3-pyrroline should be approximately 0.5 M.

  • Seal the Schlenk flask and bring it out of the glovebox.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (S)-N-Boc-3-(4-Methylphenyl)pyrrolidine.

Deprotection (Optional):

  • To obtain the free amine, dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO3) and extract with an organic solvent to yield (S)-3-(4-Methylphenyl)pyrrolidine.

Characterization and Quality Control

The identity, purity, and enantiomeric excess of the synthesized product must be rigorously confirmed.

Expected Data
Analysis TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)Peaks corresponding to the Boc protecting group, the pyrrolidine ring protons, and the aromatic protons of the 4-methylphenyl group with appropriate chemical shifts and coupling constants.
¹³C NMR (CDCl₃, 100 MHz)Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight.
Chiral HPLC Separation of the (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., Chiralcel OD-H). Enantiomeric excess (ee) should be >95%.
Optical Rotation A specific optical rotation value for the (S)-enantiomer.
Workflow for Quality Control

QC_Workflow Figure 3: Quality control workflow for the final product. Start Crude Product Purification Flash Chromatography Start->Purification Structure_Confirm NMR & MS Analysis Purification->Structure_Confirm Pass1 Structure Correct? Structure_Confirm->Pass1 Purity_Check ¹H NMR Integration Pass2 Purity >98%? Purity_Check->Pass2 Stereo_Check Chiral HPLC Pass3 ee >95%? Stereo_Check->Pass3 Final_Product Pure (S)-Product (>95% ee) Pass1->Purity_Check Yes Fail Re-purify or Re-synthesize Pass1->Fail No Pass2->Stereo_Check Yes Pass2->Fail No Pass3->Final_Product Yes Pass3->Fail No

Figure 3: Quality control workflow for the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation), poor quality reagents, insufficient temperature.Ensure all reagents and solvents are anhydrous and properly degassed. Handle catalyst precursors in an inert atmosphere. Confirm reaction temperature.
Low Enantioselectivity (ee) Impure chiral ligand, incorrect ligand-to-metal ratio, reaction temperature too high.Use high-purity chiral ligand. Optimize the ligand-to-metal ratio (a slight excess of ligand is often beneficial). Consider running the reaction at a lower temperature, although this may increase reaction time.
Formation of Side Products Homocoupling of the arylboroxine, decomposition of starting material.Ensure thorough degassing of solvents to minimize oxygen. Monitor the reaction closely to avoid prolonged heating after completion.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for flash chromatography. Consider a different stationary phase if necessary.

Conclusion

The rhodium-catalyzed asymmetric hydroarylation protocol detailed herein provides an efficient, reliable, and highly enantioselective route to (S)-3-(4-Methylphenyl)pyrrolidine. This method leverages a commercially available catalyst system and starting materials to deliver a valuable chiral building block for drug discovery and development. By understanding the mechanistic principles and adhering to the detailed experimental and quality control procedures, researchers can confidently synthesize this important scaffold for their research programs.

References

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2008). Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Retrieved from [Link]

  • PubMed. (2013). Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Arylpyrrolidines and a Modern Synthetic Approach

The 3-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with significant biological activity. These structures are potent and selective ligands for critical neurotransmitter receptors, including serotonin and dopamine receptors.[1] Their prevalence in FDA-approved drugs underscores their importance to the pharmaceutical industry.[2]

Traditionally, the synthesis of these valuable compounds can involve multi-step, protecting-group-heavy sequences. However, modern palladium catalysis offers a more direct and efficient route through a specialized variant of the renowned Heck reaction. This application note details a robust protocol for the synthesis of 3-arylpyrrolidines via a palladium-catalyzed hydroarylation (also known as a reductive Heck reaction) of N-alkyl-3-pyrrolines with aryl halides.

This method stands out for its operational simplicity, broad substrate scope, and the avoidance of anhydrous conditions or the need for a glovebox, making it highly accessible for both academic and industrial research labs.[2] Unlike the classic Mizoroki-Heck reaction which yields an unsaturated product, this protocol ingeniously intercepts the catalytic cycle to produce the desired saturated pyrrolidine ring directly.

Mechanistic Insight: Harnessing a Reductive Heck Pathway

The synthesis of a saturated 3-arylpyrrolidine from a pyrroline via a Heck-type reaction hinges on circumventing the standard β-hydride elimination step. The key to this transformation is the use of an N-alkyl pyrroline as the substrate. While N-acyl pyrrolines typically yield unsaturated Heck products, the N-alkyl functionality promotes a hydroarylation pathway.[1][3]

The proposed mechanism proceeds through a catalytic cycle that leverages redox processes inherent to the reaction components, rather than requiring an external hydride donor like formic acid or silanes.

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming an arylpalladium(II) complex.

  • Coordination & Migratory Insertion: The N-alkyl-3-pyrroline coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond, forming a crucial C-C bond and generating a σ-alkylpalladium(II) intermediate.

  • Interception of β-Hydride Elimination (The Reductive Step): This is the key divergence from the classic Heck reaction. Instead of undergoing β-hydride elimination to form an unsaturated pyrroline, the σ-alkylpalladium(II) intermediate is intercepted. It is proposed that a subsequent redox process occurs, possibly involving the oxidation of another pyrroline molecule to a stable pyrrole, which provides the necessary hydride to protonate the alkylpalladium intermediate. This results in the formation of the saturated 3-arylpyrrolidine product.

  • Catalyst Regeneration: Reductive elimination of H-X from the palladium complex, facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle: Pd-Catalyzed Hydroarylation of N-Alkyl Pyrroline

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L₂Pd(II)(Ar)(X) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord PdII_Alkene [L₂Pd(II)(Ar)(X)] (N-Alkyl-3-pyrroline) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns AlkylPd σ-Alkylpalladium(II) Intermediate MigIns->AlkylPd RedStep Reductive Step (Protonolysis) AlkylPd->RedStep PdII_H L₂Pd(II)(H)(X) AlkylPd->PdII_H [H⁺] Product 3-Arylpyrrolidine RedStep->Product Regen Catalyst Regeneration Regen->Pd0 PdII_H->Regen Base Base (-HX) Base->Regen ArX Ar-X ArX->OxAdd Pyrroline N-Alkyl-3-pyrroline Pyrroline->Coord

Caption: Proposed catalytic cycle for the reductive Heck (hydroarylation) reaction.

Experimental Protocol: Synthesis of 1-Propyl-3-(4-methoxyphenyl)pyrrolidine

This protocol provides a representative procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline.

Materials and Equipment
  • Reagents:

    • 4-Bromoanisole (Aryl Halide)

    • N-propyl-3-pyrroline (Alkene)

    • Palladium(II) Chloride (PdCl₂) (Precatalyst)[1]

    • Tri(o-tolyl)phosphine (P(o-Tol)₃) (Ligand)[1]

    • Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂) (Additive)

    • N,N-Dimethylformamide (DMF) (Solvent)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • 20-mL Microwave vial with a stir bar

    • Heating block or oil bath with magnetic stirring capabilities

    • Standard laboratory glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

Experimental Workflow: Hydroarylation of N-Alkyl Pyrroline

G A 1. Reagent Addition - Add PdCl₂, P(o-Tol)₃, Cu(OTf)₂,  4-bromoanisole, & N-propyl-3-pyrroline  to microwave vial. B 2. Solvent Addition - Add DMF to the vial. A->B C 3. Reaction - Seal vial and heat at  100 °C for 16 hours. B->C D 4. Workup - Cool, dilute with EtOAc. - Wash with NaHCO₃ (aq) & brine. C->D E 5. Isolation - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. D->E F 6. Purification - Purify by silica gel  column chromatography. E->F G Final Product 3-Arylpyrrolidine F->G

Caption: General workflow for the synthesis and purification of 3-arylpyrrolidines.

  • Vial Preparation: To a 20-mL microwave vial equipped with a magnetic stir bar, add Palladium(II) Chloride (PdCl₂, 21 mg, 0.12 mmol, 0.04 eq), Tri(o-tolyl)phosphine (P(o-Tol)₃, 55 mg, 0.18 mmol, 0.06 eq), and Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂, 217 mg, 0.6 mmol, 0.2 eq).[1]

  • Addition of Reactants: Add 4-bromoanisole (561 mg, 3.0 mmol, 1.0 eq) and N-propyl-3-pyrroline (445 mg, 4.0 mmol, 1.33 eq) to the vial.[1]

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 6 mL).

  • Reaction: Securely cap the vial and place the mixture in a pre-heated heating block or oil bath at 100 °C. Stir the reaction for 16 hours.

  • Workup:

    • After 16 hours, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with Ethyl Acetate (30 mL).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography to yield the final product, 1-propyl-3-(4-methoxyphenyl)pyrrolidine.

Scope and Versatility of the Reaction

This hydroarylation protocol demonstrates broad applicability with a range of aryl and heteroaryl bromides. The reaction is tolerant of various functional groups on the aromatic partner, including both electron-donating and electron-withdrawing substituents.

EntryAryl Bromide PartnerN-Alkyl PyrrolineProductYield (%)
1BromobenzeneN-propyl-3-pyrroline1-Propyl-3-phenylpyrrolidine79
24-BromoanisoleN-propyl-3-pyrroline1-Propyl-3-(4-methoxyphenyl)pyrrolidine76
34-BromotolueneN-propyl-3-pyrroline1-Propyl-3-(p-tolyl)pyrrolidine75
44-BromobenzonitrileN-propyl-3-pyrroline4-(1-Propylpyrrolidin-3-yl)benzonitrile54
51-Bromo-4-(trifluoromethyl)benzeneN-propyl-3-pyrroline1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine61
63-BromopyridineN-propyl-3-pyrroline3-(1-Propylpyrrolidin-3-yl)pyridine60
74-BromoanisoleN-benzyl-3-pyrroline1-Benzyl-3-(4-methoxyphenyl)pyrrolidine64[1]

Yields are based on isolated product after purification, adapted from supporting information in related literature.[1]

Troubleshooting and Key Considerations

  • Catalyst and Ligand: The choice of ligand is critical. Tri(o-tolyl)phosphine has proven effective. Other phosphine ligands may alter reactivity and should be screened for optimization.[4] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Role of Additive: While the reaction proceeds without Cu(OTf)₂, its inclusion can sometimes improve yields, although its precise role in this specific hydroarylation is not fully elucidated. It may act as a Lewis acid or re-oxidant in certain pathways.

  • Substrate Purity: The purity of the N-alkyl-3-pyrroline is important, as impurities can affect catalyst activity.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

  • Purification: The polarity of the final 3-arylpyrrolidine product will vary depending on the substituents. The eluent system for column chromatography should be optimized accordingly (e.g., gradients of ethyl acetate in hexanes).

Conclusion

The palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines is a powerful and direct method for synthesizing medicinally relevant 3-arylpyrrolidines. By leveraging a reductive Heck pathway that avoids β-hydride elimination, this protocol offers high efficiency and functional group tolerance under practical, user-friendly conditions. This approach represents a significant improvement over classical methods, enabling the rapid generation of diverse compound libraries for drug discovery and development.

References

  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Retrieved from [Link]

  • Spencer, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]

  • Spencer, J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • Lai, Y., & Milner, P. J. (2024). Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. Angewandte Chemie International Edition, 63(38), e202408834. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2024). The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. Chemical Science. Available at: [Link]

Sources

Purification of 3-(4-Methylphenyl)pyrrolidine by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the methodologies for the purification of 3-(4-Methylphenyl)pyrrolidine, a key chiral intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). We present protocols for both achiral (purity assessment) and chiral (enantioselective) separations. The development of these methods is grounded in the physicochemical properties of the analyte, emphasizing a systematic approach to the selection of stationary and mobile phases to achieve optimal resolution and peak symmetry. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of chiral heterocyclic compounds.

Introduction: The Significance of this compound Purification

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds, including numerous approved drugs.[1] Its derivatives are central to the development of novel therapeutics, acting as key intermediates and pharmacophores. This compound is a chiral molecule, and as such, the control of its stereochemical purity is of paramount importance in drug discovery and development. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for both the assessment of chemical purity and the preparative separation of enantiomers.[2] This guide provides a detailed framework for the successful purification of this compound, addressing both achiral and chiral separations.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Estimated/Reference)Rationale for Chromatographic Approach
Molecular FormulaC₁₁H₁₅N-
Molecular Weight161.24 g/mol Suitable for standard HPLC analysis.
StructureA secondary amine with a pyrrolidine ring and a p-tolyl group.The basic nitrogen and the aromatic ring are key interaction sites.
pKa (estimated)9.5 - 10.5The pKa of the conjugate acid of pyrrolidine is 11.27.[1] The electron-donating methyl group on the phenyl ring will have a minor effect. This basicity dictates the need for pH control in reversed-phase HPLC to ensure a consistent ionization state and good peak shape.
logP (estimated)~2.5A calculated XLogP3-AA for (3R,4S)-4-(p-tolyl)pyrrolidine-3-carbonitrile is 1.4.[3] The removal of the nitrile group would increase lipophilicity. This moderate hydrophobicity makes it suitable for reversed-phase chromatography.
ChiralityExists as a pair of enantiomers (R and S).Chiral separation is necessary for stereochemical purity assessment and isolation of individual enantiomers.

Achiral Purification by Reversed-Phase HPLC

For the determination of chemical purity and the removal of non-enantiomeric impurities, a reversed-phase HPLC (RP-HPLC) method is recommended. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase.[4]

Rationale for Method Development
  • Stationary Phase Selection: A C18 column is a robust and versatile choice for compounds with moderate hydrophobicity like this compound. Modern, high-purity, end-capped silica-based C18 columns are crucial to minimize secondary interactions with residual silanols, which can cause significant peak tailing for basic compounds.[5]

  • Mobile Phase Selection:

    • pH Control: Due to the basic nature of the pyrrolidine nitrogen, controlling the mobile phase pH is critical. To ensure consistent protonation and avoid peak tailing, a pH of 2-3 below the pKa of the analyte is generally recommended. However, to suppress the ionization of residual silanols on the stationary phase (pKa ~3.5-4.5), a low pH mobile phase (pH ≤ 3) is often beneficial for basic compounds.[5][6]

    • Organic Modifier: Acetonitrile is a common and effective organic modifier for the separation of aromatic compounds in RP-HPLC.[7]

    • Mobile Phase Additives: To further improve peak shape, the addition of a small concentration of a competing base, such as triethylamine (TEA), can be employed. TEA helps to saturate the active silanol sites on the stationary phase, reducing their interaction with the basic analyte.[5]

Experimental Protocol: Achiral RP-HPLC

Objective: To assess the chemical purity of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Materials:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: Mobile Phase (initial composition) or Acetonitrile/Water (50:50)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
15.17030
20.07030

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for Achiral Purification:

achiral_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Sample (1 mg/mL in Diluent) Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (220 & 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for achiral purity analysis of this compound.

Chiral Purification by Normal-Phase HPLC

The separation of the enantiomers of this compound is best achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[8]

Rationale for Method Development
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide derivatives, such as those found in Chiralpak® and Chiralcel® columns, are highly effective for the separation of enantiomers.[9] Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are excellent starting points for method development. These CSPs offer a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions that facilitate chiral recognition.

  • Mobile Phase Selection:

    • Normal-Phase Mode: Normal-phase chromatography, typically employing mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol), is often the preferred mode for chiral separations on polysaccharide-based CSPs.[10]

    • Mobile Phase Additives: For basic analytes like this compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial. This additive improves peak shape and can enhance resolution by minimizing strong interactions between the basic analyte and any acidic sites on the CSP support.

Experimental Protocol: Chiral NP-HPLC

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, column oven, and a DAD or UV detector.

Materials:

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a solution of the sample to be analyzed at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the test sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Workflow for Chiral Separation:

chiral_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve_Racemate Dissolve Racemic Standard (1 mg/mL in Mobile Phase) Filter Filter Samples (0.45 µm) Dissolve_Racemate->Filter Dissolve_Sample Dissolve Test Sample (1 mg/mL in Mobile Phase) Dissolve_Sample->Filter Inject Inject onto Chiralpak IA Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Identify Identify Enantiomer Peaks (from Racemic Standard) Detect->Identify Integrate Integrate Sample Peaks Identify->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Sources

Application Note: Comprehensive NMR Characterization of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-(4-Methylphenyl)pyrrolidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key structural motif in various biologically active compounds, unambiguous characterization of this molecule is paramount. This document outlines systematic protocols for sample preparation and the acquisition of one-dimensional (¹H and ¹³C{¹H}) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. We present a complete, predicted assignment of all proton and carbon signals, supported by established chemical shift principles and data from analogous structures. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a robust, self-validating framework for researchers.

Introduction: The Importance of Structural Verification

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds targeting the central nervous system and other biological systems. This compound serves as a crucial building block for the synthesis of these more complex molecules.[1] Therefore, its definitive structural and stereochemical characterization is a critical first step in any research and development pipeline.

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This guide will walk through a multi-faceted NMR approach to confirm the identity and purity of this compound.

Experimental Design and Rationale

A comprehensive NMR characterization relies on a suite of experiments that, together, provide a complete picture of the molecular structure. Our workflow is designed to build from simple, one-dimensional spectra to more complex, two-dimensional correlation experiments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-25 mg in 0.6-0.7 mL CDCl3 H1 ¹H NMR Prep->H1 Initial Proton Environment C13 ¹³C{¹H} NMR H1->C13 Number of Protons & Multiplicity COSY ¹H-¹H COSY C13->COSY Carbon Skeleton Overview HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity (J-Coupling) HMBC ¹H-¹³C HMBC HSQC->HMBC Direct ¹H-C Attachment Assign Full Structural Assignment HMBC->Assign Long-Range ¹H-C Connectivity

Figure 1: A logical workflow for the NMR characterization of this compound.

Protocols: From Sample Preparation to Spectral Acquisition

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for obtaining high-resolution data.

Materials:

  • This compound (5-25 mg)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-25 mg of this compound into a small, clean, dry vial. The optimal quantity balances good signal-to-noise with solubility.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] Chloroform-d is a common choice for small organic molecules due to its good dissolving power and relatively simple solvent signal.[5]

  • Homogenization: Gently swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for sharp NMR signals.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 or 500 MHz NMR spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppm; Number of Scans: 8-16Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) of all hydrogen atoms.[2]
¹³C{¹H} NMR Spectral Width: -10 to 180 ppm; Number of Scans: 1024+Reveals the number of chemically distinct carbon environments. Proton decoupling simplifies the spectrum to singlets.
¹H-¹H COSY 2D dataset; Symmetrical spectrumIdentifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing the H-H connectivity within spin systems.[6]
¹H-¹³C HSQC 2D dataset; ¹J(C,H) ~145 HzCorrelates protons directly to the carbons they are attached to (one-bond correlation).[6]
¹H-¹³C HMBC 2D dataset; Long-range J(C,H) optimized for ~8 HzCorrelates protons to carbons over multiple bonds (typically 2-4 bonds), crucial for connecting different spin systems and identifying quaternary carbons.[6]

Predicted NMR Data and Interpretation

Based on established chemical shift values for pyrrolidine, phenyl, and methyl groups, a predicted NMR spectrum for this compound is presented below.[7][8]

Chemical structure of this compound with atom numbering.

Figure 2: Chemical structure of this compound with IUPAC numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Data
Position Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1NH~1.5 - 2.5br s-
2CH₂~3.0 - 3.4m~55.0
3CH~3.3 - 3.7m~45.0
4CH₂~1.8 - 2.2m~35.0
5CH₂~2.9 - 3.3m~47.0
1'C--~140.0
2'/6'CH~7.1 - 7.3d, J ≈ 8 Hz~129.5
3'/5'CH~7.0 - 7.2d, J ≈ 8 Hz~127.0
4'C--~136.0
7'CH₃~2.3s~21.0

Note: Chemical shifts are highly dependent on the solvent and concentration. The NH proton signal is often broad and its chemical shift can vary significantly due to hydrogen bonding and exchange rates.[9][10]

Step-by-Step Spectral Assignment
  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.0-7.3): Two doublets, each integrating to 2H, are expected for the AA'BB' system of the p-substituted phenyl ring.

    • Aliphatic Region (δ 1.8-3.7): A series of complex multiplets will correspond to the five protons on the pyrrolidine ring. The proton at C3 (H3), being a benzylic methine, is expected to be the most downfield of this group.

    • Methyl Group (δ ~2.3): A singlet integrating to 3H corresponds to the methyl group on the phenyl ring (H7').

    • NH Proton (δ ~1.5-2.5): A broad singlet, which may exchange with D₂O, corresponds to the amine proton.[9]

  • ¹³C{¹H} NMR Analysis:

    • Aromatic Carbons (δ 127-140): Four signals are expected. Two will be for the protonated carbons (C2'/6' and C3'/5') and two for the quaternary carbons (C1' and C4').

    • Aliphatic Carbons (δ 35-55): Four distinct signals for the four carbons of the pyrrolidine ring are predicted.

    • Methyl Carbon (δ ~21.0): A single upfield signal for the methyl carbon (C7').

  • 2D NMR for Connectivity Confirmation:

    • COSY (¹H-¹H Correlation): This experiment is key to tracing the proton connectivity within the pyrrolidine ring.

      • H3 will show correlations to the protons on C2 and C4.

      • The protons on C2 will correlate with H3 and the NH proton (if not rapidly exchanging).

      • The protons on C4 will correlate with H3 and the protons on C5.

      • The protons on C5 will correlate with C4 and the NH proton.

      • In the aromatic region, H2'/6' will show a correlation to H3'/5'.

    • HSQC (¹H-¹³C one-bond Correlation): This experiment will definitively link each proton signal to its directly attached carbon. For example, the proton signal at ~3.5 ppm will correlate to the carbon signal at ~45.0 ppm, assigning them to H3 and C3, respectively.

    Figure 3: Predicted ¹H-¹H COSY correlations for this compound.

    • HMBC (¹H-¹³C long-range Correlation): This is the final piece of the puzzle, connecting the fragments and confirming the overall structure.

      • The methyl protons (H7') will show a correlation to C4' and C3'/5', confirming their position.

      • The aromatic protons H2'/6' will show correlations to the quaternary carbons C4' and C1'.

      • Crucially, the benzylic proton H3 will show correlations to the aromatic carbons C1' and C2'/6', definitively linking the pyrrolidine ring to the p-tolyl group.

      • Protons on the pyrrolidine ring will show 2 and 3-bond correlations to other carbons within the ring, confirming its structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. By following the detailed protocols and interpretation logic presented in this application note, researchers can confidently verify the structure and purity of this important synthetic intermediate. The systematic application of ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC experiments creates a self-validating dataset that ensures the scientific integrity of subsequent research and development activities.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Chem 346. (n.d.). 1H NMR Data Reporting Guide. University of Wisconsin-Madison. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • American Chemical Society. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • ATB. (n.d.). (3R)-3-Phenylpyrrolidine. Retrieved from [Link]

  • ATB. (n.d.). p-tolylmethanol. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3-(4-Methylphenyl)pyrrolidine for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of 3-(4-Methylphenyl)pyrrolidine, a key building block in contemporary drug discovery. Recognizing the importance of this pyrrolidine derivative, we present validated methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, from sample preparation to data interpretation. We delve into the causality behind procedural steps, ensuring that each protocol is a self-validating system. By integrating authoritative references and detailed visualizations, this guide aims to be an essential resource for the robust and reliable characterization of this compound.

Introduction: The Significance of this compound

The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and synthetic pharmaceuticals, valued for its unique stereochemical and electronic properties.[1][2][3] this compound, in particular, has emerged as a critical intermediate in the synthesis of novel therapeutic agents, including those targeting central nervous system disorders and certain cancers. Its structural features, combining a saturated heterocyclic amine with an aromatic moiety, present both opportunities and challenges for analytical characterization.

Mass spectrometry, with its unparalleled sensitivity and specificity, is the analytical technique of choice for the identification, quantification, and structural elucidation of such small molecules throughout the drug development pipeline.[4][5] This application note will explore two powerful hyphenated mass spectrometry techniques, GC-MS and LC-MS/MS, providing detailed protocols and the scientific rationale for their application to this compound analysis.

Foundational Principles of Mass Spectrometry for this compound Analysis

The successful mass spectrometric analysis of this compound hinges on the selection of the appropriate ionization technique and an understanding of its likely fragmentation patterns.

Ionization Techniques: A Dichotomy of Approaches
  • Electron Ionization (EI): Predominantly used in GC-MS, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[6] This process induces extensive fragmentation, creating a reproducible "fingerprint" mass spectrum that is invaluable for structural identification and library matching.[7][8] Given the volatility of this compound, GC-EI-MS is a highly suitable method for its analysis.

  • Electrospray Ionization (ESI): A "soft" ionization technique integral to LC-MS, ESI generates ions from a liquid phase with minimal fragmentation.[9][10][11] This is particularly advantageous for preserving the molecular ion, which is crucial for accurate mass determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments.[10] For quantitative analyses and the study of metabolites, LC-ESI-MS/MS is the gold standard.[12]

Predicted Fragmentation Pathway of this compound

Under Electron Ionization (EI):

The molecular ion ([M]+•) of this compound (m/z 161) is expected to undergo several key fragmentations:

  • Alpha-cleavage: Loss of a hydrogen radical from the carbon adjacent to the nitrogen to form a stable iminium ion.

  • Ring opening and cleavage: Fission of the C-C bonds within the pyrrolidine ring.

  • Benzylic cleavage: Cleavage of the bond between the pyrrolidine ring and the methylphenyl group, leading to the formation of a tropylium ion (m/z 91) or a substituted tropylium ion (m/z 105). This is a very common fragmentation pathway for aromatic compounds.[4][12]

Under Collision-Induced Dissociation (CID) in MS/MS:

When analyzing the protonated molecule ([M+H]+, m/z 162) via ESI-MS/MS, the fragmentation will be initiated by the protonated amine. Key fragmentation pathways would likely include:

  • Neutral loss of the pyrrolidine ring: While less common for this specific structure compared to α-pyrrolidinophenones, some degree of neutral loss of the pyrrolidine moiety (71 Da) could occur.[7][12][13][14]

  • Ring opening: Protonation of the nitrogen can induce ring-opening, followed by fragmentation.

  • Formation of the 4-methylbenzyl cation: Cleavage of the bond between the pyrrolidine ring and the aromatic group would lead to the stable 4-methylbenzyl cation (m/z 105).

The following diagram illustrates the predicted fragmentation workflow for this compound.

G cluster_ei Electron Ionization (EI) Fragmentation cluster_esi Electrospray Ionization (ESI-MS/MS) Fragmentation M_ei [M]+• (m/z 161) frag1_ei [M-H]+ (m/z 160) M_ei->frag1_ei -H• frag3_ei 4-Methylbenzyl cation (m/z 105) M_ei->frag3_ei Benzylic cleavage frag4_ei Pyrrolidinium ion fragments M_ei->frag4_ei Ring cleavage frag2_ei Tropylium ion (m/z 91) frag3_ei->frag2_ei -CH2 M_esi [M+H]+ (m/z 162) frag1_esi 4-Methylbenzyl cation (m/z 105) M_esi->frag1_esi C-C cleavage frag2_esi Ring-opened fragments M_esi->frag2_esi Ring opening

Caption: Predicted fragmentation pathways for this compound under EI and ESI-MS/MS conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.[7][15]

Sample Preparation

The goal of sample preparation is to present the analyte in a suitable solvent at an appropriate concentration, free of interfering matrix components.[13]

Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with methanol to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For unknown samples, dissolve a known quantity in methanol to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[14]

GC-MS Instrumentation and Method Parameters

The following table outlines a validated starting method for the GC-MS analysis of this compound.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250 °CEnsures complete vaporization of the analyte.
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of compounds.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Provides good separation from potential impurities and solvent front.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for library matching.[8]
Ion Source Temp230 °CStandard temperature to maintain ion source cleanliness.
Quadrupole Temp150 °CEnsures consistent mass analysis.
Electron Energy70 eVStandard energy for generating characteristic and reproducible mass spectra.
Mass Rangem/z 40-400Covers the expected mass of the parent ion and its fragments.
Solvent Delay3 minPrevents the solvent peak from damaging the detector.
Data Analysis and Interpretation
  • Identification: The retention time of the analyte in the sample should match that of the reference standard. The acquired mass spectrum should be compared to a reference spectrum or a library for confirmation. Key expected ions include m/z 161 (M+•), 160, 105, and 91.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 105) against the concentration of the standards. The concentration of the analyte in the sample can then be determined from this curve. Method validation should be performed according to ICH guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids.[5][12]

Sample Preparation

Clean sample preparation is critical for robust LC-MS/MS analysis to minimize matrix effects and ensure method longevity.[13][14]

Protocol:

  • Standard Preparation: Prepare stock and working standard solutions in a 50:50 mixture of acetonitrile and water.

  • Sample Pre-treatment (for biological samples):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte and remove interferences.

LC-MS/MS Instrumentation and Method Parameters

The following table provides a starting point for developing a robust LC-MS/MS method.

Parameter Setting Rationale
Liquid Chromatograph
ColumnC18, 50 mm x 2.1 mm, 1.8 µmA standard reversed-phase column for good retention and peak shape.
Mobile Phase A0.1% Formic Acid in WaterProvides a source of protons for ESI and aids in chromatographic separation.
Mobile Phase B0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte.
Gradient5% B to 95% B over 5 minutesA typical gradient for eluting small molecules.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA balance between sensitivity and chromatographic performance.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogen in the pyrrolidine ring is readily protonated.[9][10]
Capillary Voltage3.5 kVOptimal for generating a stable electrospray.
Source Temperature150 °CAids in desolvation.
Desolvation Gas Flow800 L/hrFacilitates the evaporation of the mobile phase.
MRM TransitionsPrecursor Ion: m/z 162.1; Product Ions: e.g., m/z 105.1 (quantitative), m/z 91.1 (qualitative)Specific transitions for selective and sensitive detection.
Collision EnergyOptimized for each transitionThe energy required to induce fragmentation of the precursor ion.
Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for LC-MS/MS analysis.

G cluster_workflow LC-MS/MS Workflow SamplePrep Sample Preparation LC LC Separation SamplePrep->LC ESI ESI Source LC->ESI MS1 Q1: Precursor Ion Selection (m/z 162.1) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection (m/z 105.1, 91.1) CID->MS2 Data Data Acquisition & Processing MS2->Data

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Method Validation and Quality Control

For use in regulated environments, the analytical methods described must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: A direct relationship between analyte concentration and instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note has provided a detailed guide to the mass spectrometric analysis of this compound using both GC-MS and LC-MS/MS. By understanding the underlying scientific principles and following the detailed protocols, researchers can achieve reliable and reproducible results for the identification and quantification of this important pharmaceutical building block. The methodologies presented here are intended as robust starting points that can be further optimized for specific applications and matrices.

References

  • Cerium Labs. (2021, March 29). What is Gas Chromatography-Mass Spectrometry (GC-MS)? Retrieved from [Link]

  • Deng, Y. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802. Retrieved from [Link]

  • Li, A. C., & Li, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 13-19. Retrieved from [Link]

  • Poon, G. K. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.9. Retrieved from [Link]

  • Xue, J., & Chen, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • University of Florida. GC-MS - Mass Spectrometry Research and Education Center. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Retrieved from [Link]

  • Zhang, H., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. Retrieved from [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

  • PubChem. This compound hydrochloride. Retrieved from [Link]

  • Pacific BioLabs. Gas Chromatography – GC and GC-MS. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Forensic Chemistry, 19, 100245. Retrieved from [Link]

  • PubChem. 3-Methylpyrrolidine. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(6), 685-696. Retrieved from [Link]

  • ResearchGate. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November 6). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyrrolidine, TMS derivative. Retrieved from [Link]

  • National Institute of Justice. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Kotha, S., & Meshram, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bitesize Bio. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life sciences, 31(7), 671–677. Retrieved from [Link]

  • Kruve, A., et al. (2014). Towards the electrospray ionization mass spectrometry ionization efficiency scale of organic compounds. Analytical chemistry, 86(20), 10217–10224. Retrieved from [Link]

  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(3), 1063. Retrieved from [Link]

  • Wikipedia. Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemeurope.com. Pyrrolidine. Retrieved from [Link]

Sources

Application Notes: Characterization of 3-(4-Methylphenyl)pyrrolidine as a Potential Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a presynaptic plasma membrane protein crucial for regulating dopaminergic neurotransmission. It terminates dopamine signaling by actively reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron[1]. This mechanism makes DAT a primary target for therapeutic agents aimed at treating conditions like ADHD and depression, as well as a key site of action for psychostimulants.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties and ability to form key interactions with biological targets[2][3][4]. 3-(4-Methylphenyl)pyrrolidine is a novel chemical entity (NCE) that combines this valuable pyrrolidine core with a substituted aryl group, a common pharmacophore for monoamine transporter ligands[5]. While the specific pharmacological profile of 3-(4--Methylphenyl)pyrrolidine is not extensively documented in public literature, its structure merits investigation as a potential dopamine reuptake inhibitor (DRI).

This guide provides a comprehensive framework for the systematic evaluation of this compound, or similar NCEs, as a potential DRI. It outlines detailed protocols for in vitro characterization of its binding affinity and functional potency at DAT, followed by methodologies for in vivo validation of its neurochemical and behavioral effects.

The Dopamine Transporter: Mechanism of Action and Inhibition

Dopamine reuptake is a sodium- and chloride-dependent process. The transporter binds a dopamine molecule along with two Na⁺ ions and one Cl⁻ ion from the extracellular space. This binding induces a conformational change in the transporter protein, which then releases dopamine and the ions into the cytoplasm of the presynaptic neuron. A dopamine reuptake inhibitor functions by binding to the DAT, often at or near the dopamine binding site, thereby locking the transporter in an outward-facing conformation and preventing the translocation of dopamine. This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

Caption: Mechanism of dopamine reuptake by DAT and its inhibition.

In Vitro Characterization: Binding and Function

The initial step in characterizing a potential DRI is to determine its affinity for the transporter (how tightly it binds) and its functional potency (how effectively it blocks dopamine uptake). This is achieved through two distinct but complementary assays.

Protocol: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay quantifies the ability of the test compound, this compound, to displace a known high-affinity radioligand from the dopamine transporter. This provides the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

  • Objective: To determine the Kᵢ of this compound at the human dopamine transporter (hDAT).

  • Rationale: A competitive binding assay is a robust method to measure the direct interaction between a compound and its target. We use cell membranes from a cell line stably expressing hDAT to ensure a high density of the target protein. [³H]WIN 35,428 (also known as β-CFT) is a high-affinity cocaine analog commonly used to label the DAT binding site[6][7][8].

Materials:

  • Cell Membranes: Prepared from HEK-293 or CHO cells stably expressing hDAT[9][10].

  • Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Non-specific Ligand: GBR 12909 (10 µM final concentration) or cocaine (30 µM final concentration).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the hDAT-expressing cell membranes on ice. Homogenize briefly in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Plate Setup: To each well of a 96-well plate, add reagents in the following order:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM GBR 12909.

    • Test Compound: 25 µL of serially diluted this compound (final concentrations ranging from 0.1 nM to 100 µM).

  • Add Radioligand: Add 25 µL of [³H]WIN 35,428 to all wells. The final concentration should be approximately equal to its Kₑ value for DAT (typically 2-5 nM) to ensure sensitive competition.

  • Add Membranes: Add 200 µL of the membrane suspension to each well to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation.

  • Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation [11][12][13]:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where:

      • [L] is the concentration of the radioligand ([³H]WIN 35,428).

      • Kₑ is the dissociation constant of the radioligand for DAT.

Protocol: [³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of this compound to inhibit the transport of dopamine into cells, providing a direct measure of its functional potency.

  • Objective: To determine the IC₅₀ of this compound for inhibiting dopamine uptake.

  • Rationale: Measuring the blockade of substrate transport is the gold-standard functional assessment for a reuptake inhibitor. Using whole cells provides a more physiologically relevant system than isolated membranes[14]. N27 cells, a rat dopaminergic neuronal line stably expressing hDAT, are an excellent model as they possess some native neuronal characteristics[15][16].

Materials:

  • Cells: N27 cells stably expressing hDAT, cultured to ~90% confluency in 96-well plates[16].

  • Radioligand: [³H]Dopamine (Specific Activity ~60 Ci/mmol).

  • Test Compound: this compound (from 10 mM DMSO stock).

  • Uptake Buffer: Krebs-HEPES buffer (KHB), pH 7.3, containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂.

  • Non-specific Inhibitor: Nomifensine (10 µM final concentration) or GBR 12909 (10 µM final concentration).

  • Equipment: 96-well plates, scintillation counter, cell lysis buffer (e.g., 1% SDS).

Procedure:

  • Cell Plating: Seed hDAT-N27 cells in a 96-well plate at a density that will yield ~90% confluency on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and gently wash the cells twice with 200 µL of pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing serially diluted this compound (0.1 nM to 100 µM) to the test wells. Add buffer only for total uptake control and buffer with 10 µM Nomifensine for non-specific uptake control. Incubate the plate at 37°C for 15-20 minutes.

  • Initiate Uptake: Initiate the reaction by adding 50 µL of uptake buffer containing [³H]Dopamine to all wells. The final concentration of [³H]Dopamine should be low (e.g., 10-20 nM) to measure high-affinity transport.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes). This is critical to ensure the measurement of the initial rate of uptake, where the transport velocity is linear.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells by adding 150 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.

Data Presentation and In Vitro Workflow

Quantitative data should be summarized for clear comparison with established DAT inhibitors.

Table 1: In Vitro Pharmacological Profile at the Dopamine Transporter

Compound DAT Binding Kᵢ (nM) DAT Uptake IC₅₀ (nM) Selectivity (SERT Kᵢ / DAT Kᵢ) Selectivity (NET Kᵢ / DAT Kᵢ)
This compound Experimental Value Experimental Value Experimental Value Experimental Value
Cocaine (Reference) ~150 ~250 ~2-3 ~2-3

| GBR 12909 (Reference) | ~5 | ~10 | >500 | >100 |

Note: Reference values are approximate and can vary based on experimental conditions.

Caption: In vitro screening cascade for a potential DRI.

In Vivo Evaluation: Target Engagement and Behavioral Outcomes

If in vitro data are promising (i.e., high potency and selectivity), the next critical step is to assess the compound's activity in a living organism. These studies aim to answer two key questions: Does the compound reach the brain and engage DAT? Does this engagement produce the expected behavioral effects?

Protocol: In Vivo Microdialysis

Microdialysis is a powerful technique that allows for the sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals[17][18].

  • Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens or striatum of rats following systemic administration of this compound.

  • Rationale: A successful DRI should increase synaptic dopamine levels by blocking its reuptake. The nucleus accumbens and striatum are key dopaminergic regions involved in reward and motor control, respectively, and are therefore ideal targets for this measurement[1].

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probes (e.g., 2-4 mm membrane).

  • Dosing: this compound dissolved in a suitable vehicle (e.g., saline, 5% Tween 80).

  • Microdialysis System: Syringe pump, liquid switch, fraction collector.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) for dopamine quantification.

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens or striatum. Allow the animal to recover for at least 48-72 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 2 hours to establish a stable baseline.

  • Baseline Collection: Collect dialysate samples every 10-20 minutes for at least one hour to establish a stable baseline of dopamine levels. Samples should be immediately stabilized, often with an antioxidant solution, and kept on ice or frozen.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous). A vehicle-only group must be run in parallel as a control.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Histology: At the end of the study, perfuse the animal and verify the probe placement histologically.

Data Analysis:

  • Express the dopamine concentration in each post-dose sample as a percentage of the average baseline concentration.

  • Plot the mean percent baseline dopamine vs. time for both the drug-treated and vehicle-treated groups.

  • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if the drug produced a significant increase in dopamine levels compared to the vehicle control.

Protocol: Locomotor Activity Assay

Increased dopamine in the nucleus accumbens and striatum is strongly associated with an increase in spontaneous locomotor activity. This assay serves as a simple, high-throughput behavioral correlate of DAT inhibition[19][20].

  • Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

  • Rationale: Psychostimulants that block DAT, such as cocaine and amphetamine, characteristically increase locomotor activity[21]. This assay provides a functional behavioral readout of the compound's central nervous system effects.

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Locomotor activity chambers (e.g., clear acrylic boxes, 40x40 cm) equipped with infrared photobeam arrays to automatically track movement.

  • Dosing: this compound and vehicle.

Procedure:

  • Acclimation: Move animals to the testing room at least 60 minutes before the experiment begins to acclimate.

  • Habituation: Place each animal into a locomotor activity chamber and allow it to explore freely for 30-60 minutes. This reduces the influence of novelty-induced hyperactivity on the drug effect.

  • Dosing: After habituation, remove the animals, administer the test compound or vehicle, and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes in 5- or 10-minute time bins.

  • Data Analysis:

    • Plot the mean locomotor activity vs. time for each treatment group.

    • Calculate the total locomotor activity over the entire session for each animal.

    • Use statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the total activity between different dose groups and the vehicle control.

Drug Development: Selectivity and Lead Optimization

For a compound to be a viable therapeutic candidate, it must not only be potent at its intended target but also selective over other targets to minimize side effects.

  • Monoamine Transporter Selectivity: It is imperative to determine the compound's affinity (Kᵢ) and functional potency (IC₅₀) at the serotonin transporter (SERT) and norepinephrine transporter (NET). A high selectivity for DAT over SERT and NET is often a desirable profile for minimizing cardiovascular (NET) and mood-related (SERT) side effects.

  • Off-Target Screening: A broader screening panel is essential in early drug development[22][23][24][25]. The compound should be tested against a panel of receptors, ion channels, and enzymes known to be associated with adverse effects (e.g., hERG, adrenergic receptors, muscarinic receptors).

  • Structure-Activity Relationship (SAR): If this compound shows promising activity, medicinal chemistry efforts can be initiated to improve its properties. Studies on related cathinone and pyrovalerone analogs show that modifications to the phenyl ring (e.g., adding electron-withdrawing groups) and the alkyl chain can significantly impact potency and selectivity at DAT[26][27].

Caption: Logic flow for hit-to-lead optimization.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-9. [Link]

  • Carboni, E., & Di Chiara, G. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-12. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Kuhar, M. J., et al. (1996). Characterization of the human dopamine transporter heterologously expressed in BHK-21 cells. Journal of Neurochemistry, 66(1), 187-95. [Link]

  • Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(3), 187-97. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(2), 241–252. [Link]

  • Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Receptors and Signal Transduction, 32(4), 183-91. [Link]

  • Eshleman, A. J., et al. (1995). Characterization of a recombinant human dopamine transporter in multiple cell lines. Journal of Pharmacology and Experimental Therapeutics, 274(1), 276-83. [Link]

  • Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 357(2), 276-87. [Link]

  • Shah, F., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Krall, A. D., et al. (2020). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Scientific Reports, 10(1), 1089. [Link]

  • Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ASSAY and Drug Development Technologies, 10(5), 413-33. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Grokipedia. (n.d.). WIN-35428. Grokipedia. [Link]

  • e-pharma. (2020). Effect of drugs on locomotor activity Actophotometer (CNS stimulants and depressant drugs). YouTube. [Link]

  • Google Patents. (2007). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • Patel, N. H., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-34. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery. [Link]

  • Lee, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2801. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Sweeney, J. B., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]

  • Aksenova, M. V., et al. (2010). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 31(4), 366–373. [Link]

  • Cain, C. K., et al. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Behavioural Brain Research, 225(1), 115–122. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4988. [Link]

  • de la Peña, J. P., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(7), 753-767. [Link]

  • Howard, S. G., & Feigenbaum, J. J. (1988). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Progress in Neuro-psychopharmacology & Biological Psychiatry, 12(6), 917-28. [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 18. [Link]

  • Chen, H., et al. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 95(4), 941-52. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243161. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243161. [Link]

  • Gatch, M. B., et al. (2017). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Journal of Addiction and Neuropharmacology, 1(1), 102. [Link]

  • Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Synfacts. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Journal of Medicinal Chemistry, 43(3), 351-60. [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Kores, K., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor... as a potential cocaine antagonist... Journal of Medicinal Chemistry, 43(3), 351-60. [Link]

  • Schmitt, K. C., et al. (2013). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 23(17), 4884-8. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Zeiger, E., et al. (1990). Structure-activity relationships within various series of p-phenylenediamine derivatives. Environmental and Molecular Mutagenesis, 15(4), 209-19. [Link]

Sources

Application Notes & Protocols: Measuring Dopamine Transporter (DAT) Affinity

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Critical Role of the Dopamine Transporter in Neuronal Signaling

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs the spatial and temporal dynamics of dopamine signaling in the brain.[1][2] Its primary function is the sodium- and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's action. This reuptake process is crucial for maintaining dopamine homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][3][4]

Given its central role in dopaminergic neurotransmission, the DAT is a key target for a wide range of therapeutic agents and drugs of abuse, such as cocaine and amphetamines.[5][6] These substances exert their effects by modulating DAT activity, either by blocking dopamine reuptake or by inducing its reverse transport (efflux). Therefore, accurately quantifying the binding affinity of novel compounds for the DAT is a cornerstone of modern neuroscience research and drug development.

This comprehensive guide provides detailed protocols for the two most prevalent in vitro methods for determining DAT affinity: Radioligand Binding Assays and Synaptosomal Dopamine Uptake Inhibition Assays . Each protocol is designed to be a self-validating system, with explanations of the underlying principles and critical steps to ensure data integrity and reproducibility.

I. Principles of DAT Affinity Measurement

Two fundamental pharmacological parameters are used to characterize the interaction of a compound with the DAT:

  • Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the DATs are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is typically determined through saturation binding assays.[7][8]

  • Ki (Inhibition Constant): This parameter reflects the affinity of a competing, unlabeled compound (the "test compound") for the DAT. It is derived from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of a radioligand) using the Cheng-Prusoff equation.[9][10] A lower Ki indicates a higher affinity of the test compound for the transporter.

Functionally, the potency of a compound to inhibit dopamine uptake is expressed as the IC₅₀ (Half Maximal Inhibitory Concentration) , which is the concentration of the compound that reduces the rate of dopamine uptake by 50%.[1]

II. Radioligand Binding Assays: Directly Probing the DAT Binding Site

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a target receptor or transporter.[7] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that binds with high affinity and specificity to the DAT. The affinity of a test compound is then determined by its ability to compete with the radioligand for the same binding site.

There are two primary types of radioligand binding assays used for DAT affinity determination:

  • Saturation Binding Assays: Used to determine the Kd of the radioligand and the Bmax (maximum number of binding sites) in a given tissue or cell preparation.[7][8]

  • Competition Binding Assays: Used to determine the Ki of an unlabeled test compound.[7]

A. Essential Materials and Reagents
  • Biological Source of DAT:

    • Brain Tissue Homogenates: Striatum is a common choice due to its high DAT density.[3]

    • Cell Lines Stably Expressing DAT: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are frequently used.[1][11]

  • Radioligand: A high-affinity, DAT-selective radioligand is crucial. Common choices include:

    • [³H]WIN 35,428[12][13]

    • [³H]GBR 12909

    • [³H]Cocaine analogs like [³H]CFT[14]

  • Unlabeled Ligands:

    • Test Compound(s): The compound(s) for which affinity is to be determined.

    • Displacer: A high-affinity, unlabeled DAT ligand used to define non-specific binding (e.g., GBR 12909, cocaine, or nomifensine).[5][6]

  • Buffers and Solutions:

    • Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at physiological pH (7.4).[13]

    • Wash Buffer: Ice-cold assay buffer.

  • Equipment:

    • Homogenizer (for tissue preparations)

    • Centrifuge (refrigerated)

    • 96-well filter plates with glass fiber filters[15]

    • Vacuum manifold

    • Scintillation counter

    • Scintillation vials and cocktail

B. Experimental Workflow: Radioligand Binding

The following diagram illustrates the general workflow for a radioligand binding assay.

RadioligandBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep Prepare Membranes or Cells Incubate Incubate: Membranes/Cells + Radioligand + Test Compound/Vehicle Prep->Incubate Combine Rad Prepare Radioligand Dilutions Rad->Incubate Test Prepare Test Compound Dilutions Test->Incubate Filter Rapid Filtration Incubate->Filter Equilibrium Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Binding Determine Kd, Bmax, or Ki Count->Analyze

Caption: General workflow for a radioligand binding assay.

C. Detailed Protocol: Competition Binding Assay for Ki Determination

This protocol outlines the steps for determining the inhibitory constant (Ki) of a test compound.

1. Preparation of DAT-Containing Membranes (from cell culture):

  • Grow HEK293-hDAT cells to confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[16]

  • Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).[17]

2. Assay Setup (96-well plate format):

  • Total Binding: Wells containing membranes, radioligand, and vehicle (the solvent for the test compound).

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled DAT ligand (displacer, e.g., 10 µM GBR 12909).[10] This is a critical control to measure the amount of radioligand that binds to components other than the DAT.[18][19]

  • Competition: Wells containing membranes, radioligand, and varying concentrations of the test compound.

3. Incubation:

  • To each well of a 96-well plate, add the appropriate components in the following order: assay buffer, test compound/vehicle/displacer, and membranes.

  • Initiate the binding reaction by adding the radioligand (at a concentration close to its Kd) to all wells. The final assay volume is typically 200-250 µL.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.[5] The incubation time should be optimized in preliminary experiments.

4. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through a 96-well filter plate with glass fiber filters.[10] This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

5. Scintillation Counting:

  • Dry the filter mat.

  • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

ParameterDescriptionTypical Value Range
Kd ([³H]WIN 35,428) Affinity of the radioligand for DAT.1-10 nM
Bmax Density of DAT binding sites.Varies with tissue/cell line
IC₅₀ (Cocaine) Potency of cocaine to inhibit radioligand binding.100-300 nM[20]
Ki (Cocaine) Affinity of cocaine for DAT.100-300 nM

III. Synaptosomal Dopamine Uptake Inhibition Assays: A Functional Assessment

While binding assays measure the affinity of a compound for the DAT, uptake assays provide a functional measure of its ability to inhibit the transporter's primary role: clearing dopamine from the extracellular space.[1][21] These assays are typically performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional DAT.[3][17][22]

A. Essential Materials and Reagents
  • Synaptosomes: Prepared from fresh or frozen brain tissue, typically the striatum.

  • [³H]Dopamine: The radiolabeled substrate for the uptake assay.

  • Test Compound(s): The compound(s) to be evaluated for their inhibitory effect on dopamine uptake.

  • Uptake Inhibitor: A known potent DAT inhibitor (e.g., nomifensine or GBR 12909) to define non-specific uptake.[6]

  • Buffers and Solutions:

    • Homogenization Buffer: Typically a sucrose-based buffer.[3]

    • Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological salt solution.[13]

  • Equipment: Same as for radioligand binding assays.

B. Experimental Workflow: Dopamine Uptake Inhibition

The workflow for a dopamine uptake inhibition assay is similar to that of a binding assay, with the key difference being the use of a radiolabeled substrate ([³H]dopamine) instead of a radiolabeled inhibitor.

UptakeInhibitionWorkflow cluster_prep Preparation cluster_incubation Uptake Assay cluster_separation Termination & Counting cluster_analysis Data Analysis Prep Prepare Synaptosomes Preincubate Pre-incubate Synaptosomes with Test Compound/Vehicle Prep->Preincubate Combine Rad Prepare [3H]Dopamine Dilutions Initiate Initiate Uptake with [3H]Dopamine Rad->Initiate Test Prepare Test Compound Dilutions Test->Preincubate Preincubate->Initiate Filter Rapid Filtration Initiate->Filter Terminate Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Uptake Determine IC50 Count->Analyze

Caption: General workflow for a dopamine uptake inhibition assay.

C. Detailed Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

1. Preparation of Synaptosomes:

  • Dissect the striatum from a rodent brain in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[3]

  • Homogenize the tissue using a mechanical homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.[17][22]

  • Resuspend the synaptosomal pellet in assay buffer and determine the protein concentration.

2. Uptake Assay:

  • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature or 37°C.[6]

  • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (typically in the low nanomolar range).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.[3][6] The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • To determine non-specific uptake, a parallel set of tubes should be incubated in the presence of a potent DAT inhibitor (e.g., 10 µM nomifensine).[6]

3. Termination and Analysis:

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantify the amount of [³H]dopamine taken up by the synaptosomes using scintillation counting.

4. Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake - Non-Specific Uptake.

  • Determine IC₅₀: Plot the percentage of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

ParameterDescriptionTypical Value Range
Km ([³H]Dopamine) Michaelis-Menten constant for dopamine uptake.0.1-1 µM
Vmax Maximum velocity of dopamine uptake.Varies with preparation
IC₅₀ (Nomifensine) Potency of nomifensine to inhibit dopamine uptake.10-50 nM[5]

IV. Alternative and Complementary Methods

While radioligand-based assays are the most common, other techniques can provide valuable insights into DAT-ligand interactions:

  • Electrophysiology: Expressing DAT in Xenopus oocytes or mammalian cells allows for the measurement of transporter-associated currents.[23] This technique can distinguish between transportable substrates (which elicit an inward current) and non-transportable blockers.[23] It can also be used to study the kinetics of ligand binding and dissociation.[12]

  • High-Speed Chronoamperometry: This electrochemical method can be used to measure dopamine uptake rates in synaptosomes without the use of radioactivity.[24]

V. Considerations for Data Integrity and Interpretation

  • Non-Specific Binding/Uptake: This is a critical parameter to accurately measure and subtract.[18][25][26] High non-specific binding can obscure the specific signal and lead to inaccurate affinity estimates.

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the DAT.

  • Assay Conditions: Temperature, pH, and ionic strength of the buffers can influence ligand binding and transporter function.[14] These should be carefully controlled and optimized.

  • Data Analysis: Appropriate statistical methods and curve-fitting algorithms are essential for accurate determination of affinity parameters.

  • Ki vs. IC₅₀: It is important to distinguish between these two values. The Ki is a true measure of affinity, while the IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand.[9][27]

VI. Conclusion

The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible measurement of compound affinity for the dopamine transporter. A thorough understanding of the underlying principles of both radioligand binding and functional uptake assays, coupled with careful experimental design and execution, is paramount for generating high-quality data. These data are indispensable for advancing our understanding of dopaminergic neurotransmission and for the development of novel therapeutics targeting the DAT.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Sorensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), e56233. [Link]

  • JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Chen, N., & Reith, M. E. (2000). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 295(1), 246–253. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 4(2), 243–252. [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. [Link]

  • PNAS. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • BioIVT. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. [Link]

  • Vaughan, R. A. (2004). Affinity labeling the dopamine transporter ligand binding site. Journal of neurochemistry, 91(1), 1–13. [Link]

  • Paris, J. J., et al. (2013). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 345(2), 253–262. [Link]

  • PubMed Central. (n.d.). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. [Link]

  • Darling, R. A., et al. (2019). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Journal of neuroscience methods, 311, 166–173. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Springer. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Wikipedia. (n.d.). Dopamine transporter. [Link]

  • YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

  • Dong, C., et al. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 53(2), 241–247. [Link]

  • Sitte, H. H., et al. (1998). Multiple Ionic Conductances of the Human Dopamine Transporter. Journal of Neuroscience, 18(5), 1687–1699. [Link]

  • ResearchGate. (2025). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • protocols.io. (2023). Whole-cell radioligand saturation binding. [Link]

  • MDPI. (n.d.). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. [Link]

  • YouTube. (2018). Non Specific Binding. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

  • PubMed Central. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. [Link]

  • ResearchGate. (n.d.). Affinity (K i ) and Total Number (B max ) of DAT Binding Sites Measured.... [Link]

  • Zantek, N. D., et al. (2012). The direct antiglobulin test: a critical step in the evaluation of hemolysis. American journal of hematology, 87(7), 707–709. [Link]

  • ResearchGate. (2023). (PDF) Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. [Link]

Sources

Application Note & Protocols: In Vivo Preclinical Assessment of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and neuroscience.

Purpose: This document provides a comprehensive guide to the selection and implementation of in vivo animal models for evaluating the efficacy of 3-(4-Methylphenyl)pyrrolidine, a putative monoamine reuptake inhibitor. The protocols and rationale described herein are designed to facilitate a thorough preclinical assessment of its psychostimulant, antidepressant, analgesic, and abuse liability profiles.

Introduction: Understanding this compound

This compound belongs to the pyrrolidine class of organic compounds, many of which exhibit significant psychoactive properties[1][2][3]. Its structural similarity to known cathinone derivatives like pyrovalerone suggests a primary mechanism of action as a monoamine transporter inhibitor[4][5]. Specifically, analogs of pyrovalerone are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with considerably less activity at the serotonin transporter (SERT)[4][5][6]. This pharmacological profile indicates that this compound is likely to have psychostimulant effects and may also possess antidepressant and analgesic properties, alongside a potential for abuse.

A robust in vivo evaluation is therefore critical to characterize its therapeutic potential and safety profile. This guide outlines a strategic, multi-tiered approach to preclinical testing, beginning with fundamental behavioral assays and progressing to more complex models of neuropsychiatric and pain disorders.

Pharmacological Rationale for Model Selection

The selection of appropriate animal models is dictated by the anticipated mechanism of action of this compound. As a presumed dopamine and norepinephrine reuptake inhibitor, its effects are expected to manifest in behaviors modulated by these neurotransmitter systems.

  • Dopaminergic System: The mesolimbic dopamine pathway is central to reward, motivation, and motor control. Inhibition of DAT by this compound is predicted to increase locomotor activity and may confer abuse potential[7].

  • Noradrenergic System: Norepinephrine is involved in arousal, attention, and mood regulation, as well as the descending modulation of pain pathways. NET inhibition is a hallmark of many antidepressant and analgesic medications[8].

Based on this, the following domains of investigation are prioritized:

  • Psychostimulant Activity: To quantify the impact on motor function and arousal.

  • Antidepressant-like Efficacy: To assess potential therapeutic utility in mood disorders.

  • Analgesic Properties: To determine efficacy in models of nociceptive and neuropathic pain.

  • Abuse Liability: To evaluate the rewarding and reinforcing properties of the compound.

Experimental Workflow for Efficacy Testing

A logical progression of in vivo assays is essential for a comprehensive evaluation. The following workflow provides a structured approach, starting with basic characterization and moving to more complex behavioral paradigms.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Therapeutic Potential cluster_2 Phase 3: Abuse Liability a Acclimation & Habituation b Locomotor Activity Assay (Psychostimulant Profile) a->b c Tail Suspension Test (Antidepressant Screening) b->c If stimulant effects confirmed e Hot Plate Test (Nociceptive Pain) b->e Parallel or subsequent testing d Forced Swim Test (Antidepressant Confirmation) c->d g Drug Discrimination Paradigm (Subjective Effects) d->g If therapeutic potential observed f Von Frey Test (Neuropathic Pain) e->f f->g If therapeutic potential observed

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3-(4-Methylphenyl)pyrrolidine: A Technical Support Guide for Yield Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the synthesis of substituted pyrrolidines, achieving high yields of 3-(4-Methylphenyl)pyrrolidine can be a significant challenge. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring robust and reproducible outcomes. Our focus is on practical, field-proven insights to overcome common hurdles and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategic routes. The most prevalent methods include:

  • Reductive Amination of a γ-Keto-Aldehyde or Ester: This is a widely employed and efficient method. It typically involves the reaction of a precursor like 4-(4-methylphenyl)-4-oxobutanal or a related ester with ammonia or an ammonia source, followed by reduction of the intermediate imine or enamine.

  • Palladium-Catalyzed Hydroarylation: This modern approach involves the direct coupling of a pyrroline derivative with a tolyl-boronic acid or a similar arylating agent. While potentially offering a more direct route, it can be sensitive to catalyst and reaction conditions.

  • Michael Addition followed by Intramolecular Cyclization: This classical approach involves the Michael addition of a nitrogen-containing nucleophile to a suitable Michael acceptor, followed by a base-catalyzed intramolecular cyclization (e.g., Dieckmann condensation) and subsequent reduction.

Q2: I am observing a low yield in my reductive amination reaction. What are the likely causes?

A2: Low yields in reductive amination for this synthesis are often traced back to several key factors:

  • Incomplete Imine/Enamine Formation: The initial condensation reaction between the carbonyl compound and the amine is a critical equilibrium-driven step. Insufficient removal of water can shift the equilibrium back towards the starting materials.

  • Side Reactions of the Carbonyl Precursor: The γ-keto-aldehyde or ester can be prone to self-condensation or polymerization under certain conditions.

  • Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Some reducing agents may not be chemoselective enough, leading to the reduction of other functional groups or incomplete reduction of the imine.

  • Reaction Conditions: Temperature, pH, and solvent can all significantly impact the reaction rate and the prevalence of side reactions.

Q3: What are some common impurities I should expect, and how can I minimize them?

A3: Common impurities can include unreacted starting materials, over-reduced byproducts (e.g., alcohols), and products from side reactions. In palladium-catalyzed reactions, you might also encounter homo-coupled products of the arylating agent. Minimizing these impurities involves careful control of reaction stoichiometry, temperature, and reaction time. Thorough purification, often involving column chromatography, is typically necessary to isolate the desired product in high purity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of Starting Materials

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting materials (e.g., the γ-keto-aldehyde and/or the arylating agent).

  • The isolated yield of the desired product is low, even after accounting for recovered starting materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Reaction Time or Temperature The reaction may not have reached completion.Monitor the reaction progress by TLC or GC-MS at regular intervals. Consider extending the reaction time or cautiously increasing the temperature.
Catalyst Inactivity (for Pd-catalyzed reactions) The palladium catalyst may be poisoned or deactivated.Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst or a different palladium precursor/ligand combination.
Inefficient Water Removal (for reductive amination) The presence of water can inhibit the formation of the imine intermediate.Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

Experimental Workflow for Optimizing Reductive Amination:

G start Low Conversion in Reductive Amination check_water Is water being effectively removed? start->check_water add_drying Add drying agent (e.g., MgSO4, molecular sieves) or use a Dean-Stark trap. check_water->add_drying No check_temp_time Are reaction time and temperature adequate? check_water->check_temp_time Yes add_drying->check_temp_time increase_conditions Increase reaction time and/or temperature incrementally. Monitor by TLC/GC-MS. check_temp_time->increase_conditions No check_reagents Are reagents and solvents pure? check_temp_time->check_reagents Yes increase_conditions->check_reagents purify_reagents Purify starting materials and ensure anhydrous solvents. check_reagents->purify_reagents No solution Improved Conversion check_reagents->solution Yes purify_reagents->solution

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • GC-MS or NMR analysis of the crude product reveals the presence of unexpected compounds.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Over-reduction The reducing agent is too harsh or used in excess, leading to the reduction of other functional groups.Switch to a milder reducing agent (e.g., sodium triacetoxyborohydride for reductive amination). Carefully control the stoichiometry of the reducing agent.
Side Reactions of the Arylating Agent (for Pd-catalyzed reactions) Homo-coupling of the boronic acid can occur.Optimize the catalyst-to-ligand ratio and consider using a different base or solvent system.
Intermolecular Self-Condensation The starting materials or intermediates react with themselves.Use a higher dilution to favor intramolecular cyclization over intermolecular reactions. Add reagents slowly to maintain a low concentration of reactive intermediates.

Visualizing a Key Reaction Pathway: Reductive Amination

G cluster_0 Reductive Amination Pathway Keto-aldehyde 4-(4-Methylphenyl)-4-oxobutanal Imine_Enamine Intermediate Imine/Enamine Keto-aldehyde->Imine_Enamine + NH3 - H2O Ammonia NH3 Product This compound Imine_Enamine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Simplified Reductive Amination Pathway.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a starting point for the synthesis of this compound via reductive amination. Optimization of specific parameters may be required based on your laboratory setup and reagent purity.

Materials:

  • 4-(4-Methylphenyl)-4-oxobutanal

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 4-(4-Methylphenyl)-4-oxobutanal (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

References

  • Pae, A. N., & Choi, K. I. (2007). Synthesis of 3-Arylpyrrolidines. Bulletin of the Korean Chemical Society, 28(10), 1831-1834. [Link]

Technical Support Center: Optimizing Enantio­selective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enantio­selective Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of synthesizing chiral pyrrolidines, a critical structural motif in numerous pharmaceuticals and natural products.[1][2] This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Challenges and Solutions

The enantioselective synthesis of pyrrolidines can be a nuanced process where minor variations in reaction conditions can significantly impact yield and stereoselectivity. This section addresses common issues encountered in the laboratory.

Problem Potential Causes Recommended Solutions & Protocols
Low Enantio­selectivity 1. Suboptimal Catalyst/Ligand: The choice of a chiral catalyst or ligand is paramount for inducing asymmetry. The catalyst may not be suitable for the specific substrate or reaction type.[3] 2. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions (e.g., temperature, presence of impurities). 3. Incorrect Solvent: The solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[4] 4. Inappropriate Temperature: The reaction temperature may be too high, leading to a loss of selectivity.1. Catalyst and Ligand Screening: • Screen a panel of chiral catalysts or ligands with varying steric and electronic properties. For instance, in organocatalysis, subtle modifications to the pyrrolidine catalyst scaffold can dramatically affect enantioselectivity.[3][5] • For metal-catalyzed reactions, such as copper-catalyzed C-H amination, bisoxazoline (BOX) ligands have shown excellent results.[6] 2. Ensure Catalyst Integrity: • Confirm the purity and stability of your catalyst. • Consider pre-stirring the catalyst and ligand to ensure complexation, as this can be a key factor in optimizing efficiency and selectivity.[6] 3. Solvent Optimization: • Test a range of solvents with different polarities and coordinating abilities. For some pyrrolidine-2,3-dione syntheses, ethanol has been shown to be superior to glacial acetic acid, leading to a significant increase in product yield.[4] 4. Temperature Control: • Perform the reaction at lower temperatures to enhance selectivity. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C).
Low Diastereo­selectivity 1. Steric and Electronic Effects: The substituents on your starting materials can influence the facial selectivity of the reaction.[7] 2. Choice of Reagents: For reductions, the steric bulk of the reducing agent is a critical factor.[7] 3. Reaction Kinetics vs. Thermodynamics: The observed diastereomer may be the kinetic product, while the thermodynamic product is desired (or vice versa).1. Substrate Modification: • If possible, modify substituents on the substrate to enhance steric hindrance, which can direct the approach of reagents and favor the formation of a single diastereomer.[7] 2. Reagent Selection: • For ketone reductions, bulky reducing agents like L-selectride often provide higher diastereoselectivity by attacking the less hindered face of the carbonyl.[7] 3. Control Reaction Conditions: • Vary the reaction time and temperature to favor either the kinetic or thermodynamic product. Shorter reaction times at lower temperatures often favor the kinetic product.
Low Yield 1. Inefficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. 2. Poor Substrate Reactivity: The electronic or steric properties of the substrate may hinder the reaction. 3. Presence of Inhibitors: Impurities in the starting materials or solvents can inhibit the catalyst. 4. Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.1. Optimize Catalyst Loading: • Systematically vary the catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[8] 2. Modify Reaction Conditions: • Increase the reaction temperature or concentration to improve reaction rates. • Consider using additives, such as a Brønsted acid in secondary amine-catalyzed reactions, which can accelerate the formation of the enamine intermediate and improve reactivity. 3. Purify Starting Materials: • Ensure all starting materials and solvents are pure and dry. 4. Analyze Byproducts: • Identify the structure of major byproducts to understand competing reaction pathways and adjust conditions to minimize their formation.
Difficult Product Purification 1. Similar Polarity of Diastereomers: Diastereomers can have very similar polarities, making them difficult to separate by column chromatography.[7] 2. Product Instability: The desired product may be unstable under the purification conditions.1. Optimize Chromatography: • Screen different solvent systems and stationary phases for column chromatography. • Consider derivatization of a functional group (e.g., hydroxyl group) to alter the polarity of the diastereomers and improve separation.[7] 2. Alternative Purification Methods: • Explore other purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in an Organocatalyzed Michael Addition

This protocol provides a general method for screening different pyrrolidine-based organocatalysts to optimize the enantioselectivity of a Michael addition reaction.[9][8]

Methodology:

  • Reaction Setup: In a series of reaction vials, dissolve each organocatalyst to be tested (e.g., 10 mol%) in the chosen solvent (e.g., 2 mL of toluene).

  • Reagent Addition: Add the aldehyde (e.g., 2.0 equivalents) to each vial.

  • Temperature Control: Cool the reaction mixtures to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the nitroolefin (1.0 equivalent) to each vial to initiate the reaction.

  • Reaction Monitoring: Stir the reactions at this temperature for a set time (e.g., 24 hours), monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixtures under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[9]

Protocol 2: General Procedure for a Pyrrolidine-Catalyzed Michael Addition with Additives

This protocol outlines a general procedure for performing a Michael addition using a pyrrolidine catalyst and an acid additive to enhance stereoselectivity.[8]

Methodology:

  • Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (e.g., 10 mol%) and the additive (e.g., benzoic acid, 10 mol%) in the chosen solvent (e.g., methylcyclohexane).

  • Reagent Addition: Add the aldehyde (e.g., 2.0 equivalents) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the nitroolefin (1.0 equivalent) to initiate the reaction.

  • Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of each diastereomer by chiral HPLC analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of pyrrolidines?

A1: The most prominent and effective strategies include:

  • Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most direct methods, often employing azomethine ylides, and can create up to four new contiguous stereocenters.[1] The stereoselectivity is typically controlled by a chiral catalyst.

  • Organocatalysis: Proline and its derivatives are widely used as chiral organocatalysts for various transformations, including aldol and Michael reactions, to produce enantioenriched pyrrolidines.[10] These catalysts are often bifunctional, with a secondary amine acting as a Lewis base and a carboxylic acid as a Brønsted acid.[10]

  • Metal-Catalyzed Reactions: Transition metals like rhodium, copper, and palladium, in conjunction with chiral ligands, are used in a variety of reactions such as C-H amination, arylations, and cycloadditions to afford chiral pyrrolidines.[6][11]

  • Biocatalysis: Enzymes, such as imine reductases, offer a highly selective and environmentally friendly approach to produce enantiopure pyrrolidines.[12]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as proline and 4-hydroxyproline, to synthesize more complex pyrrolidine-containing molecules.[13]

Q2: How does the structure of a pyrrolidine-based organocatalyst influence the stereochemical outcome of a reaction?

A2: The structure of a pyrrolidine-based organocatalyst is intricately linked to its ability to control stereochemistry. Key structural features and their effects include:

  • Substituents at the α-position: Bulky substituents at the carbon adjacent to the nitrogen (the C2 position) can create a sterically demanding environment around the catalytic site. This steric hindrance directs the approach of the substrates, leading to the preferential formation of one enantiomer. For example, diarylprolinol silyl ethers are highly effective due to the steric bulk of the diarylmethyl group.[9]

  • Hydrogen Bonding Donors: The presence of functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, can help to organize the transition state through interactions with the substrate. This pre-organization is crucial for high levels of stereocontrol.[5]

  • Electronic Effects: The electronic properties of substituents on the catalyst can influence its reactivity and the stability of the transition state. Electron-withdrawing groups can enhance the acidity of a proton or the electrophilicity of a reaction center, thereby affecting the reaction rate and selectivity.[5]

Q3: What role does the solvent play in an enantioselective pyrrolidine synthesis?

A3: The solvent can have a profound impact on the enantioselectivity of a reaction through several mechanisms:

  • Solvation of the Transition State: The solvent can stabilize or destabilize the transition state leading to the major and minor enantiomers to different extents. A solvent that preferentially solvates the transition state of the major product will enhance the enantioselectivity.

  • Catalyst Aggregation: In some cases, the catalyst may exist as aggregates in solution. The solvent can influence the degree of aggregation, which in turn can affect the catalytic activity and selectivity.

  • Solubility of Reactants: The solubility of the starting materials and the catalyst in the chosen solvent is crucial for a homogeneous reaction mixture and optimal reactivity.

  • Direct Participation: In some instances, the solvent can directly participate in the reaction mechanism. For example, in the synthesis of certain pyrrolidin-5-one-2-carboxamides, the solvent has been shown to be incorporated into the final product structure.[14]

Q4: Can you explain the importance of the Hofmann-Löffler-Freytag reaction in modern pyrrolidine synthesis?

A4: The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for synthesizing pyrrolidines through a radical-mediated C-H amination. Historically, achieving high enantioselectivity in this reaction has been a significant challenge. However, recent advancements have led to the development of copper-catalyzed asymmetric HLF reactions.[6] This modern approach utilizes a chiral copper catalyst to control the stereochemistry of the C-N bond formation. The mechanism involves the generation of an iminyl radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to form a remote carbon-centered radical. The chiral catalyst then mediates the stereoselective cyclization to afford enantioenriched pyrrolines, which can be readily converted to the desired pyrrolidines.[6] This breakthrough provides a highly efficient and selective route to medicinally important chiral pyrrolidines from simple starting materials.[6]

Q5: How can I synthesize α-deuterated chiral pyrrolidines?

A5: The site-specific incorporation of deuterium into chiral molecules is of growing interest in pharmaceutical development to improve their metabolic profiles. A recently developed strategy for the synthesis of enantioenriched α-deuterated pyrrolidines combines H/D exchange with an asymmetric 1,3-dipolar cycloaddition.[15] The key steps are:

  • Copper(I)-catalyzed H/D Exchange: A glycine-derived aldimine ester is treated with D₂O in the presence of a copper(I) catalyst to replace the α-proton with a deuterium atom.

  • Asymmetric 1,3-Dipolar Cycloaddition: The resulting α-deuterated imine is then subjected to a 1,3-dipolar cycloaddition with an alkene. The reaction is catalyzed by a chiral complex that controls the stereochemistry of the newly formed stereocenters. A crucial aspect of this step is the preferential cleavage of the α-C-H bond over the α-C-D bond to generate the key N-metallated azomethine ylide intermediate.[15] This method provides good yields, excellent stereoselectivities, and high levels of deuterium incorporation.[15]

Visualizations

Workflow for Optimizing Enantioselectivity

Caption: A logical workflow for troubleshooting and optimizing the enantioselectivity of a pyrrolidine synthesis.

Key Factors Influencing Stereoselectivity

StereoselectivityFactors Stereoselectivity Stereoselectivity Catalyst Catalyst/Ligand Stereoselectivity->Catalyst Chiral Environment Substrate Substrate Structure Stereoselectivity->Substrate Steric/Electronic Effects Solvent Solvent Stereoselectivity->Solvent Transition State Solvation Temperature Temperature Stereoselectivity->Temperature Kinetic Control Additives Additives Stereoselectivity->Additives Mechanism Modification

Caption: Interrelated factors that critically influence the stereochemical outcome of the reaction.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

  • Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ACS Publications. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

  • Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. ACS Publications. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Navigating the Scale-Up of 3-(4-Methylphenyl)pyrrolidine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

The successful scale-up of pharmaceutical intermediates is a critical phase in drug development, often fraught with unforeseen challenges that can impact yield, purity, and ultimately, project timelines. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the scale-up synthesis of 3-(4-Methylphenyl)pyrrolidine, a key building block in various pharmacologically active molecules. Drawing from established principles of process chemistry and practical field experience, this guide addresses common issues encountered during synthesis, offering scientifically grounded solutions and preventative strategies.

Section 1: Overview of a Plausible Industrial Synthetic Route

While multiple synthetic strategies exist for 3-arylpyrrolidines, a common and industrially viable approach involves a multi-step synthesis. This guide will focus on a plausible route analogous to established processes for similar structures, such as those found in the synthesis of precursors for drugs like Triprolidine.[1] This route typically begins with a Mannich reaction, followed by subsequent transformations to yield the target molecule.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific challenges that may arise during the scale-up synthesis of this compound in a question-and-answer format.

Mannich Reaction: Formation of the Propiophenone Intermediate

The initial step often involves the reaction of 4-methylacetophenone, pyrrolidine, and paraformaldehyde to form 4'-methyl-3-pyrrolidinopropiophenone hydrochloride.[1]

Q1: We are observing low yields and the formation of numerous by-products during the Mannich reaction at a larger scale. What are the likely causes and how can we mitigate them?

A1: Low yields and by-product formation in a scaled-up Mannich reaction can often be attributed to several factors:

  • Poor Temperature Control: The Mannich reaction is exothermic. Inadequate heat dissipation in a large reactor can lead to localized "hot spots," promoting side reactions such as polymerization of formaldehyde or self-condensation of the ketone.

    • Troubleshooting:

      • Ensure your reactor has sufficient cooling capacity.

      • Employ a controlled, gradual addition of one of the reagents (e.g., paraformaldehyde slurry) to manage the exotherm.

      • Utilize a reaction calorimetry study to understand the heat flow of the reaction and set appropriate safety limits.

  • Incorrect pH: The pH of the reaction medium is critical. While the reaction is typically run under acidic conditions (often with HCl), significant deviations can affect the rate of iminium ion formation and subsequent enolate addition.

    • Troubleshooting:

      • Carefully monitor and control the pH throughout the reaction.

      • Ensure the HCl concentration is appropriate for the scale of the reaction.[1]

  • Impure Starting Materials: The purity of 4-methylacetophenone, pyrrolidine, and paraformaldehyde is crucial. Impurities can interfere with the reaction or lead to the formation of undesired side products.

    • Troubleshooting:

      • Use starting materials with established purity specifications.

      • Consider pre-treating reagents if necessary (e.g., distillation of pyrrolidine).

Q2: We are struggling with the isolation of the Mannich product as the hydrochloride salt. It appears oily and difficult to filter. What can we do?

A2: Oiling out of the product salt is a common issue during scale-up, often related to solvent choice and crystallization kinetics.

  • Troubleshooting:

    • Solvent System Optimization: The choice of solvent for precipitation is critical. While a solvent like toluene might be used during the reaction, an anti-solvent or a different solvent system may be required for effective crystallization.[1] Experiment with different solvent/anti-solvent ratios on a smaller scale to find the optimal conditions for forming a filterable solid.

    • Seeding: Introducing seed crystals of the desired product can promote controlled crystallization and prevent oiling out.

    • Cooling Profile: A slow, controlled cooling rate is essential for the growth of well-defined crystals. Rapid cooling often leads to the formation of oils or fine, difficult-to-filter particles.

Reduction of the Ketone

The next step would typically involve the reduction of the propiophenone intermediate to the corresponding alcohol.

Q3: Our reduction of the ketone is not going to completion, and we are observing the formation of diastereomers. How can we improve this?

A3: Incomplete reduction and poor diastereoselectivity are common hurdles.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride is a common choice for its selectivity and milder nature compared to lithium aluminum hydride. The stoichiometry of the reducing agent needs to be carefully optimized for scale-up.

  • Temperature Control: Reductions are often exothermic. Maintaining a low and consistent temperature is crucial for controlling the reaction rate and improving diastereoselectivity.

  • Solvent Effects: The solvent can influence the reactivity of the reducing agent and the stereochemical outcome of the reaction. Protic solvents like methanol or ethanol are often used with sodium borohydride.

Dehydration and Double Bond Formation (Hypothetical Subsequent Step)

While the target is this compound, a related synthesis for a similar molecule involves dehydration to form a double bond.[1] Challenges in such a step are relevant to consider for related transformations.

Q4: During the acid-catalyzed dehydration step, we are seeing significant charring and the formation of colored impurities. What is causing this and how can we prevent it?

A4: Charring is indicative of decomposition, often due to harsh reaction conditions.

  • Acid Strength and Concentration: Strong acids like concentrated sulfuric acid can cause decomposition at elevated temperatures.[1]

    • Troubleshooting:

      • Consider using a milder acid or a lower concentration of the strong acid.

      • Optimize the reaction temperature and time to minimize exposure of the product to harsh conditions.

      • Ensure efficient stirring to prevent localized overheating.

  • Atmosphere Control: The reaction may be sensitive to air oxidation at high temperatures.

    • Troubleshooting:

      • Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

Final Hydrogenation to this compound

The final step would involve the reduction of a suitable precursor (e.g., a pyrroline or a molecule with a reducible functional group) to the target pyrrolidine.

Q5: The catalytic hydrogenation to the final product is slow and sometimes incomplete. We are also concerned about catalyst poisoning. What should we look out for?

A5: Catalytic hydrogenations can be sensitive to various factors, especially at scale.

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and its loading are critical. Insufficient catalyst will lead to slow or incomplete reactions.

    • Troubleshooting:

      • Screen different catalysts and optimize the catalyst loading on a small scale.

      • Ensure the catalyst is of high quality and activity.

  • Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate.

    • Troubleshooting:

      • Optimize hydrogen pressure and reaction temperature. Higher pressure generally increases the reaction rate but needs to be within the safety limits of the equipment.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst, leading to deactivation.

    • Troubleshooting:

      • Ensure the purity of the substrate and solvent. Common poisons include sulfur, halides, and strong coordinating species.

      • Consider a purification step for the intermediate before hydrogenation.

  • Mass Transfer Limitations: In a large reactor, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.

    • Troubleshooting:

      • Optimize the agitation speed.

      • Ensure the reactor design promotes good gas-liquid-solid mixing.

Section 3: Data Summary and Experimental Protocols

Table 1: Key Parameters for a Plausible Mannich Reaction Scale-Up
ParameterBench Scale (Typical)Pilot Plant (Considerations)Troubleshooting Focus
Reactant Ratio Near stoichiometricSlight excess of amine/formaldehydeBy-product formation
Temperature 80-100 °C85-95 °C with controlled additionExotherm management, side reactions
Solvent n-Butanol, Toluene[1]Toluene, higher boiling ethersProduct isolation, impurity profile
Reaction Time 8-12 hours12-16 hours (monitor by HPLC)Incomplete conversion
Isolation Precipitation with HClControlled crystallization with anti-solventProduct form (oil vs. solid)
Protocol 1: General Procedure for Mannich Reaction
  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4-methylacetophenone and the chosen solvent (e.g., n-butanol).[1]

  • Add pyrrolidine and aqueous HCl, ensuring the temperature is controlled.[1]

  • Slowly add paraformaldehyde as a slurry in the reaction solvent over a period of 1-2 hours, maintaining the reaction temperature between 85-90°C.[1]

  • Heat the reaction mixture and maintain at reflux for 12-14 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).[1]

  • Upon completion, cool the reaction mixture and proceed with the isolation protocol (e.g., solvent exchange and crystallization).

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Low Yield in Mannich Reaction

Troubleshooting_Mannich cluster_temp Temperature Issues cluster_reagents Reagent Purity cluster_pH pH Control start Low Yield in Mannich Reaction check_temp Review Temperature Profile start->check_temp check_reagents Analyze Starting Material Purity start->check_reagents check_pH Verify Reaction pH start->check_pH exotherm Uncontrolled Exotherm? check_temp->exotherm impurities Impurities Detected? check_reagents->impurities pH_deviation pH Out of Range? check_pH->pH_deviation hot_spots Localized Hot Spots? exotherm->hot_spots Yes solution_temp Implement controlled addition. Improve reactor cooling. hot_spots->solution_temp solution_reagents Source higher purity reagents. Consider pre-purification. impurities->solution_reagents Yes solution_pH Implement in-process pH monitoring. Adjust acid/base addition. pH_deviation->solution_pH Yes

Caption: Troubleshooting low yield in the Mannich reaction.

References

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available at: [Link]

  • Google Patents. (2013). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Google Patents. (2007). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Sci-Hub. (1992). ChemInform Abstract: Improved Synthesis of 3-Phenylpyrrolidine (VI). Available at: [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Available at: [Link]

  • ACS Publications. (2021). Large-Scale Green Synthesis of Porphyrins. Available at: [Link]

  • PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

  • PubMed. (2013). Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. Available at: [Link]

  • ResearchGate. (2009). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. Available at: [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • European Patent Office. (1988). EP 0269258 A2 - Process for the preparation of a pyrrolidinol compound. Available at: [Link]

  • Google Patents. (2015). WO2015193921A1 - An organocatalytic asymmetric synthesis of antidepressants.
  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
  • ResearchGate. (2019). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Available at: [Link]

  • Google Patents. (1950). US2525584A - Production of pyrrolidine.
  • ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Available at: [Link]

  • PubMed Central. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available at: [Link]

  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • PubMed. (1991). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Available at: [Link]

  • PubMed Central. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available at: [Link]

  • Google Patents. (2020). CN110590706B - Preparation method of N-methylpyrrolidine.
  • Google Patents. (1989). US4839104A - Process for preparing sertraline intermediates.
  • PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Virginia Commonwealth University. (2019). A Holistic Approach to Streamlining Pharmaceutical Processes: A Conversation. Available at: [Link]

  • PubMed. (2004). Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methylphenyl)pyrrolidine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and investigate its stability.

Introduction: Why Understanding Degradation is Critical

This compound, as a molecule of interest in drug discovery, possesses a pyrrolidine ring, a common scaffold in many biologically active compounds.[1] Understanding its degradation pathways is not merely an academic exercise; it is a cornerstone of drug development. These studies are essential for identifying potential degradants that could impact the safety and efficacy of a final drug product. Furthermore, forced degradation studies are a regulatory requirement, providing crucial data on the intrinsic stability of the molecule and helping to develop stable formulations and establish appropriate storage conditions and shelf life.[2][3]

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for this compound based on its structure?

Based on the chemical structure of this compound and drawing parallels from related pyrrolidine-containing compounds, the primary degradation pathways are predicted to be oxidation and potentially N-dealkylation .

  • Oxidative Degradation: The pyrrolidine ring is susceptible to oxidation. Common metabolic pathways for similar compounds, like pyrovalerone analogs and other synthetic cathinones, involve the oxidation of the pyrrolidine ring to form corresponding lactams (pyrrolidinones).[4][5] Hydroxylation of the pyrrolidine ring is also a possibility.[5] For this compound, this would likely involve oxidation at the 2- or 5-position of the pyrrolidine ring.

  • N-Dealkylation: While this compound is a secondary amine, if it were N-substituted, N-dealkylation would be a more prominent pathway. However, cleavage of the pyrrolidine ring itself, though less common, can occur under harsh conditions.

  • Aromatic Hydroxylation: The tolyl group (4-methylphenyl) could undergo hydroxylation on the aromatic ring, although this is generally a metabolic transformation rather than a common abiotic degradation pathway.

The following diagram illustrates the predicted primary oxidative degradation pathway.

Predicted Oxidative Degradation of this compound parent This compound metabolite2 Hydroxylated Intermediate parent->metabolite2 Oxidation (e.g., H₂O₂) metabolite1 3-(4-Methylphenyl)pyrrolidin-2-one (Lactam Formation) metabolite2->metabolite1 Further Oxidation

Caption: Predicted major oxidative degradation pathway of this compound.

Part 2: Troubleshooting Guide for Degradation Studies

This section addresses specific issues you might encounter during your experimental work.

Issue 1: I am not observing any degradation of this compound under my stress conditions.

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions: The compound might be more stable than anticipated. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[6] If you observe less than this, you may need to increase the severity of your stress conditions.

    • Acidic/Basic Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time.

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

    • Thermal Stress: Increase the temperature, but be mindful of the compound's melting point to avoid phase changes that could complicate the interpretation of results.[7]

  • Analytical Method Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be capable of separating the parent compound from its degradation products.

    • Solution: Develop and validate a stability-indicating method. This involves demonstrating that the method can resolve the parent peak from all potential degradant peaks. This is a critical aspect of forced degradation studies.[3][8] You may need to adjust the mobile phase composition, gradient, column type, or detector wavelength.

Issue 2: I am seeing too many degradation peaks, and I can't identify the primary degradants.

Possible Causes & Solutions:

  • Overly Harsh Stress Conditions: Excessive stress can lead to secondary and tertiary degradation products, complicating the analysis of the primary degradation pathway.

    • Solution: Reduce the severity of your stress conditions (concentration, temperature, or time) to achieve a target degradation of 5-20%.[6] This will help in identifying the initial degradation products. Performing a time-course study can also help differentiate primary from secondary degradants.[3]

  • Complex Degradation Pathway: The compound may genuinely have multiple, parallel degradation pathways.

    • Solution: Utilize LC-MS/MS for structural elucidation of the degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the observed peaks.[9]

Issue 3: My mass spectrometry data for the degradation products is inconclusive.

Possible Causes & Solutions:

  • In-source Fragmentation: The degradation products might be unstable and fragment within the mass spectrometer's ion source, leading to a complex spectrum that doesn't represent the true degradant.

    • Solution: Use a softer ionization technique if available. Also, optimizing the MS parameters, such as cone voltage, can minimize in-source fragmentation.

  • Isomeric Degradants: Different stress conditions might produce isomers with the same mass but different structures, which cannot be distinguished by MS alone.

    • Solution: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition. For definitive structural confirmation, isolation of the degradants followed by NMR spectroscopy may be necessary.[7]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the typical stress conditions for a forced degradation study, as recommended by ICH guidelines.[2][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in a hot air oven at 105°C for 48 hours.[7]

    • At specified time points, weigh an appropriate amount of the solid, dissolve in the solvent, and dilute to 100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, prepare samples for analysis at a concentration of 100 µg/mL.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

The following diagram illustrates the workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Preparation\n(Neutralization, Dilution) Sample Preparation (Neutralization, Dilution) Acid Hydrolysis->Sample Preparation\n(Neutralization, Dilution) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation\n(Neutralization, Dilution) Oxidation Oxidation Oxidation->Sample Preparation\n(Neutralization, Dilution) Thermal Thermal Thermal->Sample Preparation\n(Neutralization, Dilution) Photolytic Photolytic Photolytic->Sample Preparation\n(Neutralization, Dilution) Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic HPLC / LC-MS Analysis HPLC / LC-MS Analysis Sample Preparation\n(Neutralization, Dilution)->HPLC / LC-MS Analysis Data Analysis\n(Peak Purity, Mass Balance) Data Analysis (Peak Purity, Mass Balance) HPLC / LC-MS Analysis->Data Analysis\n(Peak Purity, Mass Balance) Structural Elucidation of Degradants Structural Elucidation of Degradants Data Analysis\n(Peak Purity, Mass Balance)->Structural Elucidation of Degradants

Caption: General workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Screening:

  • Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., ammonium acetate, phosphate buffer) at various pH values.

2. Method Optimization:

  • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and its degradation products.

  • A photodiode array (PDA) detector is recommended to check for peak purity.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent drug from its degradants.

Table 1: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: These are starting parameters and will likely require optimization for this compound.

References

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PubMed Central. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. MDPI.
  • Forced Degradation Studies. MedCrave online. [Link]

  • Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. PubMed. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. [Link]

  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed Central. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. [Link]

  • Pyrrolidine-catalyzed regioselective reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine with aldehydes/ketones.
  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography Coupled with Tandem Mass Spectrometry.

Sources

preventing palladium black formation in Heck coupling of pyrrolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Palladium Black Formation

Welcome to the technical support center for the Heck coupling of pyrrolines. This resource is designed to provide in-depth guidance and troubleshooting strategies to address a common yet vexing challenge in this specific transformation: the formation of palladium black. As Senior Application Scientists, we understand that catalyst decomposition can derail synthetic campaigns, leading to low yields, inconsistent results, and time-consuming purification.

This guide moves beyond generic advice, offering a mechanistically grounded approach to diagnosing and solving issues related to palladium catalyst stability in the context of pyrroline substrates.

Frequently Asked Questions (FAQs): Understanding the "Why"

Q1: What exactly is palladium black, and why is it a problem in my Heck reaction?

Palladium black is finely divided, amorphous palladium metal that precipitates out of the reaction mixture. Its formation signifies the irreversible decomposition of the active, soluble Pd(0) catalyst into an inactive, heterogeneous state.[1] This is problematic for several reasons:

  • Catalyst Deactivation: Once palladium black forms, the concentration of the active catalyst in the solution drops, leading to a stalled or incomplete reaction and low product yield.[2]

  • Reproducibility Issues: The rate and extent of palladium black formation can be highly sensitive to minor variations in reagent purity, atmospheric control, and reaction setup, leading to poor reproducibility between batches.[3]

  • Purification Challenges: The fine particles of palladium black can complicate product isolation and purification, sometimes requiring specialized filtration techniques.

Q2: I'm using a pyrroline as my substrate. Are there specific reasons this might be more prone to palladium black formation?

Yes, the electronic nature of pyrrolines can present unique challenges. Pyrrolines are electron-rich alkenes, and the nitrogen atom can coordinate to the palladium center. This can influence the stability of key intermediates in the catalytic cycle. Furthermore, the N-H proton in unprotected pyrrolines can introduce complications.[4] Deprotonation by the base can lead to the formation of anionic species that may interact with the catalyst in unintended ways, potentially leading to decomposition pathways.

Q3: My protocol uses a Pd(II) precatalyst like Pd(OAc)₂. How does this relate to the active Pd(0) species and its decomposition?

Most Heck reactions start with a stable Pd(II) precatalyst, which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[5] This reduction is often accomplished by a phosphine ligand, an amine, or even the solvent.[6] If this reduction is too fast or uncontrolled, it can lead to the formation of palladium nanoparticles and subsequent agglomeration into palladium black. Conversely, if the reduction is inefficient, the reaction may not start at all.[7] The stability of the generated Pd(0) complex is then paramount for a successful reaction.

Troubleshooting Guide: A Systematic Approach to Problem-Solving

When encountering palladium black formation, a systematic approach is crucial for identifying the root cause.

Initial Observation: The reaction mixture turns from a homogeneous solution (often light yellow to brown) to a heterogeneous suspension with black particles, or a metallic mirror forms on the flask walls.[8]

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting palladium black formation.

Core Mechanisms: The Heck Catalytic Cycle and Catalyst Decomposition

A stable and efficient Heck reaction relies on the smooth progression of the catalytic cycle. Catalyst decomposition occurs when intermediates in this cycle are unstable and fall out of the cycle.

Heck_Cycle_and_Decomposition Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdBlack Palladium Black (Inactive) Pd0L2->PdBlack Ligand Dissociation & Aggregation ArPdXL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPdXL2 Coordination Alkene Coordination ArPdXL2->Coordination + Pyrroline ArPdXL2->PdBlack Unstable Intermediate MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride HPdXL2 H-Pd(II)-X(L)₂ BetaHydride->HPdXL2 + Product ReductiveElim Reductive Elimination HPdXL2->ReductiveElim + Base ReductiveElim->Pd0L2 - BH⁺X⁻

Caption: The Heck catalytic cycle and pathways to palladium black formation.

The stability of the Pd(0)L₂ species is critical. If the ligands (L) are not sufficiently bulky or electron-donating, they can dissociate, leaving a "ligandless" and unstable palladium species that readily aggregates.[9][10] Similarly, if the Ar-Pd(II)-X(L)₂ intermediate is not stable under the reaction conditions, it can also decompose.

Preventative Measures & Optimization Strategies

Proactive measures during reaction setup are the most effective way to prevent catalyst decomposition.

Ligand Selection: The First Line of Defense

The choice of phosphine ligand is arguably the most critical factor in stabilizing the palladium catalyst.[11] For challenging substrates like pyrrolines, bulky and electron-rich phosphine ligands are highly recommended.[12][13] These ligands promote the formation of stable, monoligated Pd(0) complexes that are less prone to aggregation.

LigandKey FeaturesTypical Pd:Ligand Ratio
P(o-tol)₃ Moderately bulky, classic Heck ligand.1:2 to 1:4
P(t-Bu)₃ Very bulky and electron-rich, excellent for stabilizing Pd(0).1:1 to 1:2
Buchwald Ligands (e.g., XPhos, SPhos) Sterically demanding biaryl phosphines, highly effective in a wide range of cross-couplings.[12]1:1.1 to 1:2
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable palladium complexes.[14]1:1 to 1:2

An insufficient amount of ligand can lead to the formation of palladium black.[8] It's often beneficial to use a slight excess of the ligand relative to the palladium source.[15]

Base Selection: More Than Just a Proton Scavenger

The base is necessary to neutralize the HX generated during the reductive elimination step, regenerating the Pd(0) catalyst.[6] However, the choice of base can significantly impact catalyst stability.

  • Inorganic Bases: Carbonates such as K₂CO₃ and Cs₂CO₃ are often preferred over stronger bases like alkoxides or hydroxides. They are generally less likely to cause ligand degradation or other side reactions.[16]

  • Organic Bases: Sterically hindered amines like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are commonly used. However, they can sometimes coordinate to the palladium center, influencing its reactivity. In some cases, triethylamine can also act as a reductant for Pd(II).[17]

Solvent and Temperature Control
  • Solvents: Polar aprotic solvents like DMF, DMAc, or NMP are standard for Heck reactions as they help to keep the palladium complexes in solution.[6]

  • Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. If palladium black forms, reducing the temperature should be one of the first troubleshooting steps.

Experimental Protocol: A Robust Starting Point for Heck Coupling of N-Boc-2,3-dihydropyrrole

This protocol provides a well-validated set of conditions designed to minimize palladium black formation.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(o-tol)₃ (Tri(o-tolyl)phosphine)

  • N-Boc-2,3-dihydropyrrole

  • Aryl bromide

  • K₂CO₃ (Potassium carbonate), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed. This pre-formation of the catalyst is crucial.

  • Add the aryl bromide (1.0 equiv), N-Boc-2,3-dihydropyrrole (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Subject the reaction mixture to another cycle of evacuating and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor the progress by TLC or LC-MS. The solution should remain homogeneous throughout the reaction.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By carefully selecting the ligand, base, and reaction conditions, and by employing rigorous inert atmosphere techniques, the formation of palladium black in the Heck coupling of pyrrolines can be effectively prevented, leading to higher yields and more reproducible results.

References

Sources

Technical Support Center: Solvent Effects on the Synthesis of 3-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-arylpyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of solvents in these synthetic routes, providing troubleshooting guidance and answering frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-arylpyrrolidines, with a focus on how solvent choice can be the key to resolving them.

Problem 1: Low Reaction Yield

You're consistently obtaining a low yield of your desired 3-arylpyrrolidine product.

Possible Causes and Solutions:

  • Inadequate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. For many common synthetic routes to 3-arylpyrrolidines, such as 1,3-dipolar cycloadditions, a polar solvent is often necessary to facilitate the reaction.

    • Insight: In a study on the synthesis of spirocyclic pyrrolidines, ethanol was found to be the optimal solvent, leading to a faster reaction rate and higher isolated yield compared to methanol, acetonitrile, and chloroform.[1]

    • Actionable Advice: If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar option. A good starting point is to screen a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, and dichloromethane.[2]

  • Poor Solubility of Reagents: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Actionable Advice: Visually inspect your reaction mixture. If you observe solid material that does not dissolve upon heating, you may need to select a solvent in which all reactants are fully soluble. In some cases, a co-solvent system may be necessary to achieve complete dissolution.

  • Side Reactions Promoted by the Solvent: The solvent can sometimes participate in or promote undesired side reactions. For instance, protic solvents might interfere with reactions involving highly basic intermediates.

    • Insight: In the synthesis of pyrrolidine Lobelia alkaloids analogues, competitive Rauhut-Currier and aza-Michael reactions were observed in a protic solvent.[3]

    • Actionable Advice: If you suspect side reactions are occurring, analyze your crude reaction mixture by techniques like LC-MS or NMR to identify byproducts. Based on the nature of these byproducts, you can infer the undesired reaction pathway and select a solvent that is less likely to promote it. For example, switching from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO) might be beneficial.

Problem 2: Poor Diastereoselectivity

You're obtaining a mixture of diastereomers and struggling to achieve the desired stereochemical outcome.

Possible Causes and Solutions:

  • Solvent Influence on Transition State Geometry: The solvent can influence the geometry of the transition state, thereby affecting the stereochemical outcome of the reaction.

    • Insight: The diastereoselectivity of 1,3-dipolar cycloaddition reactions to form pyrrolidines can be influenced by the solvent.[4] For instance, in the synthesis of certain pyrrolidine-based organocatalysts, the best diastereoselectivity was achieved in methylcyclohexane.[5]

    • Actionable Advice: A systematic screening of solvents with different properties (polar protic, polar aprotic, and nonpolar) is recommended. It is often observed that less polar solvents can enhance diastereoselectivity by favoring more organized, compact transition states.

  • Temperature Effects: The reaction temperature can have a significant impact on diastereoselectivity.

    • Actionable Advice: Running the reaction at a lower temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity. Consider cooling your reaction to 0 °C or even lower temperatures.

Problem 3: Formation of Undesired Side Products

Your reaction is producing significant amounts of impurities, complicating purification and reducing the overall yield.

Possible Causes and Solutions:

  • Solvent-Mediated Decomposition: The solvent could be promoting the decomposition of your starting materials, intermediates, or the final product.

    • Actionable Advice: Choose a solvent that is inert to the reaction conditions. For example, if your reaction involves strong acids or bases, avoid solvents that can react with them, such as esters or ketones.

  • Competing Reaction Pathways: As mentioned earlier, the solvent can favor alternative reaction pathways.

    • Insight: In some cases, solvent-free conditions, potentially with ultrasound irradiation, can lead to quantitative yields and excellent stereoselectivities by avoiding solvent-driven side reactions.[3]

    • Actionable Advice: If possible, explore running the reaction under solvent-free conditions. This can sometimes lead to cleaner reactions and simpler workups.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of 3-arylpyrrolidines?

There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction mechanism and substrates being used. However, for many common methods like 1,3-dipolar cycloadditions and Michael additions, polar solvents often give good results. Ethanol has been shown to be effective in several instances, providing a good balance of solubility, reaction rate, and yield.[1][2] It is always advisable to perform a small-scale solvent screen to identify the optimal conditions for your specific reaction.

Q2: How does solvent polarity specifically affect the reaction rate and yield?

Solvent polarity can influence both the rate and yield in several ways:

  • Stabilization of Charged Intermediates: Polar solvents are effective at stabilizing charged intermediates and transition states, which are common in many organic reactions. This stabilization lowers the activation energy of the reaction, leading to a faster rate.

  • Solubility of Reactants: As discussed in the troubleshooting section, higher polarity solvents can improve the solubility of polar reactants, increasing the effective concentration and, consequently, the reaction rate.

  • Influence on Reaction Mechanism: In some cases, the solvent can alter the reaction mechanism. For instance, a polar protic solvent might favor a stepwise mechanism involving proton transfer, while a polar aprotic solvent could favor a concerted pathway.

Q3: Can the choice of solvent influence the regioselectivity of the reaction?

Yes, the solvent can play a role in determining the regioselectivity of a reaction, particularly in cycloaddition reactions. While in some syntheses the product selectivity was not influenced by the nature of the solvents[1], in others, the solvent can selectively stabilize one regioisomeric transition state over another. For example, in the reaction of N-arylcyanothioformamides, DMF was found to override other factors and lead to the exclusive formation of a single regioisomer.[6]

Q4: Are there any "green" or more sustainable solvent options for these syntheses?

Absolutely. The principles of green chemistry encourage the use of more environmentally friendly solvents.[7][8] For the synthesis of 3-arylpyrrolidines, consider the following:

  • Ethanol and Water: Both are considered green solvents. Ethanol is often a good choice, as seen in several published procedures.[1][2]

  • Solvent-Free Reactions: As mentioned, running reactions neat can be a highly effective and green approach.[3]

  • Bio-derived Solvents: A number of solvents derived from renewable feedstocks are becoming increasingly available.[9]

It is important to consult solvent selection guides to assess the overall environmental impact of a solvent, considering factors like safety, health, and environmental criteria.[7]

Q5: How do I systematically screen for the optimal solvent?

A systematic approach to solvent screening is crucial for efficient optimization.

Experimental Workflow for Solvent Screening

Sources

Technical Support Center: Ligand Selection for Efficient Synthesis of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic transformation. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and the efficient synthesis of its derivatives is of paramount importance.[1][2] This document will delve into the critical aspect of ligand selection for palladium-catalyzed cross-coupling reactions, a cornerstone for the construction of 3-arylpyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The synthesis of this compound typically involves the formation of a carbon-carbon or carbon-nitrogen bond to construct or functionalize the pyrrolidine ring. Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods. Key strategies include:

  • Intramolecular Heck Reaction: This involves the palladium-catalyzed cyclization of an N-allyl or N-homoallyl amine precursor bearing a 4-methylphenyl group. The choice of ligand is crucial to control regioselectivity and prevent side reactions.

  • Palladium-Catalyzed Hydroarylation: This method directly couples a pyrroline substrate with an aryl halide (e.g., 4-bromotoluene or 4-iodotoluene) in the presence of a palladium catalyst and a hydride source.

  • Buchwald-Hartwig Amination: An intramolecular variant of this reaction can be employed to form the pyrrolidine ring from a linear precursor containing an amine and an aryl halide. Ligand selection is critical for promoting the desired C-N bond formation over potential side reactions.

Q2: Why is ligand selection so critical in these palladium-catalyzed reactions?

A2: The phosphine ligand plays a multifaceted role in the palladium catalytic cycle. It influences the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric environment of the palladium center. Key functions of the ligand include:

  • Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands can promote the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.

  • Controlling Reductive Elimination: The ligand's steric bulk and bite angle (in the case of bidentate ligands) can influence the rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.

  • Preventing Catalyst Deactivation: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black.

  • Directing Selectivity: In reactions with multiple possible outcomes, such as the intramolecular Heck reaction, the ligand can control the regioselectivity (e.g., exo vs. endo cyclization).

Q3: What are the key properties of a phosphine ligand to consider?

A3: When selecting a phosphine ligand, two main properties should be considered:

  • Electronic Properties: This refers to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands (e.g., those with alkyl or alkoxy substituents) generally increase the electron density on the palladium center, which can accelerate oxidative addition.

  • Steric Properties: This relates to the size and bulkiness of the ligand. Sterically demanding ligands can promote reductive elimination and can also be crucial for creating a coordinatively unsaturated palladium species that is active in the catalytic cycle. The cone angle is a common metric used to quantify the steric bulk of a ligand.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Catalyst Inactivity: The palladium catalyst may not be active due to oxidation or improper activation. Ligand Degradation: The phosphine ligand may be sensitive to air or moisture. Incorrect Reaction Conditions: Temperature, solvent, or base may not be optimal.Catalyst: Use a pre-catalyst or ensure anaerobic conditions for the generation of the active Pd(0) species. Ligand: Handle air-sensitive ligands in a glovebox or under an inert atmosphere. Consider using more robust, air-stable ligands. Conditions: Screen different solvents (e.g., toluene, dioxane, THF), bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), and temperatures.
Formation of Side Products (e.g., Isomerization, β-Hydride Elimination Products) Incorrect Ligand Choice: The ligand may not be effectively promoting the desired reaction pathway. Reaction Temperature Too High: Higher temperatures can sometimes favor undesired side reactions.Ligand: For intramolecular Heck reactions, the choice of ligand can influence the regioselectivity of the migratory insertion and the rate of β-hydride elimination. Experiment with different monodentate (e.g., P(o-Tol)₃, PPh₃) and bidentate ligands (e.g., BINAP, dppf) to find the optimal balance. Temperature: Lowering the reaction temperature may suppress side reactions, although this may also decrease the reaction rate.
Poor Diastereoselectivity (in chiral syntheses) Ineffective Chiral Ligand: The chosen chiral ligand may not be providing sufficient enantiocontrol for the specific substrate. Achiral Background Reaction: A non-catalyzed or achiral catalyst-mediated reaction may be competing with the desired asymmetric pathway.Ligand: Screen a variety of chiral ligands with different backbones and electronic properties. For example, in rhodium-catalyzed asymmetric additions, chiral diene ligands have shown promise. Conditions: Optimize reaction conditions (temperature, solvent) to favor the enantioselective pathway. Ensure high purity of the chiral ligand.
Difficulty in Product Purification Presence of Catalyst Residues: Palladium and ligand-derived impurities can be difficult to remove. Formation of Closely Eluting Byproducts: Side products with similar polarity to the desired product can complicate chromatographic separation.Purification: For removal of palladium, consider treatment with activated carbon or a scavenger resin. Ligand-derived phosphine oxides can sometimes be removed by acid-base extraction if the product is stable. Chromatography: Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Derivatization of the product (e.g., N-protection) can sometimes alter its polarity and facilitate purification.

Ligand Selection: A Deeper Dive

The choice of ligand can dramatically impact the efficiency of the synthesis of this compound. Below is a discussion of common ligand classes and their typical applications in relevant synthetic methods.

Monodentate Phosphine Ligands

Simple, monodentate phosphine ligands are often the first choice for initial screening due to their commercial availability and relatively low cost.

  • Tri(o-tolyl)phosphine (P(o-Tol)₃): This ligand is more electron-rich and sterically demanding than triphenylphosphine. Its bulk can facilitate reductive elimination. It is a good starting point for optimizing intramolecular Heck reactions.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand. While sometimes less reactive than more specialized ligands, its stability and ease of handling make it a common choice for initial trials.

  • Buchwald Ligands (e.g., XPhos, SPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that are highly effective in a wide range of cross-coupling reactions, including Buchwald-Hartwig amination. Their steric bulk and electronic properties often lead to high catalyst turnover numbers and the ability to couple challenging substrates.

Bidentate Phosphine Ligands

Bidentate ligands chelate to the metal center, which can enhance catalyst stability and influence selectivity through the constraint of the bite angle.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A chiral bidentate ligand widely used in asymmetric catalysis. The rigid backbone and well-defined bite angle can impart high enantioselectivity in certain reactions.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A flexible bidentate ligand with a large bite angle. This property can promote reductive elimination.

The "natural bite angle" of a bidentate ligand, which is the preferred P-M-P angle, plays a crucial role. A larger bite angle can accelerate reductive elimination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is a general starting point for the synthesis of N-protected this compound from a suitable acyclic precursor.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Precursor Synthesis reagents Assemble Reagents: - Precursor - Pd Catalyst - Ligand - Base - Solvent start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware under Vacuum glassware->setup addition Add Reagents to Flask setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

Sources

Validation & Comparative

A Comparative Analysis of Dopamine Transporter Affinity: 3-(4-Methylphenyl)pyrrolidine versus Cocaine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

As Senior Application Scientists, we recognize the critical need for objective, data-driven comparisons of novel psychoactive compounds against established reference agents. This guide provides a detailed comparative analysis of the dopamine transporter (DAT) affinity of 3-(4-Methylphenyl)pyrrolidine and the well-characterized psychostimulant, cocaine. While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes data from structurally related pyrrolidine-based DAT inhibitors to provide a robust, inferred comparison. This analysis is grounded in established principles of structure-activity relationships (SAR) at the DAT.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its inhibition leads to elevated synaptic dopamine levels, a mechanism central to the reinforcing and psychostimulant effects of drugs like cocaine.[2] Understanding the DAT affinity of novel compounds is therefore a cornerstone of modern neuropharmacology research and the development of potential therapeutics for conditions such as ADHD, depression, and substance use disorders.[3]

Comparative Overview of DAT Affinity

The affinity of a compound for the DAT is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding or uptake inhibition assays, respectively. Lower values indicate higher affinity.

While specific Kᵢ or IC₅₀ values for this compound are not readily found in the public domain, we can extrapolate its potential affinity based on the extensive research on substituted cathinones and other pyrrolidine-containing compounds that are potent DAT inhibitors.[4][5] Cocaine, a competitive inhibitor of the DAT, exhibits a variable but well-documented affinity, with Kᵢ and IC₅₀ values typically falling in the range of 100-800 nM, depending on the specific experimental conditions.[6]

Based on the structure-activity relationships of analogous compounds, it is plausible that this compound possesses significant affinity for the DAT. The presence of the pyrrolidine ring is a common feature in a class of potent DAT inhibitors, including synthetic cathinones like α-PVP and MDPV.[3][5] The 4-methylphenyl (tolyl) group also contributes to the lipophilicity and aromatic interactions within the DAT binding pocket, which are known to influence affinity.

Table 1: Comparative Dopamine Transporter (DAT) Affinity Data

CompoundDAT Affinity (Kᵢ, nM)DAT Uptake Inhibition (IC₅₀, nM)Notes
Cocaine 100 - 800[6]200 - 1000[6]Acts as a competitive inhibitor with rapid dissociation kinetics.[6]
This compound Data Not AvailableData Not AvailableAffinity is inferred based on SAR of related compounds.
α-PVP (analog)~22.2[4]~12.9[4]A potent pyrrolidine-containing cathinone.[4]
4-MePPP (analog)~1290[4]~1450[4]4-methyl substituted α-pyrrolidinopropiophenone.[4]
MDPV (analog)~4.3[7]~31[7]High-affinity pyrrolidine-based DAT inhibitor.[7]

Note: The data for α-PVP, 4-MePPP, and MDPV are provided as reference points for structurally related pyrrolidine-based compounds and are not direct measures for this compound.

Mechanistic Insights and Signaling Pathways

Cocaine and other DAT inhibitors block the reuptake of dopamine, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic dopamine receptors.[2] This surge in dopaminergic signaling is primarily responsible for the psychostimulant and reinforcing effects of these drugs. The dopamine transporter itself is subject to complex regulation by various signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[8]

The interaction of ligands with the DAT can be influenced by their binding kinetics. Cocaine is known to have a relatively fast dissociation rate from the DAT, which may contribute to its characteristic pharmacological profile.[6] In contrast, some synthetic cathinones with a pyrrolidine moiety exhibit slower dissociation kinetics, leading to more sustained effects.[3] The binding kinetics of this compound remain to be experimentally determined.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_vesicle->Synaptic_Cleft Release DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DA Dopamine (DA) DAT->DA Reuptake Synaptic_Cleft->DA DA_receptor Dopamine Receptors DA->DA_receptor Binding Compound This compound or Cocaine Compound->DAT Inhibition Signaling Postsynaptic Signaling DA_receptor->Signaling Activation

Figure 1. Simplified schematic of dopamine neurotransmission and the inhibitory action of this compound or cocaine on the dopamine transporter (DAT).

Experimental Methodologies

The determination of DAT affinity is a fundamental procedure in neuropharmacology. The following outlines a standard experimental workflow for a competitive radioligand binding assay, a common method to determine the Kᵢ of a test compound.

Protocol: DAT Radioligand Binding Assay

1. Membrane Preparation:

  • Homogenize brain tissue rich in DAT (e.g., striatum) or cultured cells expressing recombinant DAT in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[9]

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., this compound or cocaine).

  • For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., GBR 12909) is used in a separate set of wells.[9]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 2-3 hours at 4°C).[9]

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

start Start mem_prep Membrane Preparation (DAT-rich tissue/cells) start->mem_prep binding_assay Competitive Binding Assay (Radioligand + Test Compound) mem_prep->binding_assay filtration Rapid Filtration (Separate bound/free ligand) binding_assay->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Figure 2. A generalized workflow for determining the dopamine transporter affinity of a test compound using a radioligand binding assay.

Conclusion

In the absence of direct comparative data, this guide provides a scientifically grounded estimation of the dopamine transporter affinity of this compound relative to cocaine. The structural motifs present in this compound strongly suggest that it is likely a potent inhibitor of the dopamine transporter. Researchers investigating this and similar compounds should prioritize conducting direct in vitro binding and uptake inhibition assays to definitively characterize their pharmacological profile at the DAT. Such data is essential for understanding their potential psychoactive effects and for guiding further drug development efforts.

References

  • Mechanisms of dopamine transporter regulation in normal and disease states. PMC - NIH. Available at: [Link]

  • The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. PubMed Central. Available at: [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. Available at: [Link]

  • Dopamine transporter - Wikipedia. Wikipedia. Available at: [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Available at: [Link]

  • Effects of MDPV on Dopamine Transporter Regulation in Male Rats. Comparison With Cocaine. PubMed. Available at: [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. Available at: [Link]

  • Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter. PMC - NIH. Available at: [Link]

  • Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. PMC - NIH. Available at: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Available at: [Link]

  • A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

  • Cocaine and αPVP enantiomers binding mode in DAT. (A) Mechanism of... ResearchGate. Available at: [Link]

  • Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. degruyter. Available at: [Link]

  • Cocaine and cocaine methiodide IC50 values for the inhibition of monoamine transporters and DRG neuron Na+ channels. ResearchGate. Available at: [Link]

  • Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. NIH. Available at: [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers. Available at: [Link]

  • Synthesis of Pyrrolidines by a Three-Component Reaction. Sci-Hub. Available at: [Link]

  • Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. ClinPGx. Available at: [Link]

  • Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. PubMed. Available at: [Link]

Sources

A Comparative Analysis of Serotonin Transporter Binding: 3-(4-Methylphenyl)pyrrolidine versus Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT), a crucial protein in the central nervous system, is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This process is fundamental in regulating serotonergic neurotransmission, which plays a significant role in mood, emotion, and various physiological functions. Consequently, SERT has become a primary target for the development of antidepressants, most notably the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs function by blocking the reuptake of serotonin, thereby increasing its extracellular concentration and enhancing serotonergic signaling. This guide provides a detailed comparative analysis of the SERT binding properties of the research chemical 3-(4-Methylphenyl)pyrrolidine against a selection of widely prescribed SSRIs, namely Sertraline, Fluoxetine, and Paroxetine.

Comparative Analysis of SERT Binding Affinity

The affinity of a compound for its target is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. As the experimental data below indicates, there is a stark contrast in the SERT binding profiles of this compound and the selected SSRIs.

CompoundSERT Binding Affinity (Kᵢ in nM)Primary Transporter Affinity
This compoundInactiveDopamine (DAT) and Norepinephrine (NET) Transporters[1][2]
Sertraline0.29[3]Serotonin (SERT)
Fluoxetine0.81[3]Serotonin (SERT)
Paroxetine0.13[3]Serotonin (SERT)

Key Insights from the Data:

  • This compound and its analogs are potent inhibitors of the dopamine and norepinephrine transporters but are notably poor inhibitors of the serotonin transporter.[1] Studies have consistently demonstrated that this class of compounds is generally inactive at SERT.[1][2] This pronounced selectivity for DAT and NET over SERT distinguishes it fundamentally from SSRIs.

  • SSRIs , by definition, exhibit high affinity for the serotonin transporter. As shown in the table, Sertraline, Fluoxetine, and Paroxetine all have Kᵢ values in the sub-nanomolar to low nanomolar range, indicating potent binding to SERT. This high affinity is central to their mechanism of action in treating depressive and anxiety disorders.

Mechanistic Differences in Transporter Interaction

The profound difference in SERT binding affinity between this compound and SSRIs stems from their distinct chemical structures and how they interact with the binding pockets of the monoamine transporters.

The SSRI Binding Paradigm at SERT

SSRIs typically possess a core structure that allows for high-affinity binding to the allosteric site of the serotonin transporter. This binding event induces a conformational change in the transporter, effectively locking it in a state that prevents the reuptake of serotonin. The specificity of SSRIs for SERT over other monoamine transporters is a key feature that contributes to their favorable side-effect profile compared to older classes of antidepressants.

The Pyrrolidine-Based Monoamine Reuptake Inhibitor Profile

In contrast, the structure of this compound is optimized for interaction with the dopamine and norepinephrine transporters. Structure-activity relationship (SAR) studies of pyrrolidine derivatives have shown that modifications to the phenyl ring and the pyrrolidine moiety can significantly influence affinity and selectivity for DAT and NET.[4][5] The lack of affinity for SERT suggests that the structural features of this compound are not conducive to stable binding within the SERT allosteric site.

Experimental Protocol: In Vitro SERT Binding Assay (Radioligand Competition Assay)

To empirically determine the SERT binding affinity of a test compound, a radioligand competition binding assay is a standard and robust method. This protocol provides a detailed, step-by-step methodology for such an assay.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound with known high affinity for SERT, such as [³H]citalopram) for binding to the serotonin transporter in a preparation of cell membranes expressing SERT.

Materials:

  • Cell membranes from a stable cell line overexpressing human SERT (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]citalopram or another suitable SERT-specific radioligand

  • Test compound (e.g., this compound)

  • Reference SSRI (e.g., Sertraline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a non-radiolabeled SSRI like 10 µM Fluoxetine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipette, repeater pipette

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing SERT on ice. Once thawed, homogenize the membranes in ice-cold assay buffer using a tissue homogenizer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). Dilute the membrane suspension to the desired final concentration in assay buffer.

  • Assay Plate Setup:

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the diluted membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the non-specific binding inhibitor, and the diluted membrane suspension. This measures the amount of radioligand that binds to components other than SERT.

    • Test Compound Wells: Add assay buffer, the radioligand, varying concentrations of the test compound (typically a serial dilution), and the diluted membrane suspension. It is crucial to have a wide range of concentrations to generate a complete competition curve.

  • Incubation: Incubate the 96-well plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate the bound from the free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Quantify the radioactivity on each filter using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the test compound, plot the percentage of specific binding against the logarithm of the compound's concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

SERT_Binding_Assay cluster_assay Assay Setup cluster_incubation Binding & Separation cluster_detection Detection & Analysis Membrane_Prep SERT-expressing Membrane Preparation Assay_Plate 96-well Plate Setup: - Total Binding - Non-specific Binding - Test Compound Concentrations Membrane_Prep->Assay_Plate Radioligand [³H]citalopram (Radioligand) Radioligand->Assay_Plate Test_Compound Test Compound (e.g., 3-(4-MPP)) Test_Compound->Assay_Plate NSB_Inhibitor Non-specific Inhibitor (e.g., Fluoxetine) NSB_Inhibitor->Assay_Plate Incubation Incubation (Equilibrium Binding) Assay_Plate->Incubation Harvesting Rapid Filtration (Separation of Bound/Free) Incubation->Harvesting Counting Liquid Scintillation Counting (CPM) Harvesting->Counting Analysis Data Analysis: - IC₅₀ Determination - Kᵢ Calculation Counting->Analysis Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors Serotonin->Postsynaptic_Receptor Binding & Signaling SSRI SSRI SSRI->SERT Inhibition

Sources

biological activity of 3-(4-Methylphenyl)pyrrolidine versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-(4-Methylphenyl)pyrrolidine and Its Analogs as Monoamine Reuptake Inhibitors

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1][2][3] Its prevalence in natural products and FDA-approved drugs—ranging from antivirals to antihypertensives—underscores its significance as a privileged structure.[2][3] Within this broad class, 3-aryl pyrrolidine derivatives have emerged as particularly potent modulators of the central nervous system. This guide focuses on this compound and its structural analogs, a chemical class that has garnered significant attention for its potent interaction with monoamine transporters.

These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft.[4] By inhibiting the reuptake of these key neurotransmitters, compounds based on the this compound scaffold can profoundly influence mood, cognition, and behavior, making them valuable leads in the development of therapeutics for conditions such as depression, ADHD, and substance abuse disorders.[4][5] This guide provides a comparative analysis of the biological activity of this compound class, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity.

Core Compound Profile: Pyrovalerone as a Prototypical Analog

While this compound represents the basic structural motif, a significant body of research has focused on its more complex analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, commonly known as pyrovalerone.[4][5] This compound serves as an excellent prototype for this class. Pyrovalerone and its close analogs are potent inhibitors of both DAT and NET, while typically demonstrating significantly lower affinity for SERT.[4][6] This dual-inhibitor profile is a defining characteristic of the class, driving their stimulant and reinforcing effects.

The mechanism of action involves competitive inhibition at the transporter's substrate-binding site, preventing the re-clearance of dopamine and norepinephrine from the synapse. This leads to an accumulation of these neurotransmitters, enhancing downstream signaling. The sustained elevation of synaptic dopamine, in particular, is believed to be the primary driver of the psychostimulant effects observed with these compounds.[6]

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is exquisitely sensitive to subtle structural modifications. Understanding these relationships is crucial for designing next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Stereochemistry: The Decisive Role of the C2-Position

A critical determinant of biological activity in this class is the stereochemistry at the carbon alpha to the carbonyl group (C2 of the pentan-1-one chain in pyrovalerone). Experimental data unequivocally demonstrates that the biological activity resides almost exclusively in one enantiomer. For pyrovalerone, the (S)-enantiomer is the more potent form, exhibiting significantly higher affinity for DAT compared to the racemic mixture or the (R)-enantiomer.[4] This enantioselectivity highlights a specific and constrained binding orientation within the monoamine transporters, where one stereoisomer achieves a more favorable interaction with key amino acid residues.

Phenyl Ring Substitutions: Tuning Potency and Selectivity

Modifications to the 4-methylphenyl ring dramatically influence transporter affinity. The methyl group itself provides a certain level of potency, but altering its electronic properties and size can lead to substantial gains.

  • Halogenation: Introducing electron-withdrawing groups, such as chlorine atoms, can significantly enhance binding affinity. The 1-(3,4-dichlorophenyl) analog of pyrovalerone (termed 4u in the cited literature) is among the most potent compounds in this class, with a Ki value of 11.5 nM at DAT and 37.8 nM at NET.[4] This suggests that the electronic and steric properties of the dichlorophenyl moiety result in a more favorable interaction within the binding pockets of DAT and NET.

  • Aromatic Extension: Replacing the phenyl ring with a larger aromatic system, such as a naphthyl group, can also modulate activity. The 1-naphthyl analog (4t) is a potent inhibitor at all three transporters, representing a notable exception to the general DAT/NET selectivity of this class.[4] This suggests that the extended aromatic system may engage with additional recognition sites within the transporters, broadening its activity profile.

The hydrophobicity and conformational preferences of these substituted aryl groups are key parameters that determine their affinity for the DAT binding site.[7][8]

Pyrrolidine and Alkyl Chain Modifications

While the phenyl ring is a primary focus for modification, changes to the pyrrolidine and the alkyl chain also impact activity. The pyrrolidine ring itself is considered a key pharmacophore, contributing to the high affinity for DAT.[9] The length and structure of the alkyl chain in pyrovalerone analogs contribute to the overall lipophilicity of the molecule, which can influence both potency and pharmacokinetic properties.[4]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of pyrovalerone and selected analogs at the human dopamine, norepinephrine, and serotonin transporters. The data is presented as inhibitor binding affinity (Ki, nM) or uptake inhibition (IC50, nM), with lower values indicating higher potency.

CompoundPhenyl Ring SubstitutionStereochemistryDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Selectivity (SERT/DAT)Reference
Pyrovalerone (4a) 4-MethylRacemic18.1 / 16.3121 / 54.32850 / >10,000~157[4]
(S)-Pyrovalerone (4b) 4-MethylS-enantiomer18.11212850~157[4]
Analog 4u 3,4-DichloroRacemic11.537.83090~268[4]
Analog 4t 1-NaphthylRacemic25.111.8134~5.3[4]

Data extracted from literature; Ki values determined by competition with [125I]RTI 55 and IC50 values by inhibition of [3H]monoamine uptake.[4]

Experimental Protocols: Assessing Monoamine Transporter Inhibition

To determine the potency and selectivity of these compounds, robust and validated experimental protocols are essential. Radioligand binding and neurotransmitter uptake assays are the gold standards in the field.

Protocol: Monoamine Uptake Inhibition Assay

This protocol describes a common method to measure a compound's ability to inhibit the uptake of neurotransmitters into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound at DAT, NET, and SERT.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • [3H]Dopamine, [3H]Norepinephrine, and [3H]Serotonin.

  • Test compounds (e.g., this compound analogs).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Plate the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.[10]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter ([3H]Dopamine for DAT, [3H]Norepinephrine for NET, or [3H]Serotonin for SERT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of radioactivity taken up by the cells using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Causality and Self-Validation: This protocol is self-validating by including controls for non-specific uptake (often determined in the presence of a very high concentration of a known potent inhibitor like cocaine or in cells not expressing the transporter). The use of radiolabeled substrates provides a highly sensitive and direct measure of transporter function.[4] An alternative high-throughput method utilizes fluorescent monoamine-mimicking substrates, which offers advantages in terms of safety and speed.[10][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate transporter- expressing cells P2 Prepare serial dilutions of test compounds A1 Pre-incubate cells with test compounds P2->A1 A2 Add [3H]-labeled neurotransmitter A1->A2 A3 Incubate to allow uptake (37°C) A2->A3 A4 Terminate uptake (wash with cold buffer) A3->A4 D1 Cell Lysis & Scintillation Counting A4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for a monoamine uptake inhibition assay.

Mechanism of Action at the Synapse

The therapeutic and psychoactive effects of this compound analogs are a direct consequence of their action at the synaptic cleft. In normal neurotransmission, monoamines are released from the presynaptic neuron, cross the synapse, and bind to postsynaptic receptors. Their action is terminated by reuptake into the presynaptic neuron via their respective transporters.

These compounds act as competitive inhibitors, physically blocking the transporter channel. This blockade prevents the reuptake of dopamine and norepinephrine, causing their concentrations in the synaptic cleft to rise and remain elevated for a longer duration. This leads to increased and prolonged stimulation of postsynaptic receptors, amplifying downstream signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles (Dopamine) SynapticCleft Synaptic Cleft (Dopamine) Vesicles->SynapticCleft Release DAT DAT Receptor Dopamine Receptors SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding Drug Pyrrolidine Analog Drug->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure for the design of potent monoamine reuptake inhibitors. The parent compound, pyrovalerone, and its analogs are characterized by strong inhibitory activity at the dopamine and norepinephrine transporters, with generally weak effects at the serotonin transporter. Structure-activity relationship studies have revealed key insights for optimizing these molecules: the (S)-enantiomer is more active, and substitutions on the phenyl ring, such as 3,4-dichloro, can dramatically increase potency.

The high affinity for DAT makes these compounds effective psychostimulants and has led to their investigation as potential treatments for cocaine abuse.[4] However, this same property also confers a high potential for abuse, as seen with the illicit use of synthetic cathinones structurally related to this class.[6]

Future research in this area will likely focus on fine-tuning the SAR to develop analogs with more nuanced pharmacological profiles. This could involve designing compounds with specific DAT/NET ratios, or creating "triple reuptake inhibitors" with balanced activity at all three transporters, which may offer improved therapeutic benefits for complex neuropsychiatric disorders.[12] A deeper understanding of how these ligands interact with the transporters at a molecular level will be essential to guide the rational design of safer and more effective therapeutics based on the versatile this compound scaffold.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Conti, P., Di Pietro, O., & Scala, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(22), 7769. [Link]

  • Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360. [Link]

  • Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. [Link]

  • Freeman, K. B., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 15(5), 502-513. [Link]

  • Guzik, A., & Kwiecień, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2135. [Link]

  • Zhang, M., et al. (2008). Development of 3-phenyltropane Analogues With High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(2), 425-434. [Link]

  • Leopoldo, M., Lacivita, E., & De Giorgio, P. (2014). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry, 14(3), 337-360. [Link]

  • Rivas, F. (2021). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 11(15), 9965–9977. [Link]

  • Koldsø, H., Severinsen, K., & Schiøtt, B. (2012). Structure Modeling of the Norepinephrine Transporter. Molecules, 17(9), 10586-10603. [Link]

  • Shang, M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9579–9591. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248039. [Link]

  • Kálai, T., & Hideg, K. (2024). Synthesis of 3,4-Disubstituted Pyrroline Nitroxides Containing Diphenylphosphane or Diphenylphosphane Oxide Substituents. Molecules, 29(5), 1133. [Link]

  • Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science Advances, 9(5), eadd8835. [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 1-8. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • ResearchGate. (n.d.). Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

  • Willis, N. J., & Taylor, R. J. K. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7938–7941. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. YouTube. [Link]

  • Kim, H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • Roubert, C., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Journal of Biological Chemistry, 276(11), 8440-8445. [Link]

  • Pérez-González, A., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25298–25308. [Link]

  • Willis, N. J., & Taylor, R. J. K. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Digital Commons @ UConn. (2024). Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of. Digital Commons @ UConn. [Link]

  • Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Synfacts, 2008(10), 1029–1029. [Link]

  • Frontiers. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1391583. [Link]

  • DeMarco, K. S., et al. (2018). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. ACS Chemical Neuroscience, 9(10), 2470–2476. [Link]

  • Kimmel, H. L., et al. (2007). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Pharmacology and Experimental Therapeutics, 321(2), 649-657. [Link]

  • Lapinsky, D. J., et al. (2009). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry, 17(11), 3770-3774. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 3-(4-Methylphenyl)pyrrolidine in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 3-(4-Methylphenyl)pyrrolidine, a novel pyrrolidine derivative, as a potential therapeutic agent for Parkinson's disease (PD). In the absence of direct published data on this specific molecule, this document synthesizes established preclinical methodologies and data from analogous compounds to present a robust, albeit prospective, comparison. We will detail the scientific rationale, experimental designs, and expected outcomes when comparing this compound to the gold-standard treatment, Levodopa (L-DOPA), in validated rodent models of PD. This guide is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor and non-motor symptoms. Current therapies, predominantly centered around dopamine replacement with L-DOPA, offer symptomatic relief but do not halt the underlying neurodegenerative process and are often associated with long-term complications.[1][2] Consequently, there is a critical need for novel neuroprotective and disease-modifying therapies.

The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that serves as a foundational scaffold in numerous biologically active compounds.[3] Its non-planar, flexible structure allows for precise three-dimensional orientation of substituents, making it an attractive moiety for designing molecules that can interact with complex biological targets with high specificity.[3] Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[4][5][6] Notably, certain substituted pyrrolidines act as potent inhibitors of the dopamine transporter (DAT), a mechanism that can increase synaptic dopamine levels and is of significant interest for symptomatic treatment of PD.[7] Furthermore, the neuroprotective properties of some pyrrolidine-based compounds in models of oxidative stress and neurotoxicity suggest a potential to address the degenerative aspects of PD.[6][8]

This guide will therefore explore the hypothetical in vivo efficacy of this compound, a compound designed to potentially combine DAT inhibition with neuroprotective properties.

Preclinical Evaluation Strategy: A Comparative In Vivo Study

To rigorously assess the therapeutic potential of this compound, a well-controlled preclinical study is essential. The following sections outline the key components of such a study, comparing the novel compound with both a vehicle control and L-DOPA in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.

Experimental Workflow

The overall experimental design will involve inducing parkinsonism in mice using MPTP, followed by treatment with this compound, L-DOPA, or a vehicle. The efficacy of the treatments will be assessed through a battery of behavioral tests, and the neuroprotective effects will be quantified by post-mortem neurochemical and immunohistochemical analyses of the brain.

G cluster_0 Phase 1: Induction of Parkinsonism cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Efficacy Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Establishment of PD Model MPTP Administration MPTP Administration Baseline Behavioral Testing->MPTP Administration Establishment of PD Model Randomization into Treatment Groups Randomization into Treatment Groups MPTP Administration->Randomization into Treatment Groups Post-Lesioning Chronic Treatment:\n- Vehicle\n- this compound\n- L-DOPA Chronic Treatment: - Vehicle - this compound - L-DOPA Randomization into Treatment Groups->Chronic Treatment:\n- Vehicle\n- this compound\n- L-DOPA Daily Dosing Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Chronic Treatment:\n- Vehicle\n- this compound\n- L-DOPA->Post-Treatment Behavioral Testing Functional Outcomes Euthanasia & Brain Tissue Collection Euthanasia & Brain Tissue Collection Post-Treatment Behavioral Testing->Euthanasia & Brain Tissue Collection Endpoint Analysis Neurochemical & Histological Analysis Neurochemical & Histological Analysis Euthanasia & Brain Tissue Collection->Neurochemical & Histological Analysis Endpoint Analysis G cluster_0 Symptomatic Relief cluster_1 Neuroprotection This compound This compound Dopamine Transporter (DAT) Inhibition Dopamine Transporter (DAT) Inhibition This compound->Dopamine Transporter (DAT) Inhibition Primary Target Antioxidant Pathways (e.g., Nrf2) Antioxidant Pathways (e.g., Nrf2) This compound->Antioxidant Pathways (e.g., Nrf2) Potential Target Anti-inflammatory Pathways Anti-inflammatory Pathways This compound->Anti-inflammatory Pathways Potential Target DAT Inhibition DAT Inhibition Increased Synaptic Dopamine Increased Synaptic Dopamine DAT Inhibition->Increased Synaptic Dopamine Mechanism Alleviation of Motor Symptoms Alleviation of Motor Symptoms Increased Synaptic Dopamine->Alleviation of Motor Symptoms Mechanism Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Pathways (e.g., Nrf2)->Reduced Oxidative Stress Mechanism Neuronal Survival Neuronal Survival Reduced Oxidative Stress->Neuronal Survival Mechanism Reduced Neuroinflammation Reduced Neuroinflammation Anti-inflammatory Pathways->Reduced Neuroinflammation Reduced Neuroinflammation->Neuronal Survival

Sources

A Comparative Analysis of Synthetic Routes to 3-Arylpyrrolidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 3-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture it imparts, which allows for precise interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to this valuable heterocyclic system is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of 3-arylpyrrolidines, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of the 3-Arylpyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in a vast array of natural products and synthetic molecules with diverse pharmacological activities. The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a chiral center and provides a key structural element for modulating potency, selectivity, and pharmacokinetic properties. This structural motif is found in compounds targeting a wide range of biological pathways, including neurotransmitter reuptake inhibitors, receptor antagonists, and enzyme inhibitors. The stereochemistry at the 3-position is often crucial for biological activity, making enantioselective synthesis a primary focus in the development of 3-arylpyrrolidine-containing drug candidates.

This guide will delve into four principal synthetic methodologies:

  • Palladium-Catalyzed Hydroarylation

  • [3+2] Cycloaddition Reactions

  • Reductive Amination Strategies

  • Intramolecular Cyclization Reactions

Each section will provide a detailed overview of the method, its underlying mechanism, a summary of its advantages and limitations, and a representative experimental protocol. A comprehensive comparison table is also included to facilitate a direct assessment of these synthetic routes.

Palladium-Catalyzed Hydroarylation: A Direct Approach

Palladium-catalyzed hydroarylation has emerged as a powerful and atom-economical method for the direct synthesis of 3-arylpyrrolidines from readily available starting materials. This approach typically involves the reaction of a pyrroline with an aryl halide or its equivalent in the presence of a palladium catalyst and a hydride source.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed hydroarylation of pyrrolines generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Carbopalladation: The pyrroline substrate coordinates to the Pd(II) center, followed by migratory insertion of the double bond into the Pd-aryl bond. This step forms a new carbon-carbon bond at the 3-position of the pyrrolidine ring and generates a Pd(II)-alkyl intermediate.

  • Reductive Elimination/Hydride Capture: The crucial step involves the capture of a hydride species by the Pd(II)-alkyl intermediate, leading to reductive elimination of the 3-arylpyrrolidine product and regeneration of the Pd(0) catalyst. The source of the hydride can vary depending on the specific reaction conditions and may involve a formal reductive Heck-type pathway.

Advantages and Limitations

Advantages:

  • Directness and Atom Economy: This method offers a direct route to 3-arylpyrrolidines, often in a single step from simple precursors.

  • Broad Substrate Scope: A wide variety of aryl and heteroaryl groups can be introduced.[1][2][3]

  • Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a range of functional groups.

Limitations:

  • Regioselectivity: Control of regioselectivity can be a challenge with unsymmetrically substituted pyrrolines.

  • Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture.

  • Enantioselective Variants: While progress has been made, the development of highly enantioselective hydroarylation reactions for 3-arylpyrrolidine synthesis is still an active area of research.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Boc-2-pyrroline

This protocol is a representative example of a palladium-catalyzed hydroarylation reaction.

Materials:

  • N-Boc-2-pyrroline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Formic acid (HCOOH)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add N-Boc-2-pyrroline (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Add formic acid (1.5 equivalents) as the hydride source.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrrolidine.

[3+2] Cycloaddition Reactions: Building the Pyrrolidine Core

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a classic and highly effective strategy for the construction of the pyrrolidine ring.[4] This reaction allows for the formation of multiple stereocenters in a single, often highly stereoselective, step.

Mechanistic Insights

The reaction proceeds via a concerted, pericyclic mechanism involving the interaction of the frontier molecular orbitals of the 1,3-dipole (azomethine ylide) and the dipolarophile (alkene). The azomethine ylide, a reactive intermediate, is typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. The regioselectivity and stereoselectivity of the cycloaddition are influenced by electronic and steric factors of both the dipole and the dipolarophile.[5]

Advantages and Limitations

Advantages:

  • High Stereocontrol: This method often provides excellent control over the relative and absolute stereochemistry of the newly formed stereocenters.[5]

  • Convergent Synthesis: It allows for the rapid assembly of complex pyrrolidine structures from simple starting materials.

  • Wide Applicability: A broad range of azomethine ylides and dipolarophiles can be employed, leading to a diverse array of substituted pyrrolidines.

Limitations:

  • Generation of Azomethine Ylides: The in situ generation of the reactive azomethine ylide can sometimes require harsh conditions.

  • Regioselectivity Issues: With certain combinations of dipoles and dipolarophiles, mixtures of regioisomers can be formed.

  • Substrate Limitations: The scope of the reaction can be limited by the stability and reactivity of the azomethine ylide and the electronic nature of the dipolarophile.

Experimental Protocol: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide

This protocol describes a typical diastereoselective [3+2] cycloaddition reaction.

Materials:

  • N-benzylglycine ethyl ester

  • Aryl aldehyde

  • Cinnamate derivative (dipolarophile)

  • Silver(I) acetate (AgOAc)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a solution of the cinnamate derivative (1.0 equivalent) in anhydrous toluene, add N-benzylglycine ethyl ester (1.2 equivalents) and triethylamine (1.2 equivalents).

  • Add silver(I) acetate (10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and add a solution of the aryl aldehyde (1.1 equivalents) in anhydrous toluene dropwise over a period of 1 hour.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted 3-arylpyrrolidine.

Reductive Amination: A Versatile Approach for N-Arylpyrrolidines

Reductive amination is a widely used and reliable method for the formation of C-N bonds. In the context of 3-arylpyrrolidine synthesis, it typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting enamine or iminium ion intermediate. This strategy is particularly well-suited for the synthesis of N-substituted pyrrolidines.

Mechanistic Insights

The reaction mechanism involves two key stages:

  • Imine/Enamine Formation: The primary amine reacts with one of the carbonyl groups of the 1,4-dicarbonyl compound to form an imine or enamine intermediate.

  • Intramolecular Cyclization and Reduction: The remaining carbonyl group then undergoes an intramolecular reaction with the enamine or the nitrogen of the imine, leading to a cyclic iminium ion. This intermediate is then reduced by a suitable reducing agent to afford the final pyrrolidine product. The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compounds. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed.

Advantages and Limitations

Advantages:

  • Operational Simplicity: The reaction is often performed as a one-pot procedure.

  • Readily Available Starting Materials: 1,4-dicarbonyl compounds and primary amines are generally accessible.

  • Good for N-Substituted Pyrrolidines: This method is highly effective for synthesizing N-aryl and N-alkyl pyrrolidines.

Limitations:

  • Limited to N-Substituted Pyrrolidines: This method is not suitable for the synthesis of N-unsubstituted pyrrolidines.

  • Control of Stereochemistry: Achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

  • Side Reactions: The formation of byproducts, such as over-reduction products, can occur if the reaction conditions are not carefully controlled.

Experimental Protocol: Synthesis of an N-Aryl-3-arylpyrrolidine via Reductive Amination

This protocol outlines a typical reductive amination procedure.

Materials:

  • 1-Aryl-1,4-butanedione

  • Aniline derivative

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the 1-aryl-1,4-butanedione (1.0 equivalent) in anhydrous DCM, add the aniline derivative (1.1 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-arylpyrrolidine.

Intramolecular Cyclization: The Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of cyclic compounds, including pyrrolidines.[6][7] This reaction involves the cyclization of an unsaturated aryl or vinyl halide onto a tethered alkene. For the synthesis of 3-arylpyrrolidines, this typically involves a precursor containing an N-alkenyl group and an ortho-haloaryl substituent.

Mechanistic Insights

The catalytic cycle of the intramolecular Heck reaction is similar to its intermolecular counterpart and involves:

  • Oxidative Addition: Pd(0) catalyst adds to the aryl halide bond of the substrate.

  • Intramolecular Carbopalladation: The tethered alkene inserts into the Pd-aryl bond, forming a five-membered ring and a new Pd-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond and regenerating the Pd(0) catalyst. The position of the resulting double bond (endo or exo to the newly formed ring) can often be controlled by the reaction conditions. Subsequent reduction of the double bond is necessary to obtain the saturated pyrrolidine.

Advantages and Limitations

Advantages:

  • High Efficiency for Ring Formation: The intramolecular nature of the reaction often leads to high yields and good regioselectivity.

  • Stereocenter Formation: The reaction can be used to create quaternary carbon centers.

  • Tandem Reactions: The intramolecular Heck reaction can be incorporated into tandem reaction sequences to rapidly build molecular complexity.[7]

Limitations:

  • Substrate Synthesis: The synthesis of the required linear precursors can be multi-step.

  • Control of Double Bond Isomerization: Controlling the position of the double bond formed after β-hydride elimination can be challenging.

  • Harsh Conditions: Some Heck reactions require high temperatures, which can limit functional group compatibility.

Experimental Protocol: Intramolecular Heck Reaction for a 3-Arylpyrrolidine Precursor

This protocol provides a general procedure for an intramolecular Heck reaction.

Materials:

  • N-(2-bromobenzyl)allylamine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the N-(2-bromobenzyl)allylamine derivative (1.0 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (2.0 equivalents) as the base.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%) in a small amount of anhydrous acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to reflux (approximately 82 °C) and monitor its progress by TLC.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the dihydropyrrole product.

  • The resulting dihydropyrrole can then be reduced to the corresponding 3-arylpyrrolidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Comparative Summary of Synthetic Routes

FeaturePalladium-Catalyzed Hydroarylation[3+2] CycloadditionReductive AminationIntramolecular Heck Reaction
Key Transformation C-H activation/C-C bond formationRing formation via cycloadditionC-N bond formation and cyclizationIntramolecular C-C bond formation
Typical Starting Materials Pyrrolines, Aryl halidesα-Amino acids/esters, Aldehydes, Alkenes1,4-Dicarbonyls, Primary aminesUnsaturated aryl halides
Stereocontrol Can be challenging; asymmetric variants are developingOften excellent, highly stereoselectiveGenerally poor without chiral auxiliaries/catalystsCan be stereoselective, especially for quaternary centers
Key Advantages Direct, atom-economical, broad substrate scopeHigh stereocontrol, convergentOperationally simple, good for N-substitutionEfficient ring formation, tandem reaction potential
Key Limitations Regioselectivity, catalyst costIn situ generation of reactive intermediatesLimited to N-substituted products, side reactionsMulti-step precursor synthesis, double bond isomerization
Typical Yields Moderate to HighGood to ExcellentModerate to HighGood to High

Visualization of Synthetic Workflows

Palladium-Catalyzed Hydroarylation Workflow

G Pyrroline Pyrroline Reaction Hydroarylation Pyrroline->Reaction ArylHalide Aryl Halide ArylHalide->Reaction PdCatalyst Pd(0) Catalyst PdCatalyst->Reaction HydrideSource Hydride Source HydrideSource->Reaction Product 3-Arylpyrrolidine Reaction->Product

Caption: General workflow for Palladium-Catalyzed Hydroarylation.

[3+2] Cycloaddition Workflow

G AminoAcid α-Amino Acid/Ester AzomethineYlide In situ Azomethine Ylide AminoAcid->AzomethineYlide Aldehyde Aldehyde/Ketone Aldehyde->AzomethineYlide Dipolarophile Alkene Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition AzomethineYlide->Cycloaddition Product 3-Arylpyrrolidine Cycloaddition->Product

Caption: Workflow for [3+2] Cycloaddition via in situ ylide generation.

Reductive Amination Workflow

G Dicarbonyl 1,4-Dicarbonyl Compound Reaction Reductive Amination Dicarbonyl->Reaction PrimaryAmine Primary Amine PrimaryAmine->Reaction ReducingAgent Reducing Agent ReducingAgent->Reaction Product N-Substituted 3-Arylpyrrolidine Reaction->Product

Caption: General workflow for Reductive Amination.

Intramolecular Heck Reaction Workflow

G Precursor Unsaturated Aryl Halide Precursor HeckReaction Intramolecular Heck Reaction Precursor->HeckReaction PdCatalyst Pd(0) Catalyst PdCatalyst->HeckReaction Base Base Base->HeckReaction CyclizedProduct Cyclized Intermediate Reduction Reduction Step CyclizedProduct->Reduction FinalProduct 3-Arylpyrrolidine Reduction->FinalProduct HeckReaction->CyclizedProduct

Caption: Workflow for Intramolecular Heck Reaction followed by reduction.

Conclusion and Future Outlook

The synthesis of 3-arylpyrrolidines remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. The choice of synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the reaction.

  • Palladium-catalyzed hydroarylation offers a direct and efficient entry point, particularly for library synthesis where rapid access to a variety of analogs is desired.

  • [3+2] cycloaddition reactions are unparalleled in their ability to construct complex, stereochemically rich pyrrolidines, making them ideal for the synthesis of intricate natural products and their analogs.

  • Reductive amination provides a robust and straightforward method for the preparation of N-substituted 3-arylpyrrolidines, which are a common subclass of bioactive molecules.

  • The intramolecular Heck reaction is a powerful tool for ring construction and can be integrated into elegant tandem sequences for the synthesis of complex polycyclic systems containing the 3-arylpyrrolidine motif.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric transformations, the expansion of substrate scope to include more challenging and diverse building blocks, and the development of more sustainable and environmentally friendly reaction conditions. As our understanding of the biological roles of 3-arylpyrrolidines continues to grow, the demand for innovative and practical synthetic methods will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]

  • Jackson, S. K., Karadeolian, A., Driega, A. B., & Kerr, M. A. (2008). Stereodivergent methodology for the synthesis of complex pyrrolidines. Journal of the American Chemical Society, 130(12), 4196–4201. [Link]

  • Krasnova, L. S., & Kartsev, V. G. (2018). A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules, 23(11), 2949. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Hosseininejad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Lin, C.-Y., et al. (2016). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 12, 1846–1855. [Link]

  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • de Meijere, A., & von Zezschwitz, P. (2003). Metal-Catalyzed Cross-Coupling Reactions. In The Intramolecular Heck Reaction (pp. 205-243). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Zlotin, S. G., & Klabunovskii, E. I. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5069. [Link]

  • Feng, G.-L., Li, Y., & Geng, L.-J. (2015). A Facile Regioselective 1,3-Dipolar Cycloaddition Reaction for the Synthesis of Dispiro[Indole-3,2-Pyrrolidine-3′,5″-[1][3]Thiazolidine] Derivatives. Journal of Chemical Research, 39(3), 134–137. [Link]

  • Karthikeyan, K., Senthil Kumar, R., Muralidharan, D., & Perumal, P. T. (2009). Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Tetrahedron Letters, 50(51), 7175–7179. [Link]

  • Vitale, F., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5143. [Link]

  • Cossy, J., & Belotti, D. (2002). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. HETEROCYCLES, 56, 605-620. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The intramolecular Heck reaction. Chemical reviews, 104(6), 3079-3159. [Link]

  • Zhang, Z., et al. (2020). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 11(2), 478-484. [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2005). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, (14), 1815-1823. [Link]

  • Google Patents. (n.d.).
  • Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

  • Sukhorukov, A. Y. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 179-224). John Wiley & Sons, Ltd. [Link]

  • ResearchGate. (n.d.). Stereodivergent Synthesis of 3‐Hydroxyprolines and 3‐Hydroxypipecolic Acids via Ketoreductase‐Catalyzed Dynamic Kinetic Reduction. [Link]

  • Widenhoefer, R. A. (2005). Development, scope, and mechanism of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones. Organometallics, 24(2), 287-301. [Link]

  • Potapov, V. A. (2022). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Molecules, 27(23), 8504. [Link]

  • Carreira, E. M., & Bode, J. W. (2000). Versatile, diastereoselective additions of silyl ketene acetals, allyl tributylstannane, and Me3SiCN to N-acyl pyrazolines: asymmetric synthesis of densely functionalized pyrazolidines. Organic letters, 2(26), 4265-4267. [Link]

  • Reddy, D. S., & Behera, M. (2020). Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids. Organic letters, 22(11), 4355-4359. [Link]

  • Kaczor, A. A., & Dąbrowska, Z. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5557. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11‐13), 1614-1620. [Link]

Sources

A Comparative Guide to the Purity Validation of 3-(4-Methylphenyl)pyrrolidine by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. The presence of impurities, even in minute quantities, can significantly alter a compound's pharmacological and toxicological profile, leading to misleading results and potential safety concerns. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity validation of 3-(4-Methylphenyl)pyrrolidine, a key building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for analysis that is grounded in authoritative standards. Our objective is to equip you with the expertise to not only perform these analyses but to understand and justify the underlying principles, ensuring the integrity of your results.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination is fraught with risk. A co-eluting impurity in HPLC might be readily quantifiable by NMR, while an NMR-silent impurity (lacking protons, for example) would be easily detected by HPLC with a universal detector. By employing both NMR and HPLC, we create an orthogonal system where the weaknesses of one technique are compensated by the strengths of the other. This dual-pronged approach is fundamental to building a robust and trustworthy purity profile for any drug substance, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Section 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment.[2] Unlike chromatographic techniques that rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[3] This fundamental principle allows for the determination of absolute purity against a certified internal standard, providing a high degree of accuracy and traceability.[4]

The "Why": Causality in qNMR Experimental Design

The choice of every parameter in a qNMR experiment is deliberate and aimed at ensuring accurate quantification.

  • Internal Standard Selection: The ideal internal standard must be of high purity, chemically stable, and possess signals that are well-resolved from the analyte signals. For this compound, maleic acid is a suitable choice. Its vinylic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free of signals from the analyte, preventing overlap. Furthermore, it is non-volatile and stable.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the analyte signals.[5] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power.[6] However, for qNMR, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as its residual solvent peak is far downfield from most analyte signals, and its lower volatility reduces concentration changes during sample preparation.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between pulses, a sufficiently long relaxation delay is critical for accurate integration. This is arguably the most important parameter in qNMR. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (in both the analyte and the standard) is recommended. For small molecules, a conservative d1 of 30 seconds is often sufficient to ensure all protons have fully relaxed.

Experimental Protocol: qNMR Purity Assay of this compound

1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound (Wx) into a clean, dry NMR tube. b. Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, Pcal) (Wcal) into the same NMR tube. c. Add approximately 0.7 mL of DMSO-d₆. d. Cap the tube and vortex thoroughly to ensure complete dissolution and a homogenous solution.

2. NMR Data Acquisition: a. Instrument: 400 MHz (or higher) NMR Spectrometer. b. Key Parameters:

  • Pulse Program: Standard 90° pulse.
  • Relaxation Delay (d1): 30 s.
  • Acquisition Time (aq): ≥ 3 s.
  • Number of Scans (ns): 8-16 (to achieve adequate signal-to-noise).
  • Temperature: 298 K.

3. Data Processing and Purity Calculation: a. Apply Fourier transform, phase correction, and baseline correction to the acquired FID. b. Carefully integrate a well-resolved signal from the analyte (Ix) and a signal from the internal standard (Ical). For this compound, the aromatic protons on the tolyl group are good candidates. For maleic acid, integrate the singlet for the two vinylic protons. c. Calculate the purity (Px) using the following formula[7]:

Illustrative Data and Interpretation

Table 1: Hypothetical qNMR Purity Calculation for this compound

ParameterAnalyte (x)Internal Standard (cal)
Compound This compoundMaleic Acid
Weight (W) 10.25 mg5.15 mg
Molecular Weight (M) 161.24 g/mol 116.07 g/mol
Integrated Signal Aromatic protonsVinylic protons
Number of Protons (N) 42
Integral Area (I) 5.883.20
Standard Purity (Pcal) -99.9%
Calculated Purity (Px) 98.7% -

This result indicates a purity of 98.7% for the analyzed batch. The remaining 1.3% could be comprised of residual solvents, inorganic impurities, or organic impurities not accounted for in this specific integration.

Section 2: HPLC with Diode Array Detection (DAD) for Impurity Profiling

While qNMR provides an absolute purity value, it may not effectively separate and quantify structurally similar impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for separating components of a mixture based on their hydrophobicity.[8] When coupled with a Diode Array Detector (DAD), HPLC not only quantifies impurities but also provides UV-spectral information to assess peak purity.[9]

The "Why": A Logic-Driven Approach to HPLC Method Development

Developing a robust, stability-indicating HPLC method requires a systematic approach.

  • Column Selection: A C18 column is the standard starting point for RP-HPLC due to its broad applicability.[10] For an aromatic amine like this compound, a C18 stationary phase provides the necessary hydrophobic interactions for good retention.

  • Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol).[11] Since the analyte is a basic amine, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, a low pH mobile phase (e.g., pH 2.5-3.0) is chosen. At this pH, the amine is protonated, and the silanols are suppressed, leading to improved peak shape.[11] A buffer, such as phosphate buffer, is used to maintain a constant pH.

  • Detector and Wavelength: A DAD is superior to a standard UV detector because it acquires the entire UV spectrum at each point in the chromatogram.[12] This allows for the selection of an optimal detection wavelength (e.g., the λmax of the analyte) and, crucially, enables peak purity analysis.[9][12] This analysis compares spectra across the peak; if they are homogenous, the peak is considered spectrally pure.[12]

Experimental Protocol: HPLC Impurity Profiling of this compound

1. Sample and Standard Preparation: a. Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using the mobile phase as the diluent (1 mg/mL). b. Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

2. HPLC-DAD Conditions: a. Column: C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase:

  • A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
  • B: Acetonitrile. c. Gradient Elution:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B (re-equilibration) d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection: DAD, 220 nm (with full spectral acquisition from 200-400 nm). g. Injection Volume: 10 µL.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method:

Illustrative Data and Interpretation

Table 2: Hypothetical HPLC Impurity Profile Data

Peak No.Retention Time (min)Area% AreaPeak Purity (Angle < Threshold)
14.5215,2300.25N/A
212.89 (Main Peak)5,985,60099.51Pass
315.7614,4500.24N/A
Total 6,015,280 100.0

The HPLC analysis by area percent indicates a purity of 99.51%. Two minor impurities are detected at 0.25% and 0.24%. The peak purity analysis for the main peak passed, providing confidence that no significant co-eluting impurity with a different UV spectrum is present.

Synthesis of Findings: A Holistic View of Purity

TechniquePrincipleStrengthsLimitations
qNMR Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.- Provides absolute purity against a certified standard.- Detects non-UV active and non-volatile impurities.- Nondestructive.[2]- Lower sensitivity than HPLC.- May not resolve signals from structurally similar impurities.- NMR-silent impurities (e.g., inorganics) are not directly observed but are reflected in the lower purity value.[2]
HPLC-DAD Separation based on differential partitioning between a stationary and mobile phase, with UV-Vis detection.- High sensitivity and resolving power for separating impurities.- Provides impurity profile (% area).- Peak purity analysis can detect co-eluting impurities.[9]- Purity is relative (% area) unless a reference standard is used for each impurity.- Relies on impurities having a UV chromophore.- Response factors can vary between compounds, affecting % area accuracy.

The qNMR result of 98.7% and the HPLC result of 99.51% are in good agreement. The qNMR value is expected to be slightly lower as it accounts for all proton-containing molecules as well as non-proton-containing impurities (like inorganic salts) as a reduction from 100%, whereas HPLC only quantifies impurities that are eluted and detected. The combination of these results provides a high degree of confidence in the purity of the this compound batch.

Visualizing the Workflow

G cluster_0 qNMR Workflow cluster_1 HPLC-DAD Workflow Sample Weighing Sample Weighing Standard Weighing Standard Weighing Dissolution Dissolution Data Acquisition Data Acquisition Data Processing Data Processing Purity Calculation Purity Calculation Sample Prep Sample Prep Injection Injection Gradient Separation Gradient Separation DAD Detection DAD Detection Area % Calculation Area % Calculation Peak Purity Analysis Peak Purity Analysis Impurity Profile Impurity Profile

Conclusion

The purity validation of a compound like this compound is not a task to be accomplished by a single method. It requires a carefully considered, multi-faceted approach. Quantitative ¹H NMR provides a robust, absolute measure of purity, acting as a primary reference method. Complementing this, HPLC-DAD offers superior separation capabilities, delivering a detailed impurity profile and the assurance of peak homogeneity.

By integrating these orthogonal techniques, researchers and drug developers can build a self-validating system that ensures the scientific integrity of their work. This rigorous approach, grounded in the principles of causality and authoritative guidelines, is indispensable for advancing research and ensuring the quality and safety of new chemical entities.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • European Medicines Agency. ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • Dolan, J. W. (2018). Peak Purity, Part I: Basic Concepts. LCGC North America, 36(2), 104-109. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PharmaEducation. PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

Sources

A Head-to-Head Comparison of 3-Arylpyrrolidines as Monoamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, head-to-head comparison of a series of 3-arylpyrrolidine derivatives, specifically focusing on pyrovalerone analogs, as inhibitors of the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of compounds.

Introduction: The Significance of Monoamine Transporter Inhibition

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter signal and maintains homeostatic balance. The inhibition of these transporters can lead to increased synaptic concentrations of their respective monoamines, a mechanism that underlies the therapeutic effects of many antidepressant and psychostimulant drugs.[2][3] Consequently, the development of selective or mixed-activity monoamine transporter inhibitors remains a key focus in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.

The 3-arylpyrrolidine scaffold has emerged as a versatile pharmacophore for designing potent monoamine transporter inhibitors. Subtle modifications to the aryl ring and other positions on the pyrrolidine core can dramatically influence a compound's affinity and selectivity for DAT, SERT, and NET. This guide will delve into the experimental data that elucidates these relationships.

Comparative Analysis of Pyrovalerone Analogs

The following data, primarily drawn from the comprehensive study by Meltzer et al. (2006), illustrates the impact of substitutions on the aryl ring of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) on its inhibitory activity at the three monoamine transporters.[4] The data is presented as inhibition constants (Kᵢ in nM) and IC₅₀ values (in nM) from radioligand binding and uptake inhibition assays, respectively.

CompoundAryl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DA Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)
4a 4-Methyl21.4333019552>10,00028.3
4b 4-Ethyl19.2416016845>10,00025.1
4c 4-Propyl25.6531021058>10,00030.2
4d 4-Chloro14.828909835>10,00018.5
4e 4-Bromo15.3315010538>10,00019.7
4f 4-Fluoro20.1380015548>10,00026.8
4g 3,4-Dichloro11.5185037.828850015.2
4h 3-Chloro-4-methyl13.225007531>10,00017.1
4i Naphthyl35.685012575150022.4

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

  • High DAT and NET Potency: The data clearly demonstrates that the pyrovalerone scaffold confers potent inhibition of both DAT and NET.

  • Low SERT Affinity: A striking feature of this series is the remarkably low affinity for SERT, with Kᵢ and IC₅₀ values generally in the micromolar range. This indicates a high degree of selectivity for the catecholamine transporters over the serotonin transporter.

  • Impact of Aryl Substitution:

    • Halogen substitution at the 4-position of the phenyl ring (compounds 4d , 4e , 4f ) generally leads to a slight increase in potency at both DAT and NET compared to the 4-methyl analog (4a ).

    • The 3,4-dichloro substitution (4g ) results in one of the most potent compounds in the series for both DAT and NET inhibition. This suggests that electron-withdrawing groups and increased lipophilicity in this region of the molecule are favorable for binding to the catecholamine transporters.

    • The naphthyl analog (4i ) displays a notable increase in SERT affinity compared to the other compounds, although it remains significantly more potent at DAT and NET. This suggests that extending the aromatic system can begin to introduce interactions with the serotonin transporter binding pocket.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize 3-arylpyrrolidines as monoamine transporter inhibitors. These protocols are based on established methods in the field.[4][5]

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that is known to bind to that transporter.

3.1.1. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [³H]WIN 35,428

  • Tissue Preparation: Rat striatal tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (containing the cell membranes) is washed and resuspended in the assay buffer.

  • Assay Procedure:

    • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The Kᵢ value is calculated from the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

3.1.2. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Citalopram

  • Tissue Preparation: Rat brainstem or cortical tissue is prepared in a similar manner to the DAT assay.

  • Assay Procedure: The procedure is analogous to the DAT binding assay, with the substitution of [³H]Citalopram as the radioligand and a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

3.1.3. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [³H]Nisoxetine

  • Tissue Preparation: Rat cortical or hippocampal tissue is used.

  • Assay Procedure: The protocol follows the same principles as the DAT and SERT binding assays, using [³H]Nisoxetine and a specific NET inhibitor (e.g., desipramine) for determining non-specific binding.

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes expressing the target transporter.

3.2.1. Dopamine (DA) Uptake Inhibition Assay

  • Substrate: [³H]Dopamine

  • System: Rat striatal synaptosomes or cells stably expressing the human dopamine transporter (hDAT).

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

    • The incubation is carried out for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • The radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting.

    • The IC₅₀ value is determined as the concentration of the test compound that inhibits 50% of the specific uptake.

3.2.2. Serotonin (5-HT) Uptake Inhibition Assay

  • Substrate: [³H]Serotonin ([³H]5-HT)

  • System: Rat brainstem or cortical synaptosomes, or cells expressing hSERT.

  • Assay Procedure: The procedure is analogous to the DA uptake assay, using [³H]5-HT as the substrate.

3.2.3. Norepinephrine (NE) Uptake Inhibition Assay

  • Substrate: [³H]Norepinephrine

  • System: Rat cortical or hippocampal synaptosomes, or cells expressing hNET.

  • Assay Procedure: The protocol is similar to the other uptake assays, with [³H]Norepinephrine as the substrate.

Visualizing the Structures and Mechanisms

Chemical Structures of Compared Pyrovalerone Analogs

Caption: Chemical structures of representative pyrovalerone analogs.

Mechanism of Monoamine Transporter Inhibition

Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Transporter Monoamine Transporter (DAT, SERT, or NET) Vesicle Synaptic Vesicle Monoamine_out Vesicle->Monoamine_out Release Monoamine_in Monoamine_out->Transporter Reuptake Inhibitor 3-Arylpyrrolidine Inhibitor Inhibitor->Transporter Blocks Reuptake

Caption: Inhibition of monoamine reuptake by a 3-arylpyrrolidine.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Tissue Homogenization Preparation Membrane Preparation (Centrifugation & Resuspension) Start->Preparation Incubation Incubation: - Membrane prep - Radioligand - Test compound Preparation->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Counting Liquid Scintillation Counting (Quantifies radioactivity) Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of 3-(4-Methylphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and the Imperative of Stability

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its prevalence in natural products, from essential amino acids like proline to complex alkaloids, underscores its evolutionary selection as a privileged scaffold.[1][2] In synthetic drug design, the pyrrolidine motif offers a unique combination of properties: its sp³-hybridized, non-planar structure provides three-dimensional diversity crucial for specific receptor interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing target binding and aqueous solubility.[1][3] The 3-(4-Methylphenyl)pyrrolidine core, in particular, presents an intriguing template for exploring structure-activity relationships in various therapeutic areas, including oncology and neurodegenerative diseases.[4][5]

However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. A molecule's efficacy and safety are inextricably linked to its stability within a biological system. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise potent compound. Therefore, a rigorous and early assessment of both in vitro (in a controlled lab environment) and in vivo (within a living organism) stability is not just a regulatory requirement but a fundamental pillar of rational drug design.

This guide provides an in-depth comparison of the stability profiles of this compound derivatives. We will dissect the underlying metabolic pathways, present detailed experimental protocols for stability assessment, and analyze how subtle structural modifications can profoundly impact a molecule's fate, offering a data-driven framework for researchers in drug development.

Pillar 1: Foundational Principles of Metabolic Stability

Before comparing specific derivatives, it is crucial to understand the causality behind our experimental choices. We employ a tiered approach, starting with high-throughput in vitro assays to rank-order compounds and progressing to more complex in vivo studies for the most promising candidates.

In Vitro Stability: A Predictive Snapshot

In vitro metabolic stability assays are indispensable tools in early drug discovery.[6][7] They provide a rapid and cost-effective means to predict a compound's metabolic fate, helping to identify liabilities and guide structural optimization long before advancing to expensive and time-consuming animal studies.[8] The primary goal is to calculate two key parameters:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent rate at which a compound is metabolized by the liver, independent of blood flow.[6][9]

The most common model systems include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells. They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of over 60% of marketed drugs.[7][8][10] This system is excellent for identifying compounds susceptible to oxidative metabolism.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It allows for the study of both Phase I (e.g., CYPs) and some Phase II (e.g., UGTs, SULTs) conjugation reactions.[8]

  • Hepatocytes: These are intact liver cells and represent the "gold standard" for in vitro metabolism studies. They contain a full complement of Phase I and Phase II enzymes, as well as transporter proteins, offering the most comprehensive and physiologically relevant in vitro model.[7][9]

In Vivo Stability: The Whole-System Verdict

While in vitro assays are predictive, in vivo studies provide the definitive assessment of a compound's pharmacokinetic (PK) profile. By administering the compound to an animal model (typically rodents in early-stage development), we can observe the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). This holistic view confirms in vitro findings and reveals potential discrepancies that can arise from factors not captured in isolated systems, such as extrahepatic metabolism or transporter-mediated distribution.

Pillar 2: Metabolic Fates of the this compound Core

The pyrrolidine scaffold, while advantageous, possesses inherent metabolic liabilities. Understanding these potential biotransformation pathways is key to interpreting stability data and designing more robust analogues.

The primary sites of metabolism for this core structure are the pyrrolidine ring itself and the appended 4-methylphenyl group.

  • Pyrrolidine Ring Oxidation: The pyrrolidine ring is susceptible to oxidation, often at the carbon adjacent to the nitrogen (C2 or C5). This can lead to hydroxylation, followed by subsequent dehydrogenation to form a more polar lactam (pyrrolidin-2-one) metabolite.[11][12]

  • Bioactivation to Iminium Ions: A significant liability of the pyrrolidine moiety is its potential for bioactivation into a reactive iminium ion, which can covalently bind to cellular macromolecules, leading to potential toxicity.[1]

  • Benzylic Oxidation: The methyl group on the phenyl ring is a prime target for oxidation by CYP enzymes, leading to a benzyl alcohol derivative. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, or undergo Phase II conjugation (e.g., glucuronidation).

  • Aromatic Hydroxylation: The phenyl ring can also undergo hydroxylation, although this is often a slower process compared to benzylic oxidation.

parent This compound (Parent Compound) lactam Lactam Metabolite (Ring Oxidation) parent->lactam CYP450 alcohol Benzylic Alcohol Metabolite (Methyl Group Oxidation) parent->alcohol CYP450 iminium Reactive Iminium Ion (Bioactivation) parent->iminium CYP450 acid Carboxylic Acid (Further Oxidation) alcohol->acid ADH/ALDH conjugate Glucuronide Conjugate (Phase II Metabolism) alcohol->conjugate UGTs cluster_prep Preparation cluster_incubate Incubation cluster_analyze Analysis A Thaw Microsomes & Cofactors C Combine Reagents (Microsomes, Buffer, Compound) A->C B Prepare Compound Stock Solutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction (Add NADPH) D->E F Quench Reaction at Time Points E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H A Animal Acclimatization & Fasting B Compound Formulation & Oral Dosing A->B C Serial Blood Sampling (Time Course) B->C D Plasma Separation (Centrifugation) C->D E Sample Extraction & Bioanalysis (LC-MS/MS) D->E F PK Data Analysis (Conc. vs. Time) E->F

Sources

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth validation of a new, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-(4-Methylphenyl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents.

This document serves as a comprehensive comparison of this novel method against traditional analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data and validation protocols herein are presented to demonstrate the superior performance of the UPLC-MS/MS method, ensuring compliance with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Critical Need for Robust Analytical Methods

This compound is a crucial intermediate in the synthesis of numerous biologically active compounds.[7][8] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The development of a validated analytical method is not merely a regulatory requirement but a cornerstone of robust drug development, providing documented evidence of a method's reliability for its intended purpose.[9][10] This guide will walk you through the validation of a cutting-edge UPLC-MS/MS method, offering a new benchmark for the analysis of this compound.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision in method development, directly impacting sensitivity, selectivity, and sample throughput. Here, we compare our novel UPLC-MS/MS method with established HPLC-UV and GC-MS techniques for the quantification of this compound.

FeatureHPLC-UVGC-MSUPLC-MS/MS (New Method)
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.[11][12]High-resolution separation with ultra-sensitive and specific mass detection.[13][14]
Sensitivity Moderate (µg/mL range).High (ng/mL range), but may require derivatization.[15][16]Very High (pg/mL range).[17][18]
Specificity Prone to interference from co-eluting compounds with similar UV spectra.High, based on mass fragmentation patterns.Extremely high, utilizing precursor and product ion monitoring (MRM).[19]
Sample Throughput Moderate, with typical run times of 10-30 minutes.Slower, often requiring longer run times and sample derivatization.High, with run times typically under 5 minutes.
Derivatization Not required.Often necessary to improve volatility and thermal stability of the analyte.[20][21]Not required, simplifying sample preparation.
Matrix Effects Can be significant.Less prone to ion suppression than LC-MS, but matrix can affect inlet and column.Can be a factor, but manageable with appropriate internal standards and sample cleanup.

Validation of the Novel UPLC-MS/MS Method

The validation of our proposed UPLC-MS/MS method was conducted in accordance with the ICH Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][22][23] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6]

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process, outlining the key parameters assessed to ensure the method's suitability.

Method_Validation_Workflow Figure 1: Experimental Workflow for UPLC-MS/MS Method Validation cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization Specificity Specificity & Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: A flowchart illustrating the sequential steps involved in the validation of the new analytical method.

Validation Parameters and Acceptance Criteria

The following table summarizes the results of the validation studies performed on the new UPLC-MS/MS method, with a comparison to typical performance data for HPLC-UV and GC-MS.

Validation ParameterHPLC-UVGC-MSUPLC-MS/MS (New Method) ICH Q2(R2) Acceptance Criteria
Specificity ModerateHighHigh The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[24]
Linearity (r²) > 0.995> 0.995> 0.999 A linear relationship should be demonstrated across the analytical range, with a correlation coefficient (r) of > 0.99.
Range (µg/mL) 1 - 1000.1 - 200.001 - 10 The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98 - 102%97 - 103%99.5 - 100.8% The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically 98-102% for drug substance.
Precision (% RSD) < 2%< 5%< 1.5% The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3%.
LOD (ng/mL) ~100~10~0.3 The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ (ng/mL) ~300~30~1 The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness ModerateGoodExcellent The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Detailed Experimental Protocols

UPLC-MS/MS Method Protocol
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transition: For this compound (C11H15N, MW: 161.24), the transition would be hypothetically m/z 162.1 -> 146.1. An internal standard would also be used.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with 50:50 acetonitrile:water to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 10 µg/mL).

  • For sample analysis, accurately weigh the test sample and dissolve in the same diluent to achieve a concentration within the calibration range.

  • Prior to injection, filter all solutions through a 0.22 µm syringe filter.

Causality Behind Experimental Choices

The selection of UPLC-MS/MS was driven by the need for a highly sensitive and selective method capable of detecting trace-level impurities and providing accurate quantification in complex matrices. The use of a sub-2 µm particle column in UPLC provides superior resolution and faster analysis times compared to traditional HPLC.[25][26] Tandem mass spectrometry in MRM mode offers exceptional specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.[17][18] The choice of a C18 stationary phase is suitable for the separation of moderately polar compounds like this compound. The acidic mobile phase facilitates the protonation of the analyte, enhancing its ionization efficiency in positive ESI mode.

Trustworthiness: A Self-Validating System

The validation protocol is designed to be a self-validating system. For instance, the specificity is confirmed by analyzing blank samples, placebo (if in a formulation), and samples spiked with potential impurities to ensure no interfering peaks are present at the retention time of the analyte. The linearity, accuracy, and precision data collectively demonstrate the method's reliability across its intended range. Robustness testing, where parameters like mobile phase composition, pH, and column temperature are intentionally varied, confirms the method's dependability in routine use.

Logical Relationships in Method Validation

The different validation parameters are interconnected and provide a holistic view of the method's performance.

Validation_Parameter_Relationships Figure 2: Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ

Caption: A diagram showing how different validation parameters are logically connected and build upon one another.

Conclusion

The newly developed and validated UPLC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of sensitivity, specificity, accuracy, precision, and sample throughput when compared to traditional HPLC-UV and GC-MS methods. This robust and reliable method is fit for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of drug substances and products. The comprehensive validation data presented in this guide provides the necessary scientific evidence to support its implementation in quality control laboratories.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2024). Quality Guidelines. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Profound. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]

  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Bohrium. (2017). spe-gc-ms-determination-of-2-pyrrolidone-n-methyl-2-pyrrolidone-and-n-ethyl-2-pyrrolidone-in-liquid-pesticide-formulations. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Assay Depot. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Sci-Hub. Synthesis of Pyrrolidines by a Three-Component Reaction. [Link]

  • Semantic Scholar. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

  • ResearchGate. Development of an N-methyl pyrrolidone based method of analysis for lead in paint. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. 3-(4-Methylphenyl)pyrrolidine and its analogs are valuable intermediates in medicinal chemistry, particularly in neuropharmacology.[1][2] However, their structural similarity to other biologically active pyrrolidines necessitates a cautious and well-informed handling protocol. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Immediate Hazard Assessment: Understanding the Risks

Before handling this compound, it is critical to recognize its potential hazards. While specific toxicological data for this exact compound is limited, the hazards can be inferred from the pyrrolidine chemical class. Pyrrolidines can be flammable, corrosive, and cause severe skin and eye damage.[3][4] Inhalation may lead to respiratory irritation, and many related compounds have warnings regarding reproductive toxicity.[5][6][7] Therefore, we must treat this compound with a high degree of caution.

Table 1: Hazard Profile and Engineering Controls

Hazard Class Description Primary Engineering Control
Skin & Eye Irritation Compounds of this class can cause skin irritation and serious eye irritation or damage.[5][6][7] Always handle within a certified chemical fume hood to contain vapors and prevent splashes.
Respiratory Irritation Inhalation of vapors or mists may cause respiratory irritation.[6][7] A properly functioning chemical fume hood with adequate airflow is non-negotiable.
Flammability Related pyrrolidine compounds are flammable liquids; vapors can form explosive mixtures with air.[3][4][8] Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and ground all equipment when transferring.[8]

| Reproductive Toxicity | Some related pyrrolidines are suspected of damaging fertility or the unborn child.[5][6][7] | Strict adherence to engineering controls and PPE is required to minimize any potential exposure. |

Core Directive: Personal Protective Equipment (PPE)

Engineering controls like fume hoods are the first and most important line of defense.[9] PPE is the final barrier between you and the chemical. Do not treat it as optional.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10]

    • Causality: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes that can cause serious eye irritation or damage.[6][7]

    • Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of larger quantities or exothermic reactions), a face shield must be worn over the safety goggles.[11][12]

  • Hand Protection:

    • Requirement: Handle with chemical-impermeable gloves that have been inspected prior to use.[10] Disposable nitrile gloves may offer short-term protection but should be changed immediately upon contact.[11]

    • Causality: Pyrrolidine-class compounds can cause skin irritation and may be absorbed through the skin.[13] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[10] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[11]

  • Skin and Body Protection:

    • Requirement: A flame-retardant lab coat must be worn and kept buttoned.[3][11] Long pants and closed-toe, closed-heel shoes are mandatory.[11]

    • Causality: This protects the skin from accidental contact and splashes.[9] The flame-retardant nature of the lab coat is crucial given the flammability risk associated with this chemical class.[3]

  • Respiratory Protection:

    • Requirement: All handling of this compound should occur inside a chemical fume hood.[9] If engineering controls are not feasible or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[9]

    • Causality: Vapors can cause respiratory irritation.[6][7] A fume hood is the primary method to control airborne levels. Respirators are a secondary measure and require a formal respiratory protection program, including fit testing and training.[11][12]

Operational Plan: Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are immediately accessible.[9]

  • Donning PPE: Put on all required PPE as described in Section 2.

  • Handling: Conduct all manipulations, including weighing and transfers, within the fume hood. Use non-sparking tools and ensure containers are grounded when transferring material to prevent static discharge.[8] Keep containers tightly closed when not in use.[9]

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[10][14] The storage area should be a designated flammables-area and locked up.[5][9] Some related compounds require storage under an inert gas like nitrogen.[9]

  • Post-Handling: After work is complete, securely close all containers. Decontaminate the work area. Remove PPE carefully to avoid contaminating yourself, and dispose of disposable items (like gloves) in the appropriate waste stream. Wash hands thoroughly with soap and water.[5]

Emergency Response: Spill and Exposure Plan

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Skin Contact: Take off immediately all contaminated clothing.[5] Flush skin with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation occurs or persists.[5][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[6]

Spill Cleanup Protocol: For minor spills (<500 mL) that you are trained and comfortable cleaning up:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[15]

  • Ventilate: Ensure ventilation is adequate by keeping the fume hood running.[16]

  • PPE: Don appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[15]

  • Contain: Prevent the spill from spreading by creating a dike around the edges with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[9][16][17]

  • Absorb: Add absorbent material, working from the outside of the spill inward.[16]

  • Collect: Once absorbed, carefully scoop the material into a suitable, sealable container for hazardous waste.[15][16] Use non-sparking tools.[10]

  • Decontaminate: Clean the spill area with soap and water.[18]

  • Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[5][15]

For major spills, evacuate the area, close the door, and contact your institution's emergency response team immediately.[15]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_prep Preparation cluster_action Cleanup Action cluster_final Final Steps spill Chemical Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill with Absorbent Dike ppe->contain absorb Absorb Liquid (Outside-In) contain->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area collect->decon dispose Label & Dispose of Hazardous Waste decon->dispose report Report Incident dispose->report

Caption: Emergency spill response workflow for this compound.

Disposal Plan: Ensuring a Safe End-of-Life

Chemical waste management is a critical component of laboratory safety.

  • Chemical Waste: Unused this compound and spill cleanup materials must be disposed of as hazardous waste.[5] Do not pour down the drain.[5] Collect in a clearly labeled, sealed container compatible with the chemical.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste bag or container.[15]

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[9] Do not reuse them. They should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste according to institutional guidelines.

By integrating these principles of hazard assessment, proper PPE use, and procedural diligence into your daily workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-28).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015-06-03).
  • SAFETY DATA SHEET - TRC Corp. (2019-04-03).
  • Safety Data Sheet - AWS. (2025-12-11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-30).
  • Spill procedure: Clean-up guidance. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-12-18).
  • This compound Oxalate - Chem-Impex. (n.d.).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 1 - SAFETY DATA SHEET. (n.d.).
  • Chemical Spill Response Procedures. (n.d.).
  • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. (n.d.).
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021-09-02).
  • Material Safety Data Sheet. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)pyrrolidine
Reactant of Route 2
3-(4-Methylphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.